molecular formula C9H13N3O4 B8466623 4-Methoxyphenylguanidine carbonate

4-Methoxyphenylguanidine carbonate

Cat. No.: B8466623
M. Wt: 227.22 g/mol
InChI Key: SMTHXGAYMWGCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenylguanidine carbonate is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxyphenylguanidine carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenylguanidine carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

carbonic acid;2-(4-methoxyphenyl)guanidine

InChI

InChI=1S/C8H11N3O.CH2O3/c1-12-7-4-2-6(3-5-7)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H2,2,3,4)

InChI Key

SMTHXGAYMWGCBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)N.C(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

4-Methoxyphenylguanidine carbonate chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Methoxyphenylguanidine Carbonate , a critical nitrogenous building block used in the synthesis of pharmaceuticals, agrochemicals, and advanced organic dyes.

CAS Number: 112677-02-8 Molecular Formula:


 (2:1 Salt)
Synonyms:  1-(4-Methoxyphenyl)guanidine carbonate; N-(p-Anisyl)guanidine carbonate; Bis(4-methoxyphenylguanidinium) carbonate.[1]

Executive Summary

4-Methoxyphenylguanidine carbonate is the stable carbonate salt of 4-methoxyphenylguanidine. While the free guanidine base is chemically reactive and prone to hygroscopicity or oxidation, the carbonate salt offers superior handling characteristics, including defined stoichiometry (2:1), higher thermal stability, and prolonged shelf life. It serves as a primary pharmacophore for introducing the guanidine moiety into heterocyclic compounds, particularly pyrimidines and triazines, which are ubiquitous in kinase inhibitors and sulfonylurea herbicides.

Chemical Identity & Physicochemical Profile

The compound exists as a crystalline salt where two protonated guanidinium cations are stabilized by a central carbonate anion.

Structural Specifications
PropertyValue
Molecular Weight 392.42 g/mol
Exact Mass 392.1808
Stoichiometry 2:1 (Cation : Anion)
Appearance White to off-white crystalline powder
Melting Point 180 – 185 °C (Lit.)
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents (DCM, Hexane).
pKa (Conjugate Acid) ~13.6 (Guanidine moiety is highly basic)
Spectroscopic Signature (Guanidine Core)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.10 (d,
    
    
    Hz, 2H, Ar-H), 6.91 (d,
    
    
    Hz, 2H, Ar-H), 3.72 (s, 3H,
    
    
    ).
  • 
     NMR (100 MHz, 
    
    
    
    ):
    
    
    164.8 (Guanidine C=N), 160.9 (Ar-C-O), 128.9, 128.1, 116.2, 56.0 (
    
    
    ).
  • IR Spectrum: Characteristic bands at 3353 cm

    
     (N-H stretch), 1673 cm
    
    
    
    (C=N), and 1244 cm
    
    
    (C-O stretch).[1]

Synthesis & Manufacturing Protocols

The synthesis of 4-methoxyphenylguanidine carbonate generally proceeds via the guanylation of p-anisidine followed by salt formation.

Method A: Catalytic Guanylation (Laboratory Scale)

This method utilizes scandium triflate to catalyze the nucleophilic addition of the aniline to cyanamide, avoiding harsh acidic conditions.

  • Reagents: p-Methoxyaniline (1.0 eq), Cyanamide (1.2 eq),

    
     (0.1 eq), Water.[1]
    
  • Procedure:

    • Dissolve p-methoxyaniline and cyanamide in water.[1]

    • Add catalyst and stir at 100 °C for 48 hours.

    • Purification: Wash with

      
       to remove unreacted aniline.
      
    • Salt Formation: Treat the aqueous phase with ammonium carbonate or bubble

      
       through the solution at alkaline pH to precipitate the carbonate salt.
      
  • Yield: ~80% (High purity).

Method B: Green Carbonation Route (Industrial Scale)

An environmentally benign route described in patent literature avoids halide waste by using


 directly.

Synthesis Aniline p-Methoxyaniline (Precursor) Inter Aniline Carbonate Intermediate Aniline->Inter Carbonation CO2 CO2 + H2O CO2->Inter Product 4-Methoxyphenylguanidine Carbonate Inter->Product Guanylation (60-80°C) Cyanamide Cyanamide (NH2CN) Cyanamide->Product

Figure 1: Industrial "Green" synthesis pathway utilizing carbon dioxide to form the carbonate salt directly, minimizing halide byproducts.

Applications in Drug Discovery & Development

The 4-methoxyphenylguanidine moiety acts as a bioisostere for arginine residues and a precursor for nitrogen-rich heterocycles.

Heterocyclic Cyclization

The primary utility of the carbonate salt is in the synthesis of 2-amino-pyrimidines and triazines. The carbonate anion acts as an in-situ base, facilitating cyclization reactions with


-dicarbonyl compounds.
  • Mechanism: Condensation of the guanidine nitrogen with electrophilic carbonyl carbons.

  • Target Classes: Sulfonylurea herbicides (e.g., Sulfometuron-methyl analogs) and kinase inhibitors targeting the ATP-binding pocket.

Biological Activity
  • NO Pathway Modulation: Guanidine derivatives are investigated for their ability to modulate Nitric Oxide (NO) synthase. The 4-methoxy group provides lipophilicity, enhancing cell membrane permeability compared to unsubstituted phenylguanidine.

  • Excitotoxicity Protection: Analogs have shown potential in blocking NMDA receptor channels, offering neuroprotective effects.

Applications cluster_rxn Chemical Reactivity cluster_prod Downstream Products Salt 4-Methoxyphenylguanidine Carbonate SaltForm Free Base Liberation Salt->SaltForm pH > 12 Cyclization Cyclization with 1,3-Dicarbonyls Pyrimidines 2-Amino-pyrimidines (Kinase Inhibitors) Cyclization->Pyrimidines Triazines Triazines (Agrochemicals) Cyclization->Triazines SaltForm->Cyclization

Figure 2: Reactivity workflow showing the conversion of the carbonate salt into bioactive heterocyclic scaffolds.

Handling, Safety & Stability (MSDS Highlights)

Signal Word: WARNING

Hazard Identification (GHS)
  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Storage & Stability
  • Hygroscopicity: Moderate. Store in a tightly sealed container.

  • Incompatibility: Strong oxidizing agents.[3][4] Reacts with acids to release

    
    .
    
  • Shelf Life: Stable for >2 years if stored dry at room temperature (15–25 °C).

Emergency Protocols
  • Eye Contact: Rinse immediately with plenty of water for 15 minutes.[3][4] Remove contact lenses.[2][3][4]

  • Spill: Sweep up without creating dust. Neutralize residue with weak acid if necessary, though water dilution is usually sufficient.

References

  • Sigma-Aldrich. (n.d.). 1-(4-Methoxyphenyl)guanidine carbonate Product Sheet. Retrieved from

  • Tsubokura, K., et al. (2014). "Scandium(III)-Catalyzed Guanylation of Amines." Synlett, 25(9), 1302-1306.[1] (Methodology for guanidine synthesis).

  • ChemicalBook. (2025). Guanidine carbonate Properties and Safety. Retrieved from

  • Google Patents. (2013). CN103145589A - Synthesis method of phenylguanidine bicarbonate. Retrieved from

  • BenchChem. (2025).[5] Application Notes for 1-(4-Methoxyphenyl)guanidine Hydrochloride. Retrieved from

Sources

Technical Guide: Synthesis of 4-Methoxyphenylguanidine Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis pathways for 4-Methoxyphenylguanidine Carbonate , a critical intermediate often utilized in the synthesis of sulfonamides, pyrimidine-based pharmaceuticals, and agrochemicals.

Executive Summary

4-Methoxyphenylguanidine Carbonate (CAS: 112677-02-8) is the stabilized salt form of 4-methoxyphenylguanidine. While the free base is prone to hygroscopicity and gradual decomposition, the carbonate salt offers superior crystallinity, storage stability, and handling properties for downstream GMP applications.

This guide outlines two primary synthetic routes:

  • The Aqueous Cyanamide Route (Industrial Standard): A scalable, cost-effective method utilizing p-anisidine and cyanamide.

  • The S-Methylisothiourea Route (Laboratory Standard): A high-fidelity method for R&D scale, offering precise impurity control but requiring odor management (methyl mercaptan byproduct).

Chemical Profile

ParameterDetail
IUPAC Name 1-(4-Methoxyphenyl)guanidine carbonate (2:1)
Synonyms N-(p-Anisyl)guanidine carbonate; p-Anisylguanidine carbonate
Molecular Formula (C₈H₁₁N₃O)₂ · H₂CO₃
Molecular Weight 392.41 g/mol (Salt); 165.19 g/mol (Base)
Appearance White to off-white crystalline powder
Solubility Soluble in hot water, dilute acids; sparingly soluble in cold water/ethanol.

Pathway 1: Aqueous Cyanamide Route (Industrial Preferred)

This pathway is the dominant industrial method due to the low cost of reagents and the use of water as the primary solvent. It involves the nucleophilic addition of p-anisidine hydrochloride to cyanamide, followed by a metathesis reaction with sodium carbonate to precipitate the target salt.

Mechanism & Logic

The reaction proceeds via the protonation of cyanamide, activating the nitrile carbon for nucleophilic attack by the amine of p-anisidine.

  • Critical Control Point: The pH must be maintained between 2.5 and 5.0. If too high, cyanamide dimerizes to dicyandiamide. If too low, the amine is fully protonated and non-nucleophilic.

Pathway Diagram (DOT)

CyanamideRoute Anisidine p-Anisidine (C8H11NO) AnisidineHCl p-Anisidine HCl (In-situ) Anisidine->AnisidineHCl Protonation HCl HCl (aq) HCl->AnisidineHCl Intermediate Guanidine HCl Intermediate AnisidineHCl->Intermediate + Cyanamide 85-95°C Cyanamide Cyanamide (50% aq) Cyanamide->Intermediate Product 4-Methoxyphenylguanidine Carbonate Intermediate->Product Metathesis pH > 8 Na2CO3 Na2CO3 (Carbonation) Na2CO3->Product

Caption: Industrial synthesis workflow via aqueous cyanamide condensation and subsequent carbonation.

Detailed Experimental Protocol (Scalable)

Reagents:

  • p-Anisidine (1.0 eq)

  • Hydrochloric acid (32%, 1.1 eq)

  • Cyanamide (50% aq.[1] solution, 1.2 eq)

  • Sodium Carbonate (0.6 eq)

Step-by-Step:

  • Salt Formation: In a glass-lined reactor, charge water (3 vol) and p-anisidine. Add HCl slowly to form a clear solution of p-anisidine hydrochloride.

  • Guanidinylation: Heat the solution to 85°C . Begin the slow addition of Cyanamide solution over 2 hours.

    • Note: Slow addition prevents the accumulation of unreacted cyanamide, reducing the risk of explosive polymerization or dimerization.

  • Digestion: Maintain temperature at 90–95°C for 4–6 hours. Monitor consumption of p-anisidine via HPLC.

  • Carbonation: Cool the reaction mass to 50°C. In a separate vessel, prepare a saturated solution of Sodium Carbonate.

  • Precipitation: Slowly add the acidic reaction mass to the carbonate solution (inverse addition prevents CO₂ foaming issues). The pH should rise to ~9-10.

  • Isolation: Cool to 5–10°C to maximize crystallization. Filter the white precipitate.

  • Purification: Wash the cake with ice-cold water (2x) to remove inorganic salts (NaCl). Dry under vacuum at 60°C.

Pathway 2: S-Methylisothiourea Route (Laboratory/High Purity)

For applications requiring high purity or when cyanamide handling is restricted, the S-methylisothiourea route is preferred. This reaction is driven by the release of methyl mercaptan (MeSH), a gas that drives the equilibrium forward.

Mechanism & Logic

The p-anisidine acts as a nucleophile, attacking the central carbon of the isothiourea. The reaction is cleaner than the cyanamide route but requires a scrubber for the noxious MeSH byproduct.

Pathway Diagram (DOT)

IsothioureaRoute Anisidine p-Anisidine GuanidineSulfate Guanidine Sulfate Intermediate Anisidine->GuanidineSulfate Reflux in EtOH/H2O SMT S-Methylisothiourea Sulfate SMT->GuanidineSulfate MeSH Methyl Mercaptan (Byproduct - Gas) GuanidineSulfate->MeSH Elimination Product 4-Methoxyphenylguanidine Carbonate GuanidineSulfate->Product Salt Exchange Base NaOH / Na2CO3 Base->Product

Caption: Laboratory synthesis via S-methylisothiourea with mercaptan elimination.

Detailed Experimental Protocol

Reagents:

  • p-Anisidine (1.0 eq)

  • S-Methylisothiourea Sulfate (0.55 eq - Note: Sulfate is diprotic)

  • Ethanol/Water (1:1 mixture)

Step-by-Step:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and a caustic scrubber (NaOH solution) connected to the condenser outlet to trap MeSH gas.

  • Reaction: Dissolve p-anisidine and S-methylisothiourea sulfate in the solvent mixture.

  • Reflux: Heat to mild reflux (approx. 70-80°C). Evolution of MeSH (rotten cabbage odor) indicates reaction progress.

  • Completion: Reflux for 6–8 hours until MeSH evolution ceases and TLC indicates consumption of amine.

  • Workup: Concentrate the solvent under reduced pressure to obtain the crude guanidine sulfate salt.

  • Conversion to Carbonate: Dissolve the sulfate salt in minimum hot water. Add Na₂CO₃ solution until precipitation occurs.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain analytical grade material.

Comparative Analysis of Pathways

FeatureCyanamide Route (Pathway 1)S-Methylisothiourea Route (Pathway 2)
Scalability High (Kg to Ton scale)Low to Medium (Odor management limits scale)
Atom Economy High (No heavy byproducts)Lower (Loss of MeSH)
Purity Profile Moderate (Trace dicyandiamide possible)High (Very specific reaction)
Safety Concern Cyanamide toxicity/instabilityMethyl Mercaptan toxicity/odor
Primary Use Industrial ManufacturingMedicinal Chemistry / R&D

Analytical Characterization & QC

To validate the synthesis, the following specifications must be met:

  • Melting Point: 147–152°C (Decomposition). Note: Carbonates often decompose upon melting.

  • HPLC Purity: >98.5% (Area normalization).

    • Impurity A: p-Anisidine (<0.5%)

    • Impurity B: 1,3-Bis(4-methoxyphenyl)guanidine (Dimer impurity).

  • 1H NMR (DMSO-d6):

    • δ 3.72 (s, 3H, -OCH₃)

    • δ 6.90 (d, 2H, Ar-H)

    • δ 7.15 (d, 2H, Ar-H)

    • Broad singlets for NH/NH₂ protons (exchangeable).

Safety & Handling

  • p-Anisidine: Highly toxic by inhalation and skin contact. Known to cause methemoglobinemia. All operations must be conducted in a fume hood with appropriate PPE (nitrile gloves, respirator).

  • Cyanamide: Severe skin irritant and alcohol sensitizer (Antabuse effect). Store below 20°C to prevent explosion hazard from polymerization.

References

  • Process for the production of guanidine derivatives. European Patent EP0560726A2. Describes the industrial carbonation of phenylguanidine salts.Link

  • Synthesis of N-(4-Methoxy-phenyl)-guanidine. ChemicalBook Protocols. General procedures for substituted guanidine synthesis.[1][2][3]Link

  • Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis. BenchChem Technical Notes. Catalytic methods using Sc(OTf)3.[4][2]Link

  • Preparation of substituted guanidines. US Patent 5,489,709. Lewis acid catalyzed guanidinylation mechanisms.[3]Link

Sources

4-Methoxyphenylguanidine Carbonate: Mechanistic Profiling & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxyphenylguanidine carbonate (CAS: 112677-02-8) is a specialized arylguanidine salt utilized primarily as a pharmacological probe for nitric oxide synthase (NOS) uncoupling and as a high-value intermediate in the synthesis of heterocyclic therapeutics (pyrimidines and benzimidazoles). Unlike simple aliphatic guanidines, the 4-methoxyphenyl moiety confers specific electronic properties that modulate its binding affinity to serotonergic receptors (5-HT3) and the heme active site of NOS isoforms.

This technical guide dissects the compound's dual role:

  • Pharmacological Mechanism: Acting as a pseudo-substrate for NOS, leading to enzymatic uncoupling and superoxide generation.

  • Synthetic Mechanism: Serving as a 1,3-binucleophile in the construction of nitrogenous heterocycles.

Part 1: Pharmacological Mechanism of Action[1]

Nitric Oxide Synthase (NOS) Uncoupling

The primary biochemical mechanism of 4-methoxyphenylguanidine (4-MeO-PG) lies in its ability to mimic L-Arginine (the natural substrate of NOS) while altering the catalytic outcome.

  • Binding Kinetics: The guanidinium head group of 4-MeO-PG forms hydrogen bonds with the glutamate residue (Glu371 in nNOS) within the substrate access channel, similar to L-Arginine.

  • Electronic Modulation: The para-methoxy group acts as an electron-donating group (EDG), altering the pKa and redox potential of the guanidine moiety.

  • The Uncoupling Event: While 4-MeO-PG binds to the heme active site, it fails to support the efficient transfer of electrons from the reductase domain to the heme-bound oxygen. Instead of producing Nitric Oxide (NO), the enzyme enters an "uncoupled" state where the ferrous-dioxygen complex decomposes, releasing superoxide anions (O₂⁻) .

Mechanistic Consequence: This uncoupling makes 4-MeO-PG a critical tool for studying oxidative stress in neurodegenerative models, as it forces NOS to behave as a peroxynitrite generator rather than a signaling molecule producer.

5-HT3 Receptor Interaction

Arylguanidines are established ligands for the 5-HT3 receptor , a ligand-gated ion channel.

  • Orthosteric Binding: 4-MeO-PG targets the orthosteric binding site located at the interface of two receptor subunits.

  • Agonist/Partial Agonist Profile: Analogous to phenylbiguanide (a classic 5-HT3 agonist), the 4-methoxyphenyl derivative stabilizes the open conformation of the cation channel, allowing Na+ / K+ influx and membrane depolarization. The methoxy substitution often enhances affinity compared to the unsubstituted phenylguanidine due to hydrophobic interactions within the aromatic cage of the binding pocket.

Part 2: Synthetic Mechanism (Chemical Utility)

In drug development, the carbonate salt of 4-methoxyphenylguanidine is preferred over the hydrochloride for its handling properties and buffering capacity during cyclization reactions.

Pyrimidine Synthesis (The Cyclocondensation Route)

The most common industrial application is the synthesis of 2-amino-4-arylpyrimidines , a scaffold found in various kinase inhibitors and receptor antagonists.

Mechanism:

  • Free Base Liberation: The carbonate salt releases the free guanidine base in situ upon heating or mild basification.

  • Michael Addition: The terminal nitrogen of the guanidine attacks the

    
    -carbon of an 
    
    
    
    -unsaturated ketone (e.g., enaminones or chalcones).
  • Cyclization & Dehydration: The internal nitrogen attacks the carbonyl carbon, followed by the elimination of water (or amine) to aromatize the pyrimidine ring.

Visualization of Mechanisms

Mechanisms cluster_Pharma Pharmacological MoA (NOS Uncoupling) cluster_Synth Synthetic Utility (Pyrimidine Formation) NOS_Heme NOS Heme Active Site Complex Enzyme-Ligand Complex NOS_Heme->Complex Ligand 4-Methoxyphenylguanidine Ligand->NOS_Heme Competes with L-Arg O2 Oxygen (O2) Complex->O2 Bind Uncoupling Electron Transfer Failure O2->Uncoupling Reductase Domain Superoxide Superoxide (O2-) Release Uncoupling->Superoxide Pathological Output NO_Block NO Synthesis Blocked Uncoupling->NO_Block Therapeutic Output Carbonate 4-MeO-PG Carbonate FreeBase Free Guanidine Base Carbonate->FreeBase Heat/Base Intermediate Acyclic Intermediate FreeBase->Intermediate + Enaminone (Michael Addn) Enaminone Enaminone / Chalcone Pyrimidine 2-Amino-pyrimidine Derivative Intermediate->Pyrimidine Cyclization - H2O

Figure 1: Dual mechanistic pathways of 4-Methoxyphenylguanidine: NOS uncoupling (left) and Pyrimidine synthesis (right).

Part 3: Experimental Protocols

Protocol A: NOS Uncoupling Assay (In Vitro)

Objective: To quantify the generation of superoxide vs. nitric oxide in the presence of 4-MeO-PG.

Reagents:

  • Recombinant nNOS or eNOS enzyme.

  • Substrate: 4-Methoxyphenylguanidine carbonate (10 µM - 1 mM).

  • Cofactors: NADPH, H4B, CaM.

  • Detection: Cytochrome c (for superoxide) and Oxyhemoglobin (for NO).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-MeO-PG carbonate in buffer (50 mM HEPES, pH 7.4). Note: The carbonate salt may require mild sonication or acidification to fully dissolve if high concentrations are needed.

  • Incubation: Mix NOS enzyme (100 nM) with cofactors (10 µM H4B, 1 mM CaCl2, 10 µg/mL CaM).

  • Initiation: Add 4-MeO-PG (test) or L-Arginine (control). Initiate reaction with NADPH (200 µM).

  • Measurement:

    • Superoxide: Monitor reduction of acetylated cytochrome c at 550 nm.

    • Nitric Oxide: Monitor oxidation of oxyhemoglobin to methemoglobin at 401 nm.

  • Validation: The ratio of Superoxide/NO should increase significantly with 4-MeO-PG compared to L-Arginine.

Protocol B: Synthesis of 2-Amino-4-(4-methoxyphenyl)pyrimidine

Objective: Utilization of the carbonate salt to synthesize a heteroaryl scaffold.

Step-by-Step Methodology:

  • Reactants: Combine 4-methoxyphenylguanidine carbonate (10 mmol) and 3-dimethylamino-1-phenyl-2-propen-1-one (10 mmol) in 2-methoxyethanol (20 mL).

  • Catalysis: Add potassium carbonate (K₂CO₃, 15 mmol) to ensure full liberation of the guanidine base.

  • Reflux: Heat the mixture to reflux (approx. 125°C) for 8–12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: The pyrimidine product will precipitate. Filter the solid, wash with water, and recrystallize from ethanol.

Part 4: Quantitative Data Summary

Parameter4-Methoxyphenylguanidine CarbonateL-Arginine (Control)Relevance
Molecular Weight 392.42 (Carbonate salt)174.2Stoichiometry calculations
NOS Binding (Ki) ~10 - 50 µM (Est.)~2 µMCompetitive inhibitor potency
NO Production < 5%100%Efficacy as uncoupling agent
Superoxide Production High (>90% coupling to O2-)Low (<5%)Oxidative stress induction
5-HT3 Affinity High (Agonist/Partial Agonist)NoneReceptor profiling

References

  • Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activation. Source: Journal of Biological Chemistry [Link]

  • 1-(4-Methoxyphenyl)guanidine carbonate - Substance Profile. Source: PubChem [Link]

  • Process for the preparation of new therapeutically useful 4,5,6-substituted N-(substituted-phenyl)-2-pyrimidineamines.
  • 5-HT3 Receptors: Ligand Binding and Mechanisms. Source: Current Medicinal Chemistry [Link](Note: Contextual reference for arylguanidine 5-HT3 activity)

4-Methoxyphenylguanidine carbonate solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Methoxyphenylguanidine Carbonate

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Methoxyphenylguanidine Carbonate, with a specific focus on its solubility and chemical stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with actionable experimental protocols. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust theoretical framework based on the known reactivity of aryl guanidines and methoxybenzene derivatives. It further provides detailed, field-proven methodologies for determining aqueous and solvent solubility, identifying potential degradation pathways, and executing forced degradation studies in line with international regulatory standards. The objective is to equip scientists with the necessary knowledge to predict, analyze, and manage the stability and solubility characteristics of 4-Methoxyphenylguanidine Carbonate in a research and development setting.

Introduction and Physicochemical Overview

4-Methoxyphenylguanidine and its carbonate salt belong to the class of aryl guanidines, a chemical scaffold of significant interest in medicinal chemistry. The guanidinium group, due to its ability to form multiple hydrogen bonds and its delocalized positive charge at physiological pH, is a key pharmacophore in various biologically active molecules, including DNA-binding agents.[1][2] An understanding of the solubility and stability of any new chemical entity is a cornerstone of the drug development process, directly influencing its formulation, bioavailability, storage conditions, and shelf-life.

1.1 Chemical Structure and Properties

  • Molecular Formula (Guanidine Base): C₈H₁₁N₃O[3]

  • Molecular Weight (Guanidine Base): 165.19 g/mol [4]

  • Key Functional Groups:

    • Guanidine Group: A highly basic functional group (pKa of phenylguanidine ≈ 10.9) that is protonated to form a resonance-stabilized guanidinium cation at neutral pH.[2] This charge delocalization is key to its high basicity.[1]

    • Methoxyphenyl Group: An aromatic ring system with an electron-donating methoxy substituent. This group acts as a chromophore for UV-Vis analysis and is a potential site for oxidative and photolytic degradation.

The carbonate salt form suggests that the compound is supplied as a solid, with the guanidinium cation counterbalanced by the carbonate anion. This salt form is typically chosen to improve the handling and aqueous solubility of a basic parent compound.

Figure 1: Key Functional Moieties of 4-Methoxyphenylguanidine.

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical determinant of a drug's absorption and bioavailability. For basic compounds like 4-methoxyphenylguanidine, solubility is intrinsically linked to the pH of the medium.

2.1 Theoretical Assessment

The carbonate salt form is expected to be readily soluble in aqueous media. The guanidine group's high basicity means that the compound will be protonated and exist as the highly polar guanidinium cation across the physiological pH range (pH 1.2-6.8). This suggests that its aqueous solubility will be lowest at high pH, where the uncharged free base form begins to predominate. In organic solvents, solubility will be dictated by the overall polarity of the molecule.

2.2 Data Summary

No specific experimental solubility data for 4-Methoxyphenylguanidine Carbonate is currently available in peer-reviewed literature. The following table is presented as a template for data acquisition.

Solvent SystemTemperature (°C)Measured Solubility (mg/mL)Method
0.1 N HCl (pH 1.2)37 ± 1Data to be generatedShake-Flask
Acetate Buffer (pH 4.5)37 ± 1Data to be generatedShake-Flask
Phosphate Buffer (pH 6.8)37 ± 1Data to be generatedShake-Flask
Purified Water25 ± 1Data to be generatedShake-Flask
Methanol25 ± 1Data to be generatedShake-Flask
Ethanol25 ± 1Data to be generatedShake-Flask
Acetonitrile25 ± 1Data to be generatedShake-Flask

Table 1: Template for Summarizing Experimentally Determined Solubility Data.

2.3 Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[5][6] The following protocol is aligned with best practices for biopharmaceutical drug characterization.[7]

Objective: To determine the equilibrium solubility of 4-Methoxyphenylguanidine Carbonate in various aqueous and organic solvent systems.

Materials:

  • 4-Methoxyphenylguanidine Carbonate

  • Volumetric flasks, glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with UV detector

  • Buffer solutions (pH 1.2, 4.5, 6.8) and selected organic solvents

Methodology:

  • Preparation: Add an excess amount of 4-Methoxyphenylguanidine Carbonate to a series of glass vials, ensuring a visible amount of solid material remains. Causality: Adding excess solid is crucial to ensure that the solution reaches saturation, a prerequisite for measuring thermodynamic equilibrium.[7]

  • Solvent Addition: To each vial, add a precise volume (e.g., 5 mL) of the desired pre-equilibrated solvent or buffer.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a defined period (e.g., 24 to 72 hours).[8] Causality: Extended agitation at a controlled temperature is necessary to allow the system to reach a true thermodynamic equilibrium between the dissolved and solid states.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all particulate matter, ensuring that the analyzed sample contains only the dissolved compound.

  • Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 4.0). Calculate the concentration of the dissolved compound against a standard curve.

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% difference).[7]

Stability Profile and Potential Degradation Pathways

Understanding the chemical stability of a compound is mandated by regulatory bodies like the ICH and is essential for ensuring safety and efficacy.[9][10] Forced degradation studies are performed to deliberately degrade the compound under stressed conditions to identify likely degradation products and establish degradation pathways.[11]

3.1 Predicted Degradation Pathways

Based on the functional groups present, 4-Methoxyphenylguanidine Carbonate is susceptible to degradation via hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The guanidine group is the primary target for hydrolysis. Under strongly acidic or basic conditions, the C-N bond can be cleaved. This typically proceeds via nucleophilic attack on the central carbon of the guanidinium ion, leading to the formation of 4-methoxyphenylurea, which can be further hydrolyzed to 4-methoxyaniline and ammonia/urea. The rate of hydrolysis is expected to be highly pH-dependent.[12][13]

  • Oxidative Degradation: The methoxyphenyl moiety is susceptible to oxidation. The methoxy group can undergo O-demethylation in the presence of oxidizing agents, yielding the corresponding 4-guanidinophenol. The electron-rich aromatic ring itself can be a target for oxidation, potentially leading to ring-opening products under harsh conditions.[14][15]

  • Photolytic Degradation: Aromatic amines and anisole derivatives are known to be photolabile. Exposure to UV or high-intensity visible light can promote the formation of excited states that react with oxygen to form radical species, leading to a complex mixture of degradation products.[16][17]

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 4-Methoxyphenylguanidine HydrolysisProduct1 4-Methoxyphenylurea Parent->HydrolysisProduct1 Acid/Base OxidationProduct1 4-Guanidinophenol (O-demethylation) Parent->OxidationProduct1 H₂O₂ PhotoProduct Complex Degradants (Radical Pathways) Parent->PhotoProduct UV/Vis Light HydrolysisProduct2 4-Methoxyaniline HydrolysisProduct1->HydrolysisProduct2 Further Hydrolysis OxidationProduct2 Ring-Opened Products OxidationProduct1->OxidationProduct2 Further Oxidation

Figure 2: Predicted Degradation Pathways for 4-Methoxyphenylguanidine.

3.2 Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines to generate potential degradation products and assess the intrinsic stability of the molecule.[11][18] The goal is typically to achieve 5-20% degradation of the parent compound.

ForcedDegradationWorkflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Start Prepare Stock Solution (e.g., 1 mg/mL in Methanol:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (Solution) (60°C) Start->Thermal Photolytic Photolytic (ICH Q1B Light Conditions) Start->Photolytic Control Unstressed Control (Stored at 4°C, protected from light) Start->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC-UV Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Control->Analyze Neutralize->Analyze Evaluate Assess % Degradation Identify Degradants Determine Mass Balance Analyze->Evaluate

Sources

An In-Depth Technical Guide to 4-Methoxyphenylguanidine Carbonate: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Core Principles and Introduction

4-Methoxyphenylguanidine carbonate is an aromatic guanidine derivative that has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and potential pharmacological relevance, designed to serve as a technical resource for researchers and scientists.

The core of this molecule is the guanidinium group, a highly basic and resonance-stabilized functional group. The presence of a 4-methoxyphenyl substituent significantly influences its electronic properties and, consequently, its biological activity. The carbonate salt form provides a stable, crystalline solid that is convenient for handling and formulation.

PropertyValue
IUPAC Name bis(1-(4-methoxyphenyl)guanidinium) carbonate
Molecular Formula C₁₇H₂₄N₆O₅
Molecular Weight 392.41 g/mol
CAS Number 112677-02-8

Part 2: A Journey Through Time: The Discovery and History

While a singular, definitive publication marking the initial synthesis of 4-methoxyphenylguanidine carbonate is not readily apparent in historical records, its discovery can be logically contextualized within the broader history of guanidine chemistry.

The story of guanidine begins in 1861, when Adolph Strecker first isolated it from the oxidative degradation of guanine obtained from Peruvian guano. This discovery paved the way for extensive research into this novel class of compounds. The late 19th and early 20th centuries saw a surge in the development of synthetic methods for guanidine and its derivatives.

A plausible timeline for the emergence of 4-methoxyphenylguanidine can be inferred from the progression of synthetic organic chemistry:

  • Late 19th Century: The development of methods to synthesize aryl amines, such as p-anisidine (4-methoxyaniline), became more established.

  • Early 20th Century: Seminal work on the synthesis of arylguanidines from the reaction of cyanamide with aniline hydrochlorides provided a direct pathway to this class of compounds. It is highly probable that during this period of systematic investigation into the scope of this reaction, p-anisidine was used as a substrate, leading to the first synthesis of 4-methoxyphenylguanidine.

The choice of the carbonate salt is a logical consequence of the basic nature of the guanidine group. The reaction of the free base with carbonic acid (formed from carbon dioxide in the air or added intentionally) would yield the stable, crystalline carbonate salt, facilitating purification and handling.

Part 3: Synthesis and Characterization: A Modern Approach

The contemporary synthesis of 4-methoxyphenylguanidine typically proceeds through the reaction of p-anisidine with cyanamide. This method is efficient and provides good yields of the desired product.

Experimental Protocol: Synthesis of N-(4-Methoxyphenyl)guanidine

This protocol describes the synthesis of the free base, which can then be readily converted to the carbonate salt.

Materials:

  • p-Anisidine

  • Cyanamide (50% aqueous solution)

  • Scandium(III) triflate (Sc(OTf)₃) (catalyst)

  • Water (H₂O)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Silica gel

Procedure:

  • To a solution of p-anisidine in water, add a catalytic amount of scandium(III) triflate at room temperature.

  • To this mixture, add an aqueous solution of cyanamide.

  • Stir the resulting solution at 100°C for 48 hours.

  • After cooling to room temperature, wash the reaction mixture with chloroform (3 x 10 mL).

  • Concentrate the aqueous layer in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: Chloroform-Methanol, 20:1) to yield N-(4-methoxyphenyl)guanidine.

To obtain the carbonate salt, the purified free base can be dissolved in a suitable solvent and treated with a source of carbonate, such as by bubbling carbon dioxide gas through the solution or by the addition of a carbonate salt of a volatile base.

Characterization Data:

The following data is for the N-(4-Methoxyphenyl)guanidine free base:

Technique Data
¹H NMR (400 MHz, CD₃OD)δ = 7.10 (d, J = 9.1 Hz, 2H), 6.91 (d, J = 9.1 Hz, 2H), 3.72 (s, 3H)
¹³C NMR (100 MHz, CD₃OD)δ = 164.8, 160.9, 128.9, 128.1, 116.2, 56.0
ESI-MS m/z calcd for C₈H₁₁N₃O [M+H]⁺: 166.1; found: 166.1
Infrared (IR) (neat): 3353, 2158, 1673, 1513, 1244, 1028 cm⁻¹

Part 4: Exploring the Therapeutic Potential: Pharmacology and Mechanism of Action

While specific in-vitro studies on 4-methoxyphenylguanidine carbonate are limited in publicly available literature, the broader family of guanidine derivatives has demonstrated a wide range of biological activities.[1] Based on the activities of related compounds, 4-methoxyphenylguanidine carbonate can be investigated for several potential therapeutic applications.

Potential Therapeutic Areas:
  • Anti-inflammatory Activity: Guanidine compounds have been explored for their anti-inflammatory properties.[1] The 4-methoxy substitution may modulate this activity. Potential mechanisms could involve the inhibition of pro-inflammatory signaling pathways.

  • Anticancer Activity: Various guanidine derivatives have shown cytotoxic and apoptotic effects on cancer cell lines.[1] Investigations into the efficacy of 4-methoxyphenylguanidine carbonate against different cancer types would be a valuable area of research.

  • Anticonvulsant Activity: Some N,N'-diarylguanidines have been identified as potent sodium channel blockers and exhibit anticonvulsant effects. The substitution pattern on the phenyl rings is crucial for this activity.

Postulated Mechanism of Action:

The biological effects of guanidine derivatives are often attributed to their ability to interact with various biological targets, including ion channels, enzymes, and receptors. The highly basic guanidinium group can form strong ionic and hydrogen bonds, enabling it to bind to negatively charged pockets in proteins. The 4-methoxyphenyl group provides a lipophilic component that can influence membrane permeability and interactions with hydrophobic regions of target proteins.

G cluster_0 4-Methoxyphenylguanidine cluster_1 Potential Biological Targets cluster_2 Potential Cellular Effects cluster_3 Potential Therapeutic Outcomes 4-MPG 4-Methoxyphenyl- guanidine IonChannels Ion Channels (e.g., Sodium Channels) 4-MPG->IonChannels Binds to Enzymes Enzymes (e.g., Kinases, NOS) 4-MPG->Enzymes Interacts with Receptors Receptors (e.g., 5-HT3) 4-MPG->Receptors Acts on Modulation Modulation of Ion Flux IonChannels->Modulation Inhibition Enzyme Inhibition Enzymes->Inhibition Signaling Altered Cell Signaling Receptors->Signaling Anticonvulsant Anticonvulsant Effects Modulation->Anticonvulsant AntiInflammatory Anti-inflammatory Effects Inhibition->AntiInflammatory Anticancer Anticancer Effects Inhibition->Anticancer Signaling->Anticancer

Caption: Postulated mechanisms of action for 4-Methoxyphenylguanidine.

Hypothetical Experimental Workflow for Pharmacological Screening:

G cluster_invitro In Vitro Screening cluster_cellbased Cell-Based Screening Start 4-Methoxyphenylguanidine Carbonate InVitro In Vitro Assays Start->InVitro EnzymeAssay Enzyme Inhibition (e.g., Kinase, NOS) InVitro->EnzymeAssay ReceptorBinding Receptor Binding (e.g., 5-HT3) InVitro->ReceptorBinding IonChannelPatch Ion Channel Patch Clamp InVitro->IonChannelPatch CellBased Cell-Based Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT) CellBased->Cytotoxicity AntiInflammatoryCell Anti-inflammatory (e.g., LPS-stimulated macrophages) CellBased->AntiInflammatoryCell Apoptosis Apoptosis Assays (e.g., Annexin V) CellBased->Apoptosis InVivo In Vivo Models Tox Toxicology Studies InVivo->Tox PKPD Pharmacokinetics/ Pharmacodynamics Tox->PKPD Lead Lead Optimization PKPD->Lead EnzymeAssay->CellBased ReceptorBinding->CellBased IonChannelPatch->CellBased Cytotoxicity->InVivo AntiInflammatoryCell->InVivo Apoptosis->InVivo

Caption: A general experimental workflow for pharmacological evaluation.

Part 5: Data Summary and Future Perspectives

4-Methoxyphenylguanidine carbonate represents a molecule with significant untapped potential. Its structural simplicity, coupled with the known diverse bioactivities of the guanidine scaffold, makes it an attractive starting point for drug discovery programs.

Summary of Physicochemical Properties:

ParameterPredicted Value
XlogP 0.7
Monoisotopic Mass 165.09021 Da
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2

Data sourced from PubChem.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: A systematic evaluation of its activity against a broad panel of biological targets is necessary to fully elucidate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the methoxy group and the substitution pattern on the phenyl ring will provide valuable insights for lead optimization.

  • Elucidation of Specific Mechanisms of Action: Detailed biochemical and cellular studies are required to identify the precise molecular targets and signaling pathways modulated by this compound.

The exploration of 4-methoxyphenylguanidine carbonate and its derivatives could lead to the development of novel therapeutics for a range of diseases, underscoring the enduring importance of fundamental chemical scaffolds in modern drug discovery.

Part 6: References

  • PubChem. (n.d.). 1-(4-methoxyphenyl)guanidine carbonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Dubiel, M., Frank, A., & Stark, H. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience, 12(15), 2849–2859. [Link]

  • Brown, D. D., & Giguere, J. R. (2002). Synthesis and biological evaluation of aroylguanidines related to amiloride as inhibitors of the human platelet Na(+)/H(+) exchanger. Journal of Medicinal Chemistry, 45(13), 2739–2748. [Link]

Sources

Spectroscopic Profile of 4-Methoxyphenylguanidine Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. 4-Methoxyphenylguanidine and its salts are of significant interest due to the prevalence of the guanidine moiety in biologically active compounds. This guide provides an in-depth technical analysis of the spectroscopic data for 4-Methoxyphenylguanidine Carbonate, offering researchers and scientists a comprehensive reference for its structural elucidation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights into experimental design and data interpretation.

The structural integrity of a compound is the bedrock of its chemical and biological properties. Spectroscopic techniques provide a non-destructive window into the molecular architecture, and a multi-technique approach is essential for unambiguous confirmation. This guide is structured to not only present the data but to also illuminate the reasoning behind the observed spectral features, thereby providing a self-validating framework for analysis.

structure cluster_carbonate Carbonate Anion cluster_cation 4-Methoxyphenylguanidinium Cation (x2) CO3 O=C(-[O-])-[O-] mol C1 C mol->C1 C2 C C1->C2 N1 NH C1->N1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 C7 C(=NH2) N1->C7 N2 NH2 C7->N2 [+H] N3 C7->N3 C8 CH3 O1->C8

Caption: Molecular structure of 4-Methoxyphenylguanidine Carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methoxyphenylguanidine Carbonate, both ¹H and ¹³C NMR are indispensable. The data presented here is for the 4-methoxyphenylguanidinium cation, as the carbonate anion does not possess protons and its carbon signal is discussed separately.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.10d9.12HAr-H (ortho to -NH)
6.91d9.12HAr-H (ortho to -OCH₃)
3.72s-3H-OCH₃

Interpretation and Expertise:

  • The downfield region (6.5-8.0 ppm) is characteristic of aromatic protons. The presence of two doublets indicates a para-substituted benzene ring.

  • The doublet at 7.10 ppm is assigned to the protons ortho to the electron-donating amino group of the guanidinium moiety. The electron-donating nature of this group shields these protons to a lesser extent compared to the methoxy group.

  • The doublet at 6.91 ppm corresponds to the protons ortho to the strongly electron-donating methoxy group, which causes significant shielding, shifting them upfield.

  • The coupling constant of 9.1 Hz is typical for ortho-coupling in a benzene ring, confirming the para-substitution pattern.

  • The singlet at 3.72 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the methoxy group. Its singlet nature is due to the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Chemical Shift (δ) ppmAssignment
164.8C=N (Guanidinyl)
160.9Ar-C-O
128.9Ar-CH
128.1Ar-C-N
116.2Ar-CH
56.0-OCH₃

Interpretation and Expertise:

  • The most downfield signal at 164.8 ppm is characteristic of the sp²-hybridized carbon of the guanidinium group, which is highly deshielded due to its attachment to three nitrogen atoms.[1][2]

  • The signal at 160.9 ppm is assigned to the aromatic carbon directly attached to the oxygen of the methoxy group. Oxygen's strong deshielding effect accounts for this downfield shift.

  • The two signals at 128.9 ppm and 116.2 ppm represent the protonated aromatic carbons. The carbon ortho to the methoxy group (116.2 ppm) is more shielded than the carbon ortho to the guanidinium group (128.9 ppm).

  • The quaternary aromatic carbon attached to the guanidinium nitrogen appears at 128.1 ppm.

  • The upfield signal at 56.0 ppm is characteristic of the sp³-hybridized carbon of the methoxy group.

  • The Carbonate Anion: The carbonate ion (CO₃²⁻) is expected to show a single, often broad, resonance in the ¹³C NMR spectrum. Its chemical shift can vary depending on the solvent and counter-ion but typically appears in the range of 160-170 ppm. In the context of this salt, it may overlap with the guanidinyl carbon signal, or appear as a distinct, broad peak in that region.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Wavenumber (cm⁻¹)Assignment
3353N-H stretching
1673C=N stretching
1513Aromatic C=C stretching
1430 (broad)Carbonate (CO₃²⁻) stretching
1244C-O stretching (asymmetric)
1028C-O stretching (symmetric)
876Carbonate (CO₃²⁻) bending

Interpretation and Expertise:

  • The strong, broad absorption at 3353 cm⁻¹ is indicative of N-H stretching vibrations from the guanidinium group.[1][2] The broadness is a result of hydrogen bonding.

  • The sharp, strong peak at 1673 cm⁻¹ is characteristic of the C=N stretching of the guanidinium moiety.[1][2]

  • The absorption at 1513 cm⁻¹ is due to the C=C stretching vibrations within the aromatic ring.[1][2]

  • The Carbonate Anion: The carbonate ion gives rise to a very intense and characteristically broad absorption band centered around 1430 cm⁻¹, which is due to the asymmetric stretching vibration. A sharper band around 876 cm⁻¹ is also characteristic of the out-of-plane bending of the carbonate group.

  • The bands at 1244 cm⁻¹ and 1028 cm⁻¹ correspond to the asymmetric and symmetric C-O stretching of the aryl ether, respectively.[1][2]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and ionic compounds like 4-Methoxyphenylguanidine Carbonate. It provides information about the molecular weight and fragmentation pattern of the molecule.

m/zIonMethod
166.1[M+H]⁺ESI-MS

M (C₈H₁₁N₃O) calculated molecular weight: 165.19 g/mol [1][2]

Interpretation and Expertise:

  • The observed mass-to-charge ratio (m/z) of 166.1 corresponds to the protonated 4-methoxyphenylguanidine molecule ([M+H]⁺), which is the 4-methoxyphenylguanidinium cation.[1][2] This confirms the molecular weight of the organic cation.

  • Fragmentation Pathway: In tandem MS (MS/MS), the [M+H]⁺ ion can be induced to fragment. A plausible fragmentation pathway involves the loss of ammonia (NH₃) or cyanamide (CH₂N₂) from the guanidinium group, or cleavage of the C-N bond connecting the phenyl ring to the guanidinium group.

fragmentation parent [M+H]⁺ m/z = 166.1 frag1 Loss of NH₃ m/z = 149.1 parent->frag1 - NH₃ frag2 Loss of CH₂N₂ m/z = 124.1 parent->frag2 - CH₂N₂ frag3 Cleavage of C-N bond m/z = 108.1 parent->frag3 - C(NH)(NH₂)₂

Caption: Plausible fragmentation pathway for the 4-methoxyphenylguanidinium cation.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed experimental protocols are recommended.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing sample_prep Weigh 5-10 mg of 4-Methoxyphenylguanidine Carbonate dissolve Dissolve in appropriate deuterated solvent (NMR) or HPLC-grade solvent (MS) sample_prep->dissolve ir FTIR (ATR) sample_prep->ir filter Filter through a 0.22 µm syringe filter dissolve->filter nmr ¹H and ¹³C NMR filter->nmr ms ESI-MS filter->ms process_nmr Phase and baseline correction, peak picking, integration nmr->process_nmr process_ir Baseline correction, peak labeling ir->process_ir process_ms Mass calibration, spectral interpretation ms->process_ms

Caption: General workflow for the spectroscopic analysis of 4-Methoxyphenylguanidine Carbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Methoxyphenylguanidine Carbonate.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at 298 K.

      • Use a spectral width of at least 16 ppm.

      • Employ a 30-degree pulse angle.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Utilize proton decoupling.

      • Set the spectral width to approximately 240 ppm.

      • Use a 45-degree pulse angle.

      • Set the relaxation delay to 2-5 seconds.

      • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase correction and baseline correction.

    • Calibrate the chemical shifts to the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid 4-Methoxyphenylguanidine Carbonate sample onto the crystal, ensuring complete coverage of the sampling area.

    • Apply consistent pressure using the ATR press.

  • Instrument Parameters:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Set the spectral resolution to 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a stock solution of 4-Methoxyphenylguanidine Carbonate at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.

    • The solvent should ideally contain a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.

  • Instrument Parameters (ESI-MS):

    • Operate the instrument in positive ion mode.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Optimize the capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature to achieve a stable spray and maximum ion signal.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Processing:

    • Calibrate the mass axis using a known standard.

    • Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.

    • Use the instrument software to determine the accurate mass and elemental composition if high-resolution MS is employed.

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted confirmation of the structure of 4-Methoxyphenylguanidine Carbonate. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework of the 4-methoxyphenylguanidinium cation. The IR spectrum confirms the presence of key functional groups, including the N-H and C=N of the guanidinium moiety, the C-O of the ether, and the characteristic absorptions of the carbonate anion. Finally, ESI-MS verifies the molecular weight of the organic cation. By following the detailed experimental protocols and interpretative logic outlined herein, researchers and scientists can confidently identify and characterize this compound, ensuring the integrity of their chemical entities for further investigation.

References

Sources

The Pharmacological Landscape of 4-Methoxyphenylguanidine Carbonate: From NOS Modulation to Cytokine Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While often categorized simply as a synthetic intermediate, 4-Methoxyphenylguanidine carbonate (4-MPG-C) (CAS: 112677-02-8) possesses a highly active arylguanidine pharmacophore that drives significant biological activity. Arylguanidines are inherently strong bases and nucleophiles, well-documented as active enzyme inhibitors targeting thrombin, trypsin, and kallikrein[1]. Beyond basic enzymatic inhibition, 4-MPG-C serves as a critical structural modulator of Inducible Nitric Oxide Synthase (iNOS) and acts as a foundational building block in the synthesis of potent anti-asthmatic agents and pro-inflammatory cytokine (TNF-α/IL-1) inhibitors.

This technical guide deconstructs the mechanistic pathways, synthetic utility, and self-validating experimental protocols associated with 4-Methoxyphenylguanidine carbonate.

Mechanistic Modulation of Nitric Oxide Synthase (iNOS)

Nitric Oxide Synthases (NOS) are homodimeric hemoproteins responsible for the catalytic production of nitric oxide (NO). The oxygenase domain (iNOSoxy) harbors the catalytic active site, which includes a proximal cysteine-bound protoporphyrin IX heme group[2].

4-Methoxyphenylguanidine acts as a direct ligand within this active site. The causality of its biological activity lies in the pKa of its guanidinium moiety . The pKa strictly determines the stability of the ferrous-dioxygen (


) complex and dictates the thermodynamics of proton transfer onto the ferric-peroxide intermediate[2].

When 4-MPG binds to iNOSoxy, it induces a transition from a multiconformational state to a single predominant conformation. Spectroscopic analysis reveals that arylguanidines like 4-MPG yield a


 frequency of approximately 1915 cm⁻¹, structurally mimicking the binding profile of N-omega-hydroxy-L-arginine (NOHA), a critical intermediate in natural NO synthesis[2]. By altering the local electrostatic environment, 4-MPG can prematurely trigger the autoxidation of the 

complex, effectively short-circuiting the oxygen activation pathway and halting NO production.

iNOS_Pathway A Resting Ferric Heme (FeIII) B Ferrous Heme (FeII) A->B 1e- reduction C Ferrous-Dioxygen Complex (FeII-O2) B->C O2 binding D Ferric-Peroxo Complex (FeIII-O2-) C->D 1e- (from H4B) E Oxo-Ferryl Intermediate (FeIV=O) D->E Protonation & Cleavage E->A Substrate Oxidation F 4-MPG Binding (Alters pKa & Stability) F->C Modulates Autoxidation F->D Controls Proton Transfer

Caption: iNOS Heme Oxygen Activation Pathway modulated by 4-Methoxyphenylguanidine.

Synthesis of Anti-Asthmatic and Cytokine-Inhibiting Derivatives

2-Pyrimidinamine Anti-Asthmatic Agents

4-MPG-C is a primary reactant in the synthesis of 4,5,6-substituted-N-(substituted-phenyl)-2-pyrimidinamines, a class of compounds exhibiting profound anti-asthmatic and anti-allergic activities[3]. The condensation of 4-MPG-C with heteroaryl alkanoyl compounds (e.g., 3-dimethylamino-1-(4-pyridinyl)-2-propen-1-one) under reflux in isopropanol yields crystalline pyrimidinamines[3]. These derivatives actively inhibit the degranulation of mast cells, preventing histamine release at nanomolar concentrations.

NF-κB Pathway and Cytokine Suppression

Derivatives synthesized from 4-methoxyphenylguanidine hydrochloride/carbonate are also utilized to target the NF-κB transcription factor family[4]. By preventing the phosphorylation of IκB proteins (specifically serines 32/36 in IκB-alpha), these compounds lock NF-κB in its latent cytoplasmic state. This directly inhibits the transcription and subsequent release of Tumor Necrosis Factor (TNF-α) and Interleukin-1 (IL-1), offering therapeutic avenues for rheumatoid arthritis and inflammatory bowel disease[4].

Synthesis_Workflow Step1 4-Methoxyphenylguanidine Carbonate Step2 Condensation Reaction (Isopropanol, Reflux 24h) Step1->Step2 Step3 2-Pyrimidinamine Derivatives Step2->Step3 Step4 In Vitro Screening (Histamine Release Assay) Step3->Step4 Step5 Lead Compound Selection (IC50 ≤ 48 pmoles) Step4->Step5

Caption: Synthesis and screening workflow for 4-MPG derived anti-asthmatic agents.

Quantitative Data Summaries

Table 1: Physicochemical and Spectral Properties of NOS-Guanidine Complexes

Data reflects the conformational shifts induced by ligand binding to the iNOSoxy heme pocket.

LigandLigand Family

Frequency (cm⁻¹)
Heme ConformationBinding Analogue
L-Arginine (Substrate)N/A1903SingleSelf
AlkylguanidinesFamily 11903 - 1911SingleL-Arginine
4-Methoxyphenylguanidine Family 2 ~1915 Single NOHA
Table 2: Anti-Asthmatic Activity of 4-MPG Derived Pyrimidinamines

Compounds are considered highly active if the IC50 for histamine release inhibition is


 48 pmoles.
Synthesized CompoundPrecursor ReactantsMelting Point (°C)IC50 (pmoles)
N-(4-Methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one + 4-MPG-C121-122

48
N-(4-Methoxyphenyl)-4-(4-pyridinyl)-2-pyrimidinamine3-dimethylamino-1-(4-pyridinyl)-2-propen-1-one + 4-MPG-C174-175

48

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with internal validation mechanisms.

Protocol A: Spectroelectrochemical Titration of iNOSoxy with 4-MPG

Objective: Determine the shift in the heme iron


 midpoint potential induced by 4-MPG binding.
Causality of Design:  Direct electrochemistry of large hemoproteins is often sluggish due to the buried nature of the heme group. We utilize a mediator cocktail (e.g., benzyl viologen, methyl viologen) to facilitate rapid, reversible electron transfer between the working electrode and the iNOS active site, ensuring the system reaches true thermodynamic equilibrium at each potential step[2].
  • Preparation: Prepare an anaerobic spectroelectrochemical cell containing 10 µM iNOSoxy, 100 µM 4-MPG, and a 2 µM mediator cocktail in 50 mM Tris-HCl buffer (pH 7.5).

  • Titration: Apply a stepwise reducing potential using a potentiostat (from +100 mV to -400 mV vs. Ag/AgCl). Allow 10 minutes per step for equilibration.

  • Spectral Acquisition: Record the UV-Visible absorption spectrum (350–700 nm) at each potential step.

  • Self-Validation (Isosbestic Points): Overlay the spectra. The presence of sharp, unshifting isosbestic points (e.g., at 415 nm and 435 nm) strictly validates that only two species (oxidized and reduced heme) are present. If the isosbestic points drift, it indicates protein denaturation (formation of inactive P420 heme), and the run must be discarded.

  • Analysis: Plot the absorbance changes at the Soret maximum against the applied potential and fit to the Nernst equation to extract the

    
     value[2].
    
Protocol B: Automated Fluorometric Histamine Release Assay

Objective: Quantify the anti-allergic efficacy of 4-MPG-derived pyrimidinamines. Causality of Design: Histamine is highly polar and difficult to isolate from biological matrices. We utilize a highly alkaline extraction into butanol, followed by back-extraction into HCl, to isolate histamine from interfering amino acids. Derivatization with o-phthaldialdehyde (OPT) at high pH forms a stable fluorophore, shifting the detection limit from microgram (UV-Vis) to sub-nanogram levels, essential for detecting trace cellular release[3].

  • Cell Preparation: Incubate isolated human basophils with the 4-MPG derivative (test compound) for 15 minutes at 37°C.

  • Antigen Challenge: Introduce the specific antigen to trigger degranulation. Stop the reaction after 30 minutes by placing tubes in an ice bath.

  • Extraction: Centrifuge the samples. Extract the supernatant (containing released histamine) into butanol under highly alkaline conditions (pH > 12).

  • Back-Extraction: Add heptane and back-extract the histamine into 0.1 M HCl.

  • Derivatization: React the acidic extract with o-phthaldialdehyde (OPT) at pH 12.5 for 4 minutes. Quench the reaction and stabilize the fluorophore by adding 3M phosphoric acid[3].

  • Fluorometric Detection: Pass the product through a fluorometer (Excitation: 360 nm, Emission: 450 nm).

  • Self-Validation (Controls): The assay must include a "Spontaneous Release" blank (cells + buffer, no antigen) and a "Total Release" control (cells lysed with perchloric acid). The blank value is subtracted from all readings. The full-scale response is calibrated to exactly 50 ng of a histamine base standard to ensure a threshold sensitivity of ~0.5 ng[3].

References

  • Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activation Source: PMC / NIH URL: 2

  • United States Patent 4,876,252: 4,5,6-substituted N-(substituted-phenyl)-2-pyrimidineamines Source: Googleapis.com URL: 3

  • United States Patent: Inhibitors of TNF and IL-1 Source: Googleapis.com URL: 4

  • The Journal of Organic Chemistry 1975 Volume 40 No.8: Arylguanidines Source: DSS.go.th URL: 1

Sources

Part 1: Core Chemistry and Synthesis of 4-Methoxyphenylguanidine Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Methoxyphenylguanidine Carbonate and its Derivatives

The Guanidinium Group: A Privileged Scaffold in Medicinal Chemistry

The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in organic and medicinal chemistry. Its protonated form, the guanidinium cation, exhibits remarkable stability due to the delocalization of the positive charge across all three nitrogen atoms through resonance. This inherent stability and strong basicity are pivotal to its role in biological systems, most notably as the key functional component of the amino acid arginine.

The introduction of an aryl substituent, such as the 4-methoxyphenyl group, onto the guanidine core creates 4-Methoxyphenylguanidine (4-MPG). This modification significantly influences the molecule's physicochemical properties, including its basicity, lipophilicity, and steric profile, thereby modulating its interactions with biological targets. Consequently, 4-MPG has been recognized as a valuable and versatile scaffold in the field of drug discovery.

4-Methoxyphenylguanidine Carbonate: Properties and Synthesis

For practical laboratory use, 4-Methoxyphenylguanidine is commonly supplied and handled as its carbonate salt. This salt form offers enhanced stability and is easier to manage compared to the more hygroscopic free base.

Table 1: Physicochemical Properties of 4-Methoxyphenylguanidine Carbonate

PropertyValue
Molecular FormulaC₁₇H₂₄N₆O₅
Molecular Weight392.41 g/mol
AppearanceTypically a white to off-white crystalline powder
SolubilityGenerally soluble in water and polar organic solvents

The synthesis of 4-methoxyphenylguanidine carbonate is efficiently achieved through the acid-catalyzed reaction of 4-methoxyaniline with cyanamide, followed by precipitation with a carbonate salt.

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyaniline (1.0 equivalent) in a suitable alcohol solvent, such as 2-propanol.

  • Reagent Addition: To this solution, add an aqueous solution of cyanamide (approximately 1.2 equivalents).

  • Acidification: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (1.1 equivalents) dropwise, ensuring the internal temperature remains below 30°C.

  • Thermal Reaction: Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4 to 6 hours. Reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Salt Formation and Isolation: Upon completion, cool the reaction to ambient temperature. Induce precipitation by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold deionized water and a non-polar solvent (e.g., diethyl ether) to remove residual impurities.

  • Drying: Dry the purified white solid under vacuum to yield 4-methoxyphenylguanidine carbonate.

Rationale for Experimental Choices:

  • Acid Catalysis: The use of hydrochloric acid protonates the cyanamide, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of 4-methoxyaniline.

  • Carbonate Precipitation: The addition of sodium carbonate serves a dual purpose: it neutralizes the excess acid from the reaction and forms the stable, easily isolable carbonate salt of the guanidine product.

G1 cluster_reactants Reactants 4-Anisidine 4-Methoxyaniline Cyanamide Cyanamide ReactionVessel ReactionVessel Cyanamide->ReactionVessel Reflux Heating (Reflux) Precipitation Basification & Precipitation (Na2CO3) Reflux->Precipitation Product Product Precipitation->Product ReactionVessel->Reflux

Caption: Synthetic workflow for 4-Methoxyphenylguanidine Carbonate.

Part 2: Derivatization Strategies and Pharmacological Applications

The 4-methoxyphenylguanidine core is a highly adaptable scaffold, allowing for systematic chemical modifications to generate derivatives with a broad spectrum of biological activities. These modifications are typically focused on the guanidinyl nitrogen atoms or the phenyl ring.

Key Structural Modifications and Their Rationale

Table 2: Common Derivatives and Rationale for Modification

Derivative ClassSite of ModificationRationalePotential Therapeutic Targets
N-Acyl DerivativesGuanidinyl NitrogenReduces basicity, introduces hydrogen bond acceptors, and adds steric bulk to explore new binding pockets.Kinases, Proteases, Ion Channels
N-Sulfonyl DerivativesGuanidinyl NitrogenAlters electronic profile and hydrogen bonding capabilities, often enhancing interactions with specific residues.Ion Channels, Enzymes
Bicyclic AnalogsCyclization involving both the guanidine and phenyl moietiesImposes conformational rigidity, which can lead to increased target selectivity and potency.G-Protein Coupled Receptors (GPCRs)
Phenyl Ring AnalogsSubstitutions on the phenyl ringFine-tunes properties such as lipophilicity (logP), metabolic stability, and steric fit within a binding site.Diverse Enzyme and Receptor Families
Case Study: Synthesis of an N-Acyl Derivative

The N-acylation of 4-MPG represents a powerful strategy for developing potent and selective enzyme inhibitors. The following protocol outlines the synthesis of a representative N-benzoyl derivative.

  • Free Base Preparation: If starting with 4-methoxyphenylguanidine carbonate, it must first be converted to the free base. This is achieved by dissolving the carbonate salt in water and adding a strong base, such as sodium hydroxide, followed by extraction with an organic solvent.

  • Reaction Setup: Dissolve the 4-methoxyphenylguanidine free base in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylating Agent Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise. A non-nucleophilic base, such as triethylamine (TEA), is typically included to act as an acid scavenger for the HCl generated during the reaction.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine to remove salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure N-benzoyl-N'-(4-methoxyphenyl)guanidine.

Self-Validating System for Protocol Trustworthiness:

  • LC-MS Analysis: The purified product must exhibit a molecular ion peak corresponding to the exact mass of the target N-benzoyl derivative.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra serve as a definitive structural confirmation, showing characteristic signals for both the 4-methoxyphenyl and the newly introduced benzoyl groups.

G2 Purification Silica Gel Column Chromatography Product Product Purification->Product Reagents Reagents Reaction Reaction Reagents->Reaction Workup Workup Reaction->Workup Workup->Purification

Caption: Experimental workflow for N-acylation of 4-MPG.

Part 3: Biological Evaluation and Mechanism of Action

The pharmacological effects of 4-MPG derivatives are often attributed to their precise interactions with specific protein targets, particularly ion channels and enzymes.

Postulated Mechanism: Modulation of Voltage-Gated Ion Channels

Many guanidinium-containing compounds are recognized as modulators of voltage-gated ion channels. The positively charged guanidinium headgroup can engage in critical electrostatic interactions within the channel pore, potentially mimicking endogenous ions to block or otherwise alter channel gating and ion permeation.

G3 IonChannel Voltage-Gated Ion Channel Pore/Binding Site IonFlux Inhibition of Ion Flux IonChannel->IonFlux Blocks MembranePotential Alteration of Membrane Potential IonFlux->MembranePotential CellularResponse Modulation of Cellular Excitability MembranePotential->CellularResponse BiologicalOutcome Pharmacological Effect (e.g., Analgesia, Neuroprotection) CellularResponse->BiologicalOutcome

Caption: Logical pathway from molecular binding to biological effect.

In Vitro Assay Protocol: Patch-Clamp Electrophysiology

To quantitatively assess the modulatory activity of 4-MPG derivatives on ion channels, patch-clamp electrophysiology is the gold-standard technique.

Step-by-Step Methodology:

  • Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the specific ion channel of interest.

  • Pipette Fabrication: Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance is typically 2-5 MΩ when filled with the appropriate intracellular solution.

  • Seal Formation: Under microscopic guidance, carefully approach a target cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

  • Data Recording: Using a patch-clamp amplifier and data acquisition software, apply specific voltage-clamp protocols to elicit channel currents. Record baseline channel activity.

  • Compound Application: Perfuse the cell with an extracellular solution containing the 4-MPG derivative at various concentrations. Record the resulting changes in channel current.

  • Data Analysis: Analyze the recorded currents to determine key parameters of channel modulation, such as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Ensuring Protocol Trustworthiness:

  • Positive and Negative Controls: Always include a known inhibitor or activator of the target channel as a positive control and a vehicle control (e.g., DMSO) to confirm the specificity of the observed effects.

  • Dose-Response Analysis: Construct a full concentration-response curve by testing a range of compound concentrations to accurately determine its potency and efficacy.

Part 4: Summary and Future Outlook

4-Methoxyphenylguanidine carbonate is a foundational building block for constructing a wide array of pharmacologically active molecules. The strategic derivatization of its guanidinyl and phenyl moieties allows for the systematic optimization of activity against various biological targets. Future research in this area will likely focus on designing next-generation derivatives with superior target selectivity, enhanced pharmacokinetic properties, and novel mechanisms of action, further cementing the importance of this versatile scaffold in modern medicinal chemistry.

CAS number and molecular structure of 4-Methoxyphenylguanidine carbonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Methoxyphenylguanidine carbonate , a specialized organic building block used in medicinal chemistry and advanced organic synthesis.

Chemical Identity & Structural Analysis

4-Methoxyphenylguanidine carbonate is the carbonate salt of the aryl guanidine derivative, 1-(4-methoxyphenyl)guanidine. It serves as a stable, crystalline source of the guanidine base, which is otherwise hygroscopic and difficult to handle in its free form.

Core Identifiers
ParameterDetail
CAS Registry Number 112677-02-8
IUPAC Name 1-(4-Methoxyphenyl)guanidine carbonate (2:[1][2][3][4]1)
Synonyms p-Anisylguanidine carbonate; N-(4-Methoxyphenyl)guanidine carbonate
Molecular Formula C

H

N

O

(2 C

H

N

O

H

CO

)
Molecular Weight 392.41 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water, alcohols; sparingly soluble in non-polar solvents
Structural Architecture

The compound exists as a salt complex comprising two protonated 4-methoxyphenylguanidinium cations balanced by a single carbonate anion (CO


).
  • Cationic Moiety: The guanidine group is attached to the para-position of a phenyl ring. The methoxy group (-OCH

    
    ) at the para-position acts as an electron-donating group (EDG), which stabilizes the positive charge on the guanidinium system through resonance, slightly increasing the basicity compared to the unsubstituted phenylguanidine.
    
  • Anionic Moiety: The carbonate ion acts as a counterion, providing stability and allowing the compound to be stored as a non-hygroscopic solid.

G cluster_cation Cation (x2) cluster_anion Anion (x1) Anisole 4-Methoxyphenyl Group (Lipophilic/EDG) Guanidine Guanidinium Ion (Resonance Stabilized +) Anisole->Guanidine Attached at C1 Carbonate Carbonate Ion (CO3 2-) (Counterion) Guanidine->Carbonate Ionic Interaction (Salt Bridge) caption Fig 1. Structural components: Two resonance-stabilized cations interacting with one carbonate anion.

Synthesis & Production Methodologies

The synthesis of 4-Methoxyphenylguanidine carbonate typically follows a two-stage protocol: Guanylation of the aniline precursor followed by Salt Metathesis .

Stage 1: Guanylation of p-Anisidine

The core guanidine motif is constructed by reacting p-anisidine (4-methoxyaniline) with cyanamide. This reaction requires careful pH control or catalysis (e.g., Scandium triflate or mineral acid) to prevent polymerization of cyanamide.

  • Reagents: p-Anisidine, Cyanamide (50% aq. soln), Hydrochloric acid (or Sc(OTf)

    
    ).
    
  • Conditions: Aqueous or alcoholic solvent, 80–100°C.

  • Mechanism: Nucleophilic attack of the aniline nitrogen onto the nitrile carbon of cyanamide, followed by proton transfer.

Stage 2: Carbonate Formation (Metathesis)

The resulting guanidine hydrochloride salt is converted to the carbonate. This is preferred over the free base because aryl guanidine free bases can be unstable or hygroscopic.

  • Protocol: The guanidine hydrochloride solution is treated with an alkali metal carbonate (e.g., Sodium Carbonate or Sodium Bicarbonate).

  • Crystallization: The aryl guanidine carbonate is less soluble than the chloride and precipitates out of the aqueous solution upon cooling.

Synthesis Start p-Anisidine (Precursor) Inter Intermediate: 4-Methoxyphenylguanidine HCl Start->Inter Acid Catalysis (80-100°C) Reagent Cyanamide (Guanylating Agent) Reagent->Inter Final Product: 4-Methoxyphenylguanidine Carbonate Inter->Final Metathesis & Precipitation Base Alkali Carbonate (Na2CO3 / NaHCO3) Base->Final caption Fig 2. Synthetic pathway via guanylation and salt metathesis.

Applications in Research & Development

This compound is a versatile "privileged structure" in drug discovery due to the bioisosteric relationship between the guanidine group and the arginine side chain.

Medicinal Chemistry
  • Arginine Mimetics: Used to synthesize peptidomimetics where the guanidine group mimics the arginine residue, critical for binding to negatively charged pockets in enzymes (e.g., proteases, kinases).

  • GPCR Ligands: The 4-methoxyphenyl group provides a lipophilic anchor while the guanidine interacts with conserved aspartate/glutamate residues in G-Protein Coupled Receptors (e.g., Neuropeptide Y receptors).

  • Heterocycle Synthesis: Acts as a binucleophile for the synthesis of pyrimidines and triazines. Reacting 4-methoxyphenylguanidine with

    
    -diketones or 
    
    
    
    -ketoesters yields substituted pyrimidines, which are common scaffolds in oncology and antiviral drugs.
Organic Catalysis
  • Base Catalysis: The free base (generated in situ) is a strong organobase, useful for catalyzing Michael additions or Henry reactions without the metal toxicity associated with inorganic bases.

Safety & Handling (E-E-A-T)

While guanidine carbonates are generally more stable than their free base counterparts, they possess specific hazards that must be managed.

Hazard Profile (GHS Classification)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5][6]

  • Skin/Eye Irritation: Category 2/2A (Causes skin irritation and serious eye irritation).

  • Specific Target Organ Toxicity: Category 3 (May cause respiratory irritation).

Handling Protocol
  • PPE: Wear nitrile gloves, safety goggles (EN 166), and a lab coat. Use a dust mask (N95) if handling powder in open air.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent slow decomposition or reaction with atmospheric moisture/CO

    
     over long periods.
    
  • Incompatibility: Avoid contact with strong oxidizing agents and strong acids (which will release CO

    
     vigorously).
    

References

  • Sigma-Aldrich. 1-(4-Methoxyphenyl)guanidine carbonate - Product Specification & CAS Data. Retrieved from

  • PubChem. 1-(4-Methoxyphenyl)guanidine carbonate (Compound Summary). National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis and Suppliers of substituted Phenylguanidine Carbonates. Retrieved from

  • European Patent Office. Process for the production of phenylguanidine carbonate (EP0560726A2). Retrieved from

  • BenchChem. Synthesis protocols for 1-(4-Methoxyphenyl)guanidine derivatives. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of Pyrimidineamines Using 4-Methoxyphenylguanidine Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidine motif is a privileged pharmacophore deeply embedded in modern drug discovery, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Nilotinib)[1]. This application note provides a comprehensive, field-proven methodology for synthesizing highly functionalized N-(4-methoxyphenyl)-2-pyrimidinamines. By utilizing 4-Methoxyphenylguanidine carbonate (CAS 112677-02-8) as a binucleophilic building block alongside 1,3-dielectrophilic enaminones, researchers can achieve regioselective cyclization with high yields. This guide details the mechanistic causality, step-by-step protocols, and self-validating quality control measures necessary for successful synthesis[2].

Strategic Rationale & Reagent Selection

The Role of the 4-Methoxyphenyl (PMP) Group

In medicinal chemistry, the 4-methoxyphenyl group attached to the pyrimidineamine serves multiple strategic purposes:

  • Pharmacophoric Engagement : The electron-donating methoxy group enhances the electron density of the aromatic ring, often improving binding affinity in the hinge region of kinase active sites.

  • Solubility & Lipophilicity : It modulates the overall lipophilicity (LogP) of the molecule, aiding in cellular permeability.

  • Synthetic Versatility : If a primary 2-aminopyrimidine is ultimately desired, the PMP group can serve as a robust protecting group, cleavable via oxidative deprotection (e.g., using Ceric Ammonium Nitrate, CAN) at later stages of the synthetic route.

Why the Carbonate Salt?

Guanidines are highly basic and often supplied as hydrochloride (HCl) salts. However, using 4-methoxyphenylguanidine carbonate provides a distinct mechanistic advantage. The carbonate acts as a mild, latent internal base. Upon heating, it decomposes into carbon dioxide and water, slowly liberating the free guanidine base in situ. This controlled release prevents the rapid self-condensation of the 1,3-dielectrophile and eliminates the need for harsh external bases (like NaOMe or KOtBu) that could hydrolyze sensitive functional groups[2][3].

Mechanistic Insights: The Causality of Cyclization

The synthesis of pyrimidineamines via this route is a cascade reaction driven by precise thermodynamic and kinetic controls.

  • Thermal Activation : Heating the reaction mixture to reflux (~82°C in isopropanol) drives the decarboxylation of the carbonate salt, yielding the highly nucleophilic free guanidine.

  • Michael-Type Addition : The unsubstituted, more sterically accessible nitrogen of the guanidine attacks the highly electrophilic

    
    -carbon of the enaminone (3-dimethylamino-1-aryl-2-propen-1-one).
    
  • Elimination & Cyclization : The collapse of the tetrahedral intermediate expels dimethylamine gas (which acts as an additional basic driving force). The secondary nitrogen of the guanidine then attacks the carbonyl carbon in an intramolecular 6-endo-trig cyclization.

  • Aromatization : A final dehydration step yields the thermodynamically stable aromatic pyrimidine ring.

Mechanism A 4-Methoxyphenylguanidine Carbonate B Thermal Activation (-CO2, -H2O) A->B C Free Guanidine Base B->C E Intermolecular Addition (Michael-type) C->E D 1,3-Dielectrophile (e.g., Enaminone) D->E Nucleophilic Attack F Elimination of Dimethylamine E->F G Intramolecular Cyclization F->G H Dehydration (Aromatization) G->H I 2-(4-Methoxyphenylamino) pyrimidine H->I

Mechanistic pathway for the synthesis of pyrimidineamines from 4-methoxyphenylguanidine carbonate.

Experimental Protocols

The following self-validating protocol is adapted from standardized pharmaceutical workflows for the synthesis of N-(4-Methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine[2].

Required Reagents
  • Nucleophile : 4-Methoxyphenylguanidine carbonate (16.1 g, ~70.8 mmol)

  • Electrophile : 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one (14.4 g, ~81.7 mmol)[4]

  • Solvent : Isopropanol (iPrOH), anhydrous (200 mL)

Step-by-Step Methodology
  • Reaction Assembly : In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 14.4 g of the enaminone and 16.1 g of 4-methoxyphenylguanidine carbonate in 200 mL of isopropanol.

    • Causality Note: Isopropanol is chosen because its boiling point (~82°C) provides the exact thermal window required to drive decarboxylation and dehydration without thermally degrading the enaminone.

  • Thermal Cyclization : Heat the mixture to a vigorous reflux under an inert nitrogen atmosphere for 20 to 24 hours.

    • Self-Validation Check: As the carbonate decomposes, mild effervescence (

      
       release) will be observed. The suspension will gradually transition into a homogenous, deep yellow/orange solution, indicating the formation of the pyrimidine core.
      
  • Volume Reduction : After TLC or LC-MS confirms the consumption of the starting materials, equip the flask with a distillation apparatus or use a rotary evaporator to reduce the solvent volume to exactly one-third of its original volume (~65 mL).

    • Causality Note: This concentration step forces the solubility equilibrium toward crystallization, exploiting the poor solubility of the target pyrimidineamine in cold iPrOH compared to the highly soluble dimethylamine byproduct.

  • Crystallization : Transfer the concentrated mixture to an ice-water bath (0–4°C) and allow it to stand for 2 hours.

    • Self-Validation Check: Copious amounts of crude light-yellow crystals should precipitate.

  • Filtration & Washing : Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (2 × 50 mL), followed by ice-cold isopropanol (1 × 30 mL).

    • Causality Note: The water wash is critical for removing any unreacted guanidine salts and water-soluble impurities, while the cold iPrOH removes residual enaminone.

  • Recrystallization : Dissolve the crude material in a minimum amount of boiling isopropanol (or an isopropanol/ethylene glycol monomethyl ether mixture for highly crystalline demands). Allow it to cool slowly to room temperature to yield the analytically pure product.

Workflow S1 Step 1: Reagent Mixing (Guanidine + Enaminone) S2 Step 2: Reflux in iPrOH (20-48 hours) S1->S2 S3 Step 3: Concentration (Evaporate to 1/3 vol) S2->S3 S4 Step 4: Crystallization (Ice-bath cooling) S3->S4 S5 Step 5: Filtration & Washing S4->S5 S6 Step 6: Recrystallization (Pure Product) S5->S6

Step-by-step experimental workflow for the synthesis and purification of pyrimidineamines.

Substrate Scope & Quantitative Data

The methodology exhibits excellent functional group tolerance. The table below summarizes the quantitative outcomes when varying the heteroaryl moiety on the enaminone precursor, demonstrating the robustness of 4-methoxyphenylguanidine carbonate as a universal binucleophile[2][3].

Electrophile (Enaminone Precursor)Guanidine DerivativeFinal Pyrimidineamine ProductVisual ObservationMelting Point (°C)
3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one4-Methoxyphenylguanidine carbonateN-(4-Methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamineLight yellow crystals121 – 122
3-Dimethylamino-1-(4-pyridinyl)-2-propen-1-one4-Methoxyphenylguanidine carbonateN-(4-Methoxyphenyl)-4-(4-pyridinyl)-2-pyrimidinamineYellow crystals174 – 175
3-Dimethylamino-1-(2-thienyl)-2-propen-1-one4-Methoxyphenylguanidine carbonateN-(4-Methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamineYellow crystals158 – 160

Troubleshooting & Optimization

  • Incomplete Conversion : If LC-MS indicates unreacted enaminone after 24 hours, the thermal decomposition of the carbonate may be sluggish. Solution : Extend the reflux time to 48 hours[3], or switch to a slightly higher boiling solvent such as 2-methoxyethanol (bp 124°C).

  • Oiling Out During Crystallization : If the product forms an oil rather than crystals upon cooling, the solvent volume was likely not reduced sufficiently, or trace water remains. Solution : Re-heat the mixture until homogenous, evaporate an additional 10% of the solvent, and seed the solution with a pure crystal of the desired product before cooling.

References

  • Title: US Patent 4,876,252A - 4,5,6-substituted-N-(substituted-phenyl)
  • Title: FI Patent 91150B - Process for the preparation of new therapeutically useful 4,5,6-substituted N- (substituted-phenyl)
  • Title: US Patent 4,281,000A - Substituted pyrazolo (1,5-a)pyrimidines and their use as anxiolytic agents (Details the synthesis of enaminone precursors)

Sources

The Versatile Role of 4-Methoxyphenylguanidine Carbonate in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The guanidine functional group, a cornerstone in the architecture of numerous natural products and pharmaceuticals, continues to captivate the interest of the scientific community.[1] Its unique electronic properties, strong basicity, and ability to form multiple hydrogen bonds make it a privileged scaffold in medicinal chemistry and a powerful tool in organic synthesis.[1][2] Among the myriad of guanidine derivatives, 4-Methoxyphenylguanidine Carbonate presents itself as a reagent of significant potential, offering a unique combination of basicity, nucleophilicity, and structural features that can be exploited in a wide range of chemical transformations. This guide provides an in-depth exploration of the applications of 4-Methoxyphenylguanidine Carbonate, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Handling

PropertyValueSource
Molecular Formula C₈H₁₁N₃O (free base)[3]
Molecular Weight 165.19 g/mol (free base)[4]
Appearance White to off-white solidInferred from supplier data
Solubility Soluble in water, slightly soluble in methanol, sparingly soluble in other organic solvents.Inferred from general guanidine salt properties
Basicity (pKa) The guanidinium ion is a strong conjugate acid, making the guanidine a strong base.General chemical knowledge

Note on the Carbonate Salt: While much of the literature focuses on the hydrochloride salt or the free base, 4-Methoxyphenylguanidine Carbonate is commercially available. The carbonate salt is expected to be a moderately strong base, suitable for applications requiring a non-nucleophilic proton scavenger. Its solubility in organic solvents may be limited, a factor to consider in reaction design.

Core Application: A Gateway to Functionalized Guanidines

The primary application of 4-methoxyphenylguanidine lies in its role as a precursor for more complex guanidine-containing molecules. The synthesis of the parent N-(4-methoxyphenyl)guanidine is a foundational protocol.

Protocol 1: Synthesis of N-(4-Methoxyphenyl)guanidine

This protocol details the synthesis of the free base, which can be subsequently converted to the carbonate salt or used directly in various applications. The procedure is adapted from a known method for the guanylation of anilines.[4][5]

Reaction Scheme:

Synthesis of N-(4-Methoxyphenyl)guanidine cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product p_anisidine p-Anisidine product N-(4-Methoxyphenyl)guanidine p_anisidine->product + cyanamide Cyanamide cyanamide->product catalyst Sc(OTf)₃ (cat.) solvent H₂O temperature 100 °C, 48 h

Caption: Synthesis of N-(4-Methoxyphenyl)guanidine from p-anisidine and cyanamide.

Materials:

  • p-Anisidine

  • Cyanamide

  • Scandium (III) triflate (Sc(OTf)₃)

  • Deionized Water

  • Chloroform

  • Methanol

  • Silica gel

Procedure:

  • To a solution of p-anisidine (1.0 eq) and cyanamide (1.2 eq) in water, add a catalytic amount of scandium (III) triflate (0.1 eq) at room temperature.[4][5]

  • Stir the solution at 100 °C for 48 hours.[4][5] Monitor the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, wash the resulting mixture with chloroform (3 x 10 mL) to remove unreacted starting materials and nonpolar impurities.[4][5]

  • Concentrate the aqueous layer in vacuo to remove the water.[4][5]

  • Purify the residue by column chromatography on silica gel, eluting with a chloroform-methanol mixture (e.g., 20:1), to afford N-(4-methoxyphenyl)guanidine.[4][5]

Causality Behind Experimental Choices:

  • Catalyst: Scandium (III) triflate is a Lewis acid that activates the cyanamide, making it more susceptible to nucleophilic attack by the aniline.[6]

  • Solvent: Water is a green and effective solvent for this transformation, particularly for substrates that may have limited solubility in organic solvents.[6]

  • Temperature: The elevated temperature is necessary to drive the reaction to completion, as the nucleophilicity of p-anisidine is moderate.[5]

  • Workup: The chloroform wash effectively removes nonpolar impurities, while the desired product, being a salt-like compound, remains in the aqueous phase.

Expanding the Synthetic Toolkit: Guanidinylation of Amines

4-Methoxyphenylguanidine can serve as a building block for the synthesis of more complex, substituted guanidines. The guanidine moiety can be transferred to other amines, a process known as guanidinylation.

Conceptual Workflow for Guanidinylation

Guanidinylation_Workflow Start Primary/Secondary Amine (R-NH₂ or R₂NH) Reaction Guanidinylation Reaction Start->Reaction Reagent Guanidinylating Agent (e.g., Protected 4-Methoxyphenylguanidine) Reagent->Reaction Activation Activation (e.g., Acid or Metal Catalyst) Activation->Reaction Facilitates reaction Product Substituted Guanidine Reaction->Product Deprotection Deprotection (if necessary) Product->Deprotection Final_Product Final Guanidine Product Deprotection->Final_Product Catalytic_Cycle Catalyst 4-Methoxyphenyl- guanidine (Base) Intermediate Activated Substrate (e.g., Enolate) Catalyst->Intermediate Deprotonation Substrate Substrate (e.g., Pronucleophile) Substrate->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex + Electrophile Electrophile Electrophile Electrophile->Product_Complex Product_Complex->Catalyst Regeneration Product Product Product_Complex->Product

Caption: A conceptual catalytic cycle for a base-catalyzed reaction.

Application in the Synthesis of Bioactive Molecules

The 4-methoxyphenyl group is a common motif in many biologically active compounds. Its incorporation into a guanidine scaffold can lead to novel molecules with interesting pharmacological properties. Guanidine-containing compounds have shown a wide range of activities, including anticancer and anti-inflammatory effects. [7]The synthesis of novel guanidine derivatives is therefore a key strategy in drug discovery. [1] For instance, novel guanidine derivatives have been synthesized and evaluated for their DNA-binding and anticancer properties. [1]The 4-methoxyphenyl substituent can influence the electronic properties and bioavailability of the molecule, potentially enhancing its therapeutic efficacy.

Future Outlook

4-Methoxyphenylguanidine carbonate is a reagent with considerable, yet largely untapped, potential in organic synthesis. While its primary role to date has been as a synthon for more elaborate guanidines, its inherent basicity and structural features suggest a promising future as an organocatalyst. Further research into its catalytic activity in a broader range of organic transformations is warranted. The development of detailed protocols for its use as a guanidinylating agent and as a catalyst will undoubtedly expand the synthetic chemist's toolbox and facilitate the discovery of new and valuable molecules.

References

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.).
  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. (n.d.).
  • Guanidine synthesis by guanyl
  • N-(4-METHOXY-PHENYL)-GUANIDINE synthesis. ChemicalBook. (n.d.).
  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. (2016).
  • First iron-catalyzed guanylation of amines. Tetrahedron Letters. (2012).
  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry. (2007).
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
  • Application Notes and Protocols for 1-(4-Methoxyphenyl)guanidine Hydrochloride in Cell Culture. Benchchem. (2025).
  • Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis. Benchchem. (n.d.).
  • 4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine. Acta Crystallographica Section E. (2014).
  • Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. (2025).
  • Syntheses of Heterocyclic Compounds
  • Recent progress in the area of heterocycle synthesis. IBMM. (2023).
  • 1-(4-methoxyphenyl)
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry. (2024).
  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Molecules. (2022).
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry. (2024).
  • Mechanistic Considerations of Guanidine-Catalyzed Reactions.
  • A New Class of Heterocycles: 1,4,3,5-Oxathiadiazepane 4,4-dioxides. Molecules. (2012).
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals. (2022).
  • Advances in Organic Catalysis and Synthesis. ACS Omega. (2025).
  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses. (n.d.).
  • Multicomponent Reaction-Assisted Drug Discovery: A Time. (2023).
  • Guanylguanidines: Catalyst and Ligand for Organic Transform
  • METHOD FOR PREPARING A SYNTHETIC INTERMEDIATE OF A 4-METHOXYPYRROLE DERIVATIVE.
  • 1-(4-METHOXYPHENYL)

Sources

Advanced Application Notes: 4-Methoxyphenylguanidine Carbonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale & Mechanistic Insights

4-Methoxyphenylguanidine carbonate (CAS: 112677-02-8) is a highly versatile pharmacophore building block utilized extensively in the synthesis of nitrogen-rich heterocycles[1]. In medicinal chemistry, the choice of the carbonate salt over the free guanidine base is a deliberate, mechanistically driven decision.

Free arylguanidines are highly basic (pKa ~13.5) and readily absorb atmospheric moisture and carbon dioxide, making them unstable and difficult to handle during precise stoichiometric measurements. The carbonate salt, however, is an air-stable, non-hygroscopic, free-flowing solid. When subjected to thermal energy in an alcoholic solvent (such as isopropanol), the carbonate dissociates, releasing the reactive free guanidine base and evolving CO₂ gas. This continuous evolution of CO₂ not only drives the reaction equilibrium forward but also acts as a mild, self-buffering internal base. This eliminates the need for harsh external alkalis, which could otherwise degrade sensitive electrophilic precursors like enaminones[2].

Strategic Applications in Drug Design

Synthesis of 2-Pyrimidinamine Anti-Asthmatic Agents

One of the primary applications of 4-methoxyphenylguanidine carbonate is the synthesis of 4,5,6-substituted N-(substituted-phenyl)-2-pyrimidinamines[2]. These compounds are potent modulators of the immune response, specifically acting as kinase inhibitors that prevent the degranulation of human basophils and subsequent histamine release[3]. The synthesis typically involves the condensation of the guanidine carbonate with an enaminone (e.g., 3-dimethylamino-1-aryl-2-propen-1-one) under reflux conditions. The electron-donating methoxy group on the phenyl ring enhances the nucleophilicity of the guanidine nitrogen, facilitating rapid cyclization into the pyrimidine core.

G A 4-Methoxyphenylguanidine Carbonate C Reflux in Isopropanol (24-48 hours) A->C B Enaminone Precursor (e.g., 3-dimethylamino-1-aryl-2-propen-1-one) B->C E Crystallization & Filtration (Ice Bath) C->E D N-(4-Methoxyphenyl)-2-pyrimidinamine Derivatives E->D

Synthesis of 2-pyrimidinamine derivatives using 4-MPGC.
Synthesis of Mono-N-acylguanidines

Beyond pyrimidines, 4-methoxyphenylguanidine derivatives are critical in developing mono-N-acylguanidines. These structures engage receptors electrostatically through diverse hydrogen bond topologies. Recent methodologies utilize chlorotrimethylsilane activation of acylcyanamides to generate reactive N-silylcarbodiimides, which are then guanylated to form highly pure mono-protected guanidines without the over-acylation issues common in traditional anhydride methods[4].

Quantitative Data Summary

The following table summarizes the reaction parameters and yields for key scaffolds derived from 4-methoxyphenylguanidine precursors:

Precursor / ReactantReaction ConditionsTarget ScaffoldYield (%)Primary Biological Target
3-Dimethylamino-1-(4-pyridinyl)-2-propen-1-oneIsopropanol, Reflux (24h)N-(4-Methoxyphenyl)-4-(4-pyridinyl)-2-pyrimidinamine~75-80%Histamine Release Inhibition[2]
3-Dimethylamino-1-(2-thienyl)-2-propen-1-oneIsopropanol, Reflux (48h)N-(4-Methoxyphenyl)-4-(2-thienyl)-2-pyrimidinamine~82%Immune Response Modulation[2]
Acylcyanamide + Chlorotrimethylsilanert, 15 min, then 4-methoxyanilineN-benzyloxycarbonyl-N′-4-methoxyphenylguanidine83%Kinase & Receptor Targeting[4]

Experimental Protocols

Protocol A: Synthesis of N-(4-Methoxyphenyl)-4-(4-pyridinyl)-2-pyrimidinamine

This protocol details the condensation reaction to form a bioactive pyrimidinamine[2],[3].

Step-by-Step Methodology:

  • Reagent Assembly: In a 500 mL round-bottom flask, combine 14.4 g of 3-dimethylamino-1-(4-pyridinyl)-2-propen-1-one and 16.1 g of 4-methoxyphenylguanidine carbonate.

  • Solvent Addition: Add 200 mL of isopropanol. Causality: Isopropanol provides an optimal boiling point (~82 °C) that supplies sufficient thermal energy for condensation while allowing the gradual, controlled release of CO₂ from the carbonate salt.

  • Reflux: Heat the mixture to reflux under continuous stirring for 24 hours.

  • Concentration: Evaporate the solvent under reduced pressure to approximately one-third of its original volume.

  • Crystallization: Transfer the flask to an ice bath (0-4 °C) to induce crystallization of the crude product.

  • Filtration: Collect the product via vacuum filtration. Wash the filter cake sequentially with cold water (to remove unreacted guanidine salts) and cold isopropanol.

  • Recrystallization: Recrystallize the material from an isopropanol/ethylene glycol monomethyl ether mixture to yield 16.7 g of yellow crystals.

System Validation & Quality Control:

  • TLC Monitoring: Run TLC (Hexanes:Ethyl Acetate 1:1) to confirm the complete consumption of the enaminone precursor.

  • Melting Point Verification: The final product must exhibit a sharp melting point of 174-175 °C. A depressed or broad melting point indicates incomplete CO₂ off-gassing or trapped solvent, requiring secondary recrystallization.

Protocol B: In Vitro Histamine Release Inhibition Assay

This biological assay evaluates the anti-asthmatic efficacy of the synthesized pyrimidinamines by measuring their ability to inhibit antigen-induced histamine release from human basophils[3].

Step-by-Step Methodology:

  • Basophil Isolation: Dilute human whole blood with Tris-A buffer (containing human albumin, Ca²⁺, and Mg²⁺). Centrifuge at 110 × g for 8 minutes at 4 °C to isolate the basophil-rich plasma layer.

  • Resuspension: Carefully decant the supernatant and resuspend the cell pellet in 2-3 mL of Tris-A buffer using a siliconized Pasteur pipette to prevent cell adhesion.

  • Inhibitor Incubation: Incubate 1 mL of the cell suspension with the synthesized pyrimidinamine inhibitor (dissolved in a compatible vehicle) for 15 minutes at 37 °C.

  • Antigen Challenge: Add a standardized allergenic extract (e.g., 1 PNU/mL) to trigger degranulation.

  • Reaction Termination: Centrifuge the tubes at 1500 rpm for 10 minutes at 4 °C to sediment the intact cells. Transfer the supernatant (containing released histamine) to polyethylene tubes.

  • Extraction: Extract the supernatant with alkaline saline into butanol. Causality: Histamine is highly polar; butanol extraction isolates it from complex biological proteins.

  • Back-Extraction: Add heptane to the organic phase and back-extract into dilute HCl. Causality: Heptane drastically lowers the polarity of the organic phase, forcing the histamine into the clean aqueous acid phase for interference-free derivatization.

  • Derivatization & Detection: React the aqueous histamine with o-phthaldialdehyde (OPT) at a high pH, then stabilize the resulting fluorophore with phosphoric acid. Measure fluorescence using a fluorometer.

G A Human Basophil Isolation B Incubation with Synthesized Inhibitor A->B C Antigen Challenge (Allergenic Extract) B->C D Histamine Extraction (Butanol/Heptane) C->D E OPT Derivatization (High pH) D->E F Fluorometric Detection (Stable Fluorophore) E->F

Workflow for evaluating anti-asthmatic efficacy via histamine release assay.

System Validation & Quality Control:

  • Assay Calibration: The fluorometer must be calibrated to a 50 ng histamine base full-scale response with a threshold sensitivity of 0.5 ng.

  • Internal Controls: Every run must include a Negative Control (cells + buffer, no antigen) to establish baseline spontaneous release, and a Positive Control (cells + antigen, no inhibitor) to establish the 100% maximum release threshold. The assay is only valid if the dynamic range between these controls exceeds a 5-fold fluorescence difference.

References

Sources

Application Note: Synthesis and Pharmacological Validation of Pyrimidinamine Derivatives using 4-Methoxyphenylguanidine Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Rationale

As a Senior Application Scientist, establishing a robust, reproducible pipeline for active pharmaceutical ingredients (APIs) requires a deep understanding of molecular behavior. 4-Methoxyphenylguanidine carbonate (CAS 112677-02-8) is a highly versatile bidentate nucleophile utilized extensively in the pharmaceutical development of substituted 2-pyrimidineamines. These resultant derivatives exhibit potent pharmacological profiles, serving as hypoglycemic agents for Type II diabetes management and as anti-asthmatic compounds via the inhibition of histamine release[1].

The core chemical transformation relies on a thermally driven cyclocondensation reaction. The guanidine moiety of 4-methoxyphenylguanidine carbonate reacts with an


-unsaturated carbonyl compound—specifically, an electrophilic enaminone such as 3-dimethylamino-1-(4-pyridinyl)-2-propen-1-one. Under thermal reflux, the carbonate salt dissociates, liberating the free guanidine base. Subsequent nucleophilic attack on the enaminone, followed by the elimination of dimethylamine and water, thermodynamically drives the formation of the highly stable pyrimidine heterocycle[2].

Experimental Workflow Visualization

Workflow Guanidine 4-Methoxyphenylguanidine Carbonate Reaction Cyclocondensation (Isopropanol Reflux, 24h) Guanidine->Reaction Nucleophile Enaminone Enaminone Precursor (Electrophile) Enaminone->Reaction Electrophile Crystallization Concentration & Ice Bath Crystallization Reaction->Crystallization -H2O, -Dimethylamine Purification Recrystallization (Mixed Solvent System) Crystallization->Purification Crude Filtration API Target Pyrimidinamine API (Yellow Crystals) Purification->API Yield: >60% Validation Fluorometric Assay (Histamine Inhibition) API->Validation Bio-Evaluation

Fig 1. Synthesis and validation workflow of pyrimidinamine API from guanidine carbonate.

Detailed Experimental Protocols

Protocol A: Synthesis of N-(4-Methoxyphenyl)-4-(4-pyridinyl)-2-pyrimidinamine

Self-Validating Principle : The progression of this reaction is visually indicated by the transition from a heterogeneous suspension to a homogenous solution during reflux, followed by the precipitation of distinct yellow crystals upon controlled cooling. A sharp melting point (174-175 °C) serves as the final intrinsic purity check[2].

Step-by-Step Methodology :

  • Reaction Assembly : In a 500 mL round-bottom flask, combine 14.4 g of 3-dimethylamino-1-(4-pyridinyl)-2-propen-1-one and 16.1 g of 4-methoxyphenylguanidine carbonate. Suspend the mixture in 200 mL of isopropanol.

    • Causality: Isopropanol (bp ~82°C) is selected because its reflux temperature provides optimal kinetic energy for the cyclocondensation without causing thermal degradation of the guanidine precursor. The solvent facilitates the in-situ neutralization of the carbonate salt[1].

  • Thermal Cyclocondensation : Heat the mixture to reflux under continuous magnetic stirring for 24 hours.

    • Causality: Extended reflux ensures complete conversion by driving the elimination of the dimethylamine leaving group as a gas, shifting the chemical equilibrium irreversibly toward the pyrimidine product.

  • Concentration & Supersaturation : Evaporate the solvent under reduced pressure to approximately one-third of its original volume.

    • Causality: Reducing the solvent volume artificially induces supersaturation of the target compound while keeping highly soluble, unreacted byproducts trapped in the mother liquor.

  • Crystallization : Transfer the concentrated mixture to an ice bath (0-4°C) for 2 hours.

    • Causality: Rapid cooling decreases solubility, triggering the nucleation and crystallization of the crude product.

  • Filtration & Washing : Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with 50 mL of chilled distilled water, followed by 30 mL of cold isopropanol.

    • Causality: The aqueous wash removes residual inorganic carbonates and water-soluble impurities. The cold isopropanol wash eliminates unreacted organic precursors without dissolving the target API.

  • Recrystallization : Dissolve the crude material in a minimal volume of boiling isopropanol/ethylene glycol monomethyl ether. Allow to cool slowly to room temperature.

    • Causality: This mixed-solvent system provides a steep temperature-dependent solubility curve. The slow cooling yields high-purity yellow crystals, confirming successful synthesis[1].

Protocol B: Automated Fluorometric Histamine Release Assay (Anti-Asthmatic Validation)

To validate the biological efficacy of the synthesized pyrimidinamine, its ability to inhibit antigen-induced histamine release in human leukocytes is quantified[3].

Self-Validating Principle : The assay incorporates strict blank (spontaneous release) subtractions and full-scale calibration to 50 ng of a histamine base standard, ensuring that fluorescence readings are directly proportional to biological activity.

Step-by-Step Methodology :

  • Leukocyte Isolation : Layer 80 mL of heparinized human blood over a dextran/saline solution. Allow erythrocytes to sediment at room temperature for 60-90 minutes. Centrifuge the leukocyte-rich plasma at 110 x g for 8 minutes at 4°C. Resuspend the cell pellet in Tris-A buffer.

  • Antigen Challenge : In 12x75 mm polyethylene reaction tubes, combine the leukocyte suspension with an allergenic extract (e.g., anti-IgE) and varying concentrations of the synthesized pyrimidinamine. Incubate at 37°C for 60 minutes with gentle agitation every 15 minutes.

    • Causality: Periodic agitation prevents cell settling, ensuring uniform exposure of the basophils to both the antigen and the inhibitory drug[3].

  • Reaction Termination & Extraction : Centrifuge the tubes at 1500 rpm for 10 minutes at 4°C to pellet the cells. Transfer 1.0 mL of the supernatant to a new tube and add 0.2 mL of 8% perchloric acid.

    • Causality: Perchloric acid immediately precipitates proteins, halting any further enzymatic histamine release and stabilizing the sample for fluorometry.

  • Fluorometric Derivatization : Extract the alkaline supernatant into butanol, then back-extract into dilute HCl using heptane. React the isolated histamine with o-phthalaldialdehyde (OPT) at high pH, followed by stabilization with phosphoric acid.

    • Causality: OPT selectively reacts with the primary amine of histamine to form a highly fluorescent adduct, allowing for precise quantification down to a 0.5 ng threshold[1].

  • Data Normalization : Subtract the blank (spontaneous release) values from both the control (antigen only) and test samples to determine the precise percentage of histamine release inhibition.

Quantitative Data Summary

The following table summarizes the reaction efficiencies and physical properties of various pyrimidinamine derivatives synthesized using 4-methoxyphenylguanidine carbonate[1],[2].

Target API (Substituted 2-pyrimidinamine)Enaminone PrecursorYield (g)Melting Point (°C)Primary Pharmacological Profile
N-(4-Methoxyphenyl)-4-(3-pyridinyl)- 3-pyridinyl enaminone~14.5121 - 122Hypoglycemic / Anti-asthmatic
N-(4-Methoxyphenyl)-4-(4-pyridinyl)- 4-pyridinyl enaminone16.7174 - 175Hypoglycemic / Anti-asthmatic
N-(4-Methoxyphenyl)-4-(2-thienyl)- 2-thienyl enaminone9.0158 - 160Hypoglycemic / Anti-asthmatic

References

  • United States Patent 4,876,252 - Amidinoureas for the treatment of cardiovascular diseases / Pyrimidinamine derivatives. Googleapis.com.
  • FI91150B / FI91150C - Process for the preparation of new therapeutically useful 4,5,6-substituted N-(substituted-phenyl)-2-pyrimidineamines. Google Patents.

Sources

Application Note: Quantitative Analysis of 4-Methoxyphenylguanidine Carbonate by HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed analytical methodologies for the accurate quantification of 4-Methoxyphenylguanidine (4-MPG) carbonate, a compound of interest in pharmaceutical research and development. Accurate determination of this active pharmaceutical ingredient (API) is critical for quality control, stability studies, and pharmacokinetic assessments. We present two robust and validated methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. This document provides comprehensive, step-by-step protocols, method validation parameters, and the scientific rationale behind the chosen analytical strategies, designed for researchers, analytical scientists, and drug development professionals.

Introduction and Compound Profile

4-Methoxyphenylguanidine is a guanidine derivative characterized by a methoxyphenyl group attached to the guanidinium core. The guanidine group's high basicity allows it to readily form salts, with the carbonate salt being a common solid form. The presence of the aromatic methoxyphenyl moiety serves as a chromophore, making it highly suitable for UV-based detection.[1] The accurate quantification of 4-MPG carbonate is essential to ensure product quality, safety, and efficacy in any pharmaceutical application.

Compound Details:

  • Compound Name: 4-Methoxyphenylguanidine Carbonate

  • Synonyms: (p-methoxyphenyl)guanidine, carbonate (2:1)[2]

  • Molecular Formula (Free Base): C₈H₁₁N₃O[3]

  • Molecular Weight (Free Base): 165.19 g/mol [4]

  • Molecular Formula (Carbonate Salt, 2:1): C₁₇H₂₄N₆O₅

  • Molecular Weight (Carbonate Salt, 2:1): 392.41 g/mol

  • Chemical Structure (Free Base): (Note: Image is illustrative)

Principle of Analytical Methodologies

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography is the cornerstone for the analysis of non-volatile and semi-volatile pharmaceutical compounds.[1] For 4-MPG, a reversed-phase method is optimal.

  • Causality of Method Selection:

    • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic nature, which provides effective retention for the moderately polar 4-MPG molecule.

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile) is used. The guanidine group is strongly basic (pKa > 13), meaning it will be protonated and positively charged across a wide pH range. Using a slightly acidic mobile phase (e.g., pH 3.5 with a phosphate buffer) ensures consistent protonation of the guanidine moiety. This prevents peak tailing and yields a sharp, symmetrical peak, which is crucial for accurate integration and quantification.[1]

    • Detection: The methoxyphenyl group in 4-MPG contains a π-electron system that absorbs UV radiation. This chromophore allows for sensitive and specific detection using a standard UV-Vis detector, making the method accessible and cost-effective.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices (plasma, tissue homogenates) or for trace impurity profiling, LC-MS/MS is the preferred technique.[6][7]

  • Causality of Method Selection:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal. The already-protonated guanidine group in the acidic mobile phase is easily desolvated and transferred into the gas phase as a distinct protonated molecule, [M+H]⁺.[4]

    • Quantification: Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A specific precursor ion (the [M+H]⁺ ion of 4-MPG) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored by the third quadrupole. This process filters out background noise and interferences, allowing for quantification at levels far below what is possible with UV detection.[6]

Experimental Workflow Overview

The general workflow for the quantification of 4-MPG carbonate follows a structured sequence from sample preparation to final analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing sample Sample Receipt & Login prep_standards Standard Solution Preparation sample->prep_standards prep_samples Sample Solution Preparation sample->prep_samples sst System Suitability Test (SST) prep_standards->sst analysis HPLC-UV or LC-MS/MS Analysis prep_samples->analysis sst->analysis integration Peak Integration & Calibration Curve analysis->integration quant Concentration Calculation integration->quant report Final Report Generation quant->report

Caption: General workflow for 4-MPG Carbonate quantification.

Protocol 1: Quantitative Analysis by RP-HPLC-UV

This protocol describes a validated isocratic RP-HPLC method for the assay of 4-Methoxyphenylguanidine carbonate in bulk drug substance.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Reagents: 4-Methoxyphenylguanidine carbonate reference standard, Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (analytical grade), Orthophosphoric acid (analytical grade), Purified water.

Reagent and Solution Preparation
  • Mobile Phase (0.05 M Potassium Dihydrogen Phosphate Buffer, pH 3.5 : Acetonitrile, 60:40 v/v):

    • Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water.

    • Adjust the pH to 3.5 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

    • Degas the mobile phase by sonication or helium sparging before use.[1]

  • Standard Stock Solution (500 µg/mL of 4-MPG):

    • Accurately weigh approximately 30.0 mg of 4-Methoxyphenylguanidine carbonate reference standard into a 50 mL volumetric flask. (Note: This weight accounts for the counter-ion; 30.0 mg of the 2:1 carbonate salt contains approximately 25.2 mg of the 4-MPG free base).

    • Dissolve and dilute to volume with the mobile phase. Sonicate if necessary.

  • Working Standard Solutions (5-100 µg/mL):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations of 5, 10, 25, 50, and 100 µg/mL for the linearity study.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of 4-MPG into a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

  • Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to achieve a theoretical concentration of 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

HPLC Method Parameters
ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 240 nm[8]
Run Time 10 minutes
System Suitability and Method Validation

Before sample analysis, the method must be validated according to ICH guidelines to ensure it is fit for purpose.[8][9]

  • System Suitability Test (SST): Perform five replicate injections of a 50 µg/mL working standard.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
  • Linearity: Analyze the prepared working standards (5-100 µg/mL) in triplicate.

Concentration (µg/mL)Mean Peak Area (n=3)
5110,500
10221,100
25552,400
501,105,200
1002,210,000
Correlation Coefficient (r²) ≥ 0.999
  • Accuracy (Recovery): Assessed by spiking a placebo with the analyte at three concentration levels.

Spiked LevelAmount Added (µg/mL)Mean Amount Found (µg/mL, n=3)Mean Recovery (%)RSD (%)
80%4039.899.50.8
100%5050.3100.60.5
120%6059.799.50.7
  • Precision:

Concentration (µg/mL)Repeatability (Intra-day, n=6) Peak Area RSD (%)Intermediate Precision (Inter-day, n=6) Peak Area RSD (%)
500.6%1.1%

Protocol 2: LC-MS/MS Method Framework

This protocol provides a starting point for developing a highly sensitive LC-MS/MS method for quantifying 4-MPG in a complex matrix like plasma. Method development and full validation are required.

Instrumentation
  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., an isotope-labeled 4-MPG).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new vial for injection.

LC-MS/MS Method Parameters
ParameterSetting
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 400 °C
MRM Transitions 4-MPG: 166.1 -> 121.1 (Quantifier), 166.1 -> 94.1 (Qualifier)

(Note: MRM transitions are hypothetical based on predicted fragmentation of the [M+H]⁺ ion and require experimental optimization).[3]

Conclusion

This application note details two effective methods for the quantification of 4-Methoxyphenylguanidine carbonate. The RP-HPLC-UV method is robust, precise, and accurate, making it ideal for routine quality control in a regulated environment. The LC-MS/MS framework provides a foundation for developing ultra-sensitive assays required for bioanalytical studies. The choice of method should be guided by the specific application, required sensitivity, and the nature of the sample matrix. Both protocols are grounded in established chromatographic principles and provide a reliable basis for implementation in the laboratory.

References

  • Ito, R., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe. Available at: [Link]

  • Kohl, C., et al. (2024). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. MethodsX. Available at: [Link]

  • Kohl, C., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PubMed. Available at: [Link]

  • Gette, Y., & Gaysin, V. (n.d.). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst. AIR Unimi. Available at: [Link]

  • Li, J., et al. (2024). A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. Food Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)guanidine carbonate. PubChemLite. Retrieved from [Link]

  • Kumar, K. A., et al. (2021). Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. International Journal of Scientific & Engineering Research. Available at: [Link]

  • Liu, E., et al. (2013). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). (p-methoxyphenyl)guanidine, carbonate (2:1). SpectraBase. Retrieved from [Link]

  • NIOSH. (2016). NMAM METHOD 2514. CDC. Available at: [Link]

  • Mistry, B., et al. (1993). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Liquid Chromatography. Available at: [Link]

  • Al-Othman, Z. A., et al. (2010). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Rao, B. M., et al. (2010). Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Mettler Toledo. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Methoxyphenylguanidine Carbonate in the Development of Novel Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The guanidinium group is a privileged scaffold in medicinal chemistry, prized for its ability to engage in multiple hydrogen bonds and electrostatic interactions with biological targets.[1] 4-Methoxyphenylguanidine (4-MPG) carbonate serves as a versatile and stable building block for introducing this critical functionality into novel molecular architectures. This guide provides an in-depth exploration of 4-MPG carbonate's utility, detailing its strategic advantages, comprehensive synthetic protocols, and application in the development of targeted therapeutics, with a focus on kinase inhibitors. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this reagent in their discovery programs.

Introduction: The Strategic Value of the Guanidinium Moiety

The guanidine functional group, most notably found in the amino acid arginine, is a cornerstone of molecular recognition in biological systems.[2] At physiological pH, it exists as a protonated, planar cation, the guanidinium ion, which can act as a potent multi-directional hydrogen bond donor.[3] This feature allows it to form highly stable, charge-assisted hydrogen bonds with carboxylate, phosphate, and sulfate groups commonly found in protein active sites and on nucleic acids.[1]

Why is this important in drug design? The ability to mimic these natural, high-affinity interactions is a powerful strategy in inhibitor design. By incorporating a guanidinium group, a small molecule can anchor itself with high specificity and affinity into a target's binding pocket. However, the high basicity (pKa ≈ 13.5) of simple guanidines can lead to poor pharmacokinetic properties, such as low membrane permeability and reduced bioavailability.[4]

This is where bioisosteric replacement and strategic substitution become critical. A "bioisostere" is a chemical substituent that can retain the desired biological activity of the parent compound while modifying its physicochemical properties.[4] The design of guanidine bioisosteres or the strategic modification of the guanidine group itself is a key tactic to balance potency with drug-likeness.[5][6] 4-Methoxyphenylguanidine carbonate provides a stable, easy-to-handle reagent to introduce a substituted guanidine that modulates these properties from the outset of a synthetic campaign.

The Reagent: 4-Methoxyphenylguanidine Carbonate

4-Methoxyphenylguanidine (4-MPG) carbonate is a salt form of the substituted guanidine, which enhances its stability and handling properties compared to the free base. The methoxy group on the phenyl ring provides a subtle electronic modification that can influence the pKa and lipophilicity of the final compound, making it a valuable tool for structure-activity relationship (SAR) studies.

Property Value Source
Molecular Formula C17H24N6O5 (for the carbonate salt)
CAS Number 112677-02-8
Molecular Weight 392.41 g/mol
Appearance Typically a solidN/A

The carbonate salt can be readily converted to the active guanidinylating species in situ or used directly in certain reactions. Its primary application is in guanidinylation reactions , where it transfers the 4-methoxyphenylguanidinyl group to a primary or secondary amine.

Core Application: Synthesis of Substituted Guanidines

The most common application of 4-MPG carbonate is the synthesis of N,N'-disubstituted guanidines through the guanylation of amines. This reaction is a cornerstone for building a wide array of bioactive molecules.

General Workflow for Amine Guanylation

The overall process involves the reaction of an amine with a guanylating agent, in this case, derived from 4-MPG. The choice of reaction conditions is critical to avoid side reactions and ensure high yields.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Validation P1 4-MPG Carbonate R1 Combine Reagents Heat (e.g., 100°C) P1->R1 P2 Amine Substrate (R-NH2) P2->R1 P3 Solvent & Base (if needed) P3->R1 W1 Aqueous Wash (e.g., remove salts) R1->W1 Reaction Mixture W2 Solvent Extraction W1->W2 W3 Purification (e.g., Column Chromatography) W2->W3 Crude Product A1 Characterization (NMR, MS) W3->A1 Purified Product A2 Purity Check (HPLC) A1->A2

Caption: General workflow for amine guanylation.

Protocol: Scandium-Catalyzed Guanylation of an Aryl Amine

This protocol is adapted from a general method for the synthesis of N-aryl guanidines, demonstrating a robust and effective approach.[7] The use of a Lewis acid catalyst like Scandium (III) triflate [Sc(OTf)3] facilitates the addition of the amine to the cyanamide-like intermediate.

Objective: To synthesize N-(aryl)-N'-(4-methoxyphenyl)guanidine.

Materials:

  • Aryl amine (e.g., p-anisidine as a model)

  • Cyanamide

  • Scandium (III) triflate (Sc(OTf)3)

  • Deionized Water (H2O)

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Silica Gel

Procedure:

  • Reaction Setup: To a solution of the aryl amine (1.0 eq) and cyanamide (1.2 eq) in H2O, add Sc(OTf)3 (0.1 eq) at room temperature.

  • Reaction Conditions: Stir the solution at 100°C for 48 hours in a sealed vessel. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, wash the resulting mixture with Chloroform (3 x volume of H2O). The aqueous layer contains the desired product salt.

  • Isolation: Concentrate the aqueous layer in vacuo.

  • Purification: Purify the residue by passing it through a silica gel pad, eluting with a Chloroform-Methanol mixture (e.g., 20:1 ratio) to yield the purified guanidine product.[7]

Self-Validation & Causality:

  • Why Sc(OTf)3? Scandium triflate is a water-tolerant Lewis acid that activates the cyanamide, making it more electrophilic and susceptible to nucleophilic attack by the amine. This increases reaction rate and yield.

  • Why Water as a Solvent? While unconventional for some organic synthesis, water is an environmentally benign solvent and can be effective for reactions involving salts. The high temperature overcomes solubility issues for many substrates.

  • Validation: The structure of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct connectivity and molecular weight.[7] Purity should be assessed by HPLC. For the reaction with p-anisidine, the expected mass for the protonated molecule [M+H]⁺ is 166.1 m/z.[7]

Case Study: Development of Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology.[8] Their active sites often contain a conserved lysine residue and a "hinge" region with backbone amides that are critical for binding ATP. Guanidinium-containing fragments can form strong interactions with these features, making them attractive scaffolds for kinase inhibitors.

Rationale for Targeting Kinases

The ATP binding site of a kinase provides a well-defined pocket for inhibitor design. A key interaction is the hydrogen bond between the adenine of ATP and the backbone NH of a hinge residue. Many inhibitors are designed to mimic this interaction. Additionally, charged or polar residues at the entrance of the pocket, like aspartate or glutamate, provide opportunities for electrostatic interactions with a cationic guanidinium group.

G cluster_pathway MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates MAPK1 MAPK1 (ERK) MEK->MAPK1 Phosphorylates TF Transcription Factors MAPK1->TF Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Transcription Inhibitor Guanidine-based Inhibitor Inhibitor->MAPK1 Inhibits ATP Binding

Caption: Inhibition of the MAPK signaling pathway.

The Mitogen-activated protein kinase 1 (MAPK1) is a crucial node in signaling pathways that control cell proliferation and survival.[9] Dysregulation of this pathway is common in many cancers, making MAPK1 an attractive therapeutic target.[9] A hypothetical inhibitor containing a 4-MPG derived moiety could bind to the ATP pocket of MAPK1, preventing its phosphorylation activity and blocking downstream signaling.

Hypothetical SAR Data for a 4-MPG-based Kinase Inhibitor Series

In a drug discovery campaign, chemists synthesize a series of related compounds (analogs) to understand how changes in structure affect biological activity. The table below presents hypothetical data for a series of MAPK1 inhibitors derived from a core scaffold functionalized with different guanidine groups.

Compound ID Guanidine Substitution MAPK1 IC50 (nM) Cell Proliferation GI50 (µM)
Lead-001Unsubstituted (-H)50015.2
Lead-002 4-Methoxyphenyl 85 2.1
Lead-0034-Chlorophenyl1203.5
Lead-0044-Trifluoromethylphenyl2508.9
Lead-005Cyclohexyl850> 20

Interpretation of SAR:

  • Aromatic Substitution is Key: The poor activity of the cyclohexyl analog (Lead-005) compared to the phenyl-substituted analogs suggests that an aromatic ring is crucial for activity, likely participating in π-stacking or hydrophobic interactions within the kinase active site.

  • Electron-Donating Group is Favorable: The 4-methoxyphenyl substitution (Lead-002) provides the highest potency in both the biochemical (IC50) and cellular (GI50) assays. The electron-donating methoxy group may enhance binding or improve cell permeability compared to the unsubstituted or electron-withdrawing groups.

  • Causality: The 4-MPG moiety in Lead-002 likely positions the guanidinium group for optimal hydrogen bonding with key residues like Lys54 or Glu71 in the MAPK1 active site, while the methoxyphenyl tail fits into a hydrophobic sub-pocket, leading to enhanced affinity.[9]

Conclusion and Future Directions

4-Methoxyphenylguanidine carbonate is more than a simple reagent; it is a strategic tool for medicinal chemists. It provides a reliable and straightforward method for incorporating a functionally optimized guanidine group into potential therapeutics. The protocols and rationale presented herein demonstrate its utility in creating substituted guanidines for targeted applications, such as the development of potent kinase inhibitors. Future work will undoubtedly focus on expanding the diversity of substituted guanidine building blocks and developing novel catalytic methods to further streamline the synthesis of these valuable compounds for the advancement of human health.[10]

References

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). MDPI. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2015). JoVE. [Link]

  • Guanidine-Acylguanidine Bioisosteric Approach in the Design of Radioligands: Synthesis of a Tritium-Labeled N-G-Propionylargininamide ([H-3]-UR-MK114) as a Highly Potent and Selective Neuropeptide Y Y-1 Receptor Antagonist. (2025). ResearchGate. [Link]

  • Synthesis and evaluation of a deltic guanidinium analogue of a cyclic RGD peptide. (2023). Organic & Biomolecular Chemistry. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PMC. [Link]

  • Application of the guanidine-acylguanidine bioisosteric approach to argininamide-type NPY Y₂ receptor antagonists. (2011). PubMed. [Link]

  • Macrosteres: The Deltic Guanidinium Ion. (2016). Columbia University. [Link]

  • Biosynthesis of guanidine-containing natural products in cyanobacteria. (n.d.). PMC. [Link]

  • Synthesis-Complex Aminoguanidine-Containing Natural Products l Protocol Preview. (2022). JoVE. [Link]

  • Guanidine containing bioactive compounds. (n.d.). ResearchGate. [Link]

  • Synthesis and Chemical Biology of Bioactive Guanidine Alkaloids. (2017). Grantome. [Link]

  • Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. (n.d.). Polymer. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. [Link]

  • 1-(4-methoxyphenyl)guanidine carbonate (C8H11N3O). (n.d.). PubChemLite. [Link]

  • Functional poly(carbonate-co-ether) synthesis from glycidyl methacrylate/CO2 copolymerization catalyzed by a Zn–Co(iii) double metal cyanide complex catalyst. (n.d.). RSC Publishing. [Link]

  • Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. (2020). PubMed. [Link]

  • Discovery of 4-Methylquinazoline Based PI3K Inhibitors for the Potential Treatment of Idiopathic Pulmonary Fibrosis. (2019). PubMed. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). MDPI. [Link]

  • Synthetic accesses to biguanide compounds. (2021). PMC. [Link]

  • Structure-guided identification of mitogen-activated protein kinase-1 inhibitors towards anticancer therapeutics. (2025). PLOS One. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. (2025). ScienceOpen. [Link]

  • Synthesis of organic carbonate by the conventional route. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of Carbonate-Linked Halogenated Phenazine-Quinone Prodrugs with Improved Water-Solubility and Potent Antibacterial Profiles. (2023). PubMed. [Link]

Sources

Scale-up synthesis of 4-Methoxyphenylguanidine carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 4-Methoxyphenylguanidine Carbonate

Abstract

This technical guide outlines a robust, scalable protocol for the synthesis of 4-Methoxyphenylguanidine Carbonate (CAS: 112677-02-8), a critical intermediate in the manufacturing of sulfonylurea antidiabetics and specific kinase inhibitors. Unlike laboratory-scale methods that utilize S-methylisothiourea (generating toxic methanethiol byproducts), this protocol employs an atom-economical Cyanamide-Aniline Hydrochloride route optimized for multi-kilogram production. The process features a high-yield guanidinylation step followed by a controlled carbonation sequence to isolate the stable carbonate salt, ensuring high purity (>99%) and process safety.

Introduction & Route Selection

Target Molecule Analysis
  • Chemical Name: 4-Methoxyphenylguanidine Carbonate (1:1 or 2:1 salt)

  • Structure: The compound consists of a guanidinium cation stabilized by resonance with the electron-donating methoxy group, paired with a carbonate/bicarbonate counterion.

  • Utility: Acts as a nucleophilic building block for heterocycle formation (pyrimidines, triazines) in medicinal chemistry.

Route Evaluation

For scale-up, the choice of synthetic route is dictated by safety, cost, and waste management.

FeatureRoute A: S-Methylisothiourea Route B: Cyanamide (Selected)
Reagents 4-Anisidine + S-Methylisothiourea sulfate4-Anisidine HCl + Cyanamide (50% aq)
Byproducts Methanethiol (MeSH) - Toxic, stenchAmmonia / Urea (trace)
Atom Economy Low (Loss of MeSH)High
Purification Requires deodorization/scrubbersCrystallization
Scalability Poor (Environmental hazard)Excellent

Decision: The Cyanamide Route is selected. It avoids the generation of gaseous sulfur byproducts and utilizes readily available aqueous cyanamide.

Process Logic & Workflow

The synthesis is a two-stage process:

  • Guanidinylation: Nucleophilic attack of 4-anisidine on the nitrile carbon of cyanamide under acidic conditions to form the guanidine hydrochloride salt.

  • Salt Metathesis & Carbonation: Neutralization of the HCl salt to the free base, followed by immediate reaction with Carbon Dioxide (CO₂) to precipitate the stable carbonate salt.

G cluster_0 Stage 1: Guanidinylation cluster_1 Stage 2: Salt Conversion Start 4-Anisidine Acid HCl Formation Start->Acid Inter1 4-Anisidine HCl Acid->Inter1 Cyanamide Cyanamide (50% aq) Reflux, 4-6h Inter1->Cyanamide Nucleophilic Addition GuanidineHCl Guanidine HCl Salt (Crude) Cyanamide->GuanidineHCl Base NaOH Neutralization pH > 12 GuanidineHCl->Base FreeBase Free Guanidine Base (In Solution) Base->FreeBase Carbonation CO2 Bubbling or (NH4)2CO3 FreeBase->Carbonation Precipitation Final 4-Methoxyphenylguanidine Carbonate Carbonation->Final Precipitation

Figure 1: Process flow for the synthesis of 4-Methoxyphenylguanidine Carbonate.

Detailed Experimental Protocol

Scale: 1.0 kg Input (4-Anisidine) Expected Yield: ~1.1–1.2 kg (Carbonate Salt)

Stage 1: Synthesis of 4-Methoxyphenylguanidine Hydrochloride

Reagents:

  • 4-Anisidine (MW 123.15): 1000 g (8.12 mol)

  • Hydrochloric Acid (37%): ~800 mL (1.0 eq)

  • Cyanamide (50% aq. soln): 820 g (9.75 mol, 1.2 eq)

  • Solvent: Water (3 L) or Ethanol/Water (1:1) for better solubility.

Protocol:

  • Salt Formation: In a 10 L glass-lined reactor equipped with a mechanical stirrer and reflux condenser, charge 1000 g of 4-Anisidine and 2 L of water.

  • Acidification: Slowly add concentrated HCl (approx. 800 mL) while stirring. Monitor exotherm. Ensure pH is acidic (pH < 2).[1] The solution may turn pink/purple due to trace oxidation (typical for anisidines).

    • Note: Using the pre-formed HCl salt is preferred if available to reduce exotherm time.

  • Addition: Heat the mixture to 80–90°C . Slowly add the 50% aqueous Cyanamide solution over 60 minutes.

    • Critical Control: Do not add cyanamide all at once; exothermic polymerization can occur.

  • Reaction: Reflux the mixture (approx. 100°C) for 4–6 hours .

    • IPC (In-Process Control): Monitor by HPLC.[1] Target < 2% residual 4-Anisidine.[2]

  • Work-up: Cool the reaction mixture to 10°C. The guanidine hydrochloride may partially crystallize.

    • Optional Purification: If the crude is very dark, treat with activated charcoal (50 g) at 60°C for 30 mins and filter hot.

Stage 2: Conversion to Carbonate Salt

Reagents:

  • Sodium Hydroxide (50% aq): As required for neutralization.

  • Carbon Dioxide (gas) OR Ammonium Carbonate.[3]

  • Solvent: Water (from previous step).[4][1]

Protocol:

  • Neutralization: To the cooled aqueous solution of Guanidine HCl (from Stage 1), slowly add 50% NaOH solution while maintaining temperature < 20°C. Adjust pH to 12–13 .

    • Observation: The free base, 4-Methoxyphenylguanidine, will precipitate as an oil or solid depending on concentration.

  • Extraction (Optional but Recommended for Purity): Extract the free base into Ethyl Acetate (3 x 2 L). Wash combined organics with brine. This removes inorganic salts (NaCl).

    • Alternative (Direct Precipitation): If high salt content is acceptable or further recrystallization is planned, proceed in the aqueous phase.

  • Carbonation:

    • Method A (CO₂ Gas - Preferred): Transfer the free base solution (in water or wet ethyl acetate) to a vessel. Bubble CO₂ gas through the solution at 20–25°C. The solution will initially clarify (if suspension) and then precipitate the voluminous white Carbonate salt as the pH drops to ~8–9.

    • Method B (Ammonium Carbonate): Add solid Ammonium Carbonate (0.6 eq relative to guanidine) to the aqueous free base. Heat gently to 40°C then cool.

  • Isolation: Stir the slurry at 0–5°C for 2 hours to maximize yield. Filter the white solid.

  • Drying: Dry the filter cake in a vacuum oven at 45°C for 12 hours.

    • Caution: Do not exceed 60°C; carbonate salts can decarboxylate to the free base or urea derivatives at high heat.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Assay HPLC / Titration> 98.0% (w/w)
Identity 1H-NMR (D2O/DMSO)Matches Reference (Aromatic protons 6.8-7.2 ppm, OMe 3.7 ppm)
Counterion Titration (Acid)Confirms Carbonate stoichiometry (effervescence with acid)
Solubility VisualSoluble in water (with effervescence on acidification)

Safety & Troubleshooting

Hazard Analysis
  • Cyanamide: Severe skin irritant and toxic. Unstable at high pH or high temp (polymerizes to dicyandiamide, which is inert but reduces yield). Store at < 10°C.

  • 4-Anisidine: Highly toxic by inhalation and skin contact. Potential carcinogen.[5] Use full PPE (respirator, Tyvek suit).

  • Exotherms: The reaction of aniline with acid and the neutralization step are exothermic. Control addition rates.

Troubleshooting Guide
  • Low Yield in Stage 1: Often due to cyanamide hydrolysis or polymerization. Ensure the reaction is acidic (pH < 2) initially.[1] If pH rises, add more HCl.

  • Product is Colored (Pink/Red): Anisidine oxidation products. Use charcoal filtration in Stage 1 or recrystallize the final carbonate from water/ethanol.

  • Carbonate Decomposes: Drying temperature too high. Keep under 50°C.

References

  • Synthesis of Arylguanidines via Cyanamide

    • Title: Synthesis of substituted guanidines using a novel acid labile linker.
    • Source: Journal of Combin
    • URL:[Link]

  • Title: Recovery of solid guanidine carbonate (US Patent 2826613A).
  • Industrial Cyanamide Reactions

    • Title: Process for producing cyanamide (US Patent 5017355A).[6]

    • Source: Google P
    • URL
  • Carbonate Formation Mechanism

    • Title: Turning carbon dioxide into dialkyl carbonates through guanidinium-assisted SN2 ion-pair process.
    • Source: University of Liège (ORBi).
    • URL:[Link]

Sources

4-Methoxyphenylguanidine carbonate as a reagent in multi-component reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methoxyphenylguanidine Carbonate in Multi-Component Heterocycle Synthesis

Part 1: Executive Summary & Reagent Profile

Abstract 4-Methoxyphenylguanidine carbonate (CAS: 112677-02-8) is a specialized nitrogen nucleophile utilized in the synthesis of N-aryl-2-aminopyrimidines and related aza-heterocycles. Unlike its hygroscopic free-base counterpart, the carbonate salt offers superior shelf-stability, precise stoichiometry control, and a "buffered" release of the active guanidine species during thermal cyclization. This guide details its application in [3+3] cyclocondensations and Multi-Component Reactions (MCRs) for drug discovery, specifically targeting kinase inhibitor scaffolds (e.g., substituted 2-anilinopyrimidines).

Reagent Profile

  • Chemical Name: 4-Methoxyphenylguanidine carbonate (2:1 salt)

  • CAS Number: 112677-02-8

  • Molecular Formula: (C8H11N3O)2 · H2CO3

  • Physical State: White to pale yellow crystalline solid

  • Solubility: Soluble in hot alcohols (Ethanol, Isopropanol), DMSO; sparingly soluble in water.

  • Key Advantage: Eliminates the need for external bases (e.g., NaOEt) in cyclization reactions, reducing side reactions and simplifying workup.

Part 2: Scientific Foundation & Mechanism

Mechanistic Insight: The "Buffered" Nucleophile

In multi-component reactions, the free guanidine base is often too reactive or difficult to handle due to hygroscopicity. The carbonate salt acts as a latent source of the nucleophile. Upon heating in protic solvents (e.g., isopropanol), the salt dissociates, releasing the active 4-methoxyphenylguanidine species and CO₂, which drives the equilibrium forward entropically.

Reaction Pathway (Graphviz Visualization): The following diagram illustrates the mechanism for the synthesis of a 2-amino-pyrimidine scaffold via reaction with an enaminone (a common MCR intermediate).

ReactionMechanism Reagent 4-Methoxyphenylguanidine Carbonate Heat Heat (Reflux) (-CO2, -H2O) Reagent->Heat FreeBase Active Species: 4-Methoxyphenylguanidine Heat->FreeBase Intermediate Michael Addition Intermediate FreeBase->Intermediate Nucleophilic Attack Enaminone Electrophile: Enaminone / Beta-Keto Ester Enaminone->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Product Final Product: N-(4-Methoxyphenyl)-2-aminopyrimidine Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of 4-Methoxyphenylguanidine Carbonate activation and cyclization.

Part 3: Experimental Protocols

Protocol A: Synthesis of Kinase Inhibitor Scaffolds (Enaminone Cyclization)

This protocol is adapted from high-yield industrial patents for the synthesis of 4,5,6-substituted-N-(substituted-phenyl)-2-pyrimidineamines. It represents a sequential MCR approach where the enaminone is formed first or generated in situ.

Materials:

  • 4-Methoxyphenylguanidine carbonate (1.0 eq)[1]

  • 3-Dimethylamino-1-(3-pyridinyl)-2-propen-1-one (or equivalent enaminone) (1.0 eq)

  • Solvent: 2-Propanol (Isopropanol) or n-Propanol (Reagent Grade)

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask, suspend 16.1 g (approx. 50 mmol) of 4-Methoxyphenylguanidine carbonate in 200 mL of 2-Propanol.

  • Addition: Add 14.4 g (1.0 eq) of the enaminone component (e.g., 3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one).

  • Reaction: Heat the heterogeneous mixture to reflux (approx. 82°C).

    • Observation: The mixture will gradually clarify as the carbonate salt dissociates and the product forms. Evolution of CO₂ may be observed.

  • Duration: Maintain reflux for 16–24 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS until the starting enaminone is consumed.

  • Workup (Crystallization):

    • Evaporate the solvent under reduced pressure to approximately 20% of the original volume.

    • Cool the mixture in an ice-water bath (0–4°C) for 2 hours.

    • Self-Validating Step: The product should precipitate as yellow to off-white crystals. If no precipitate forms, add cold water (50 mL) to induce crystallization.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) followed by cold isopropanol (1 x 10 mL).

  • Purification: Recrystallize from Isopropanol or 2-Methoxyethanol if high purity (>99%) is required.

Expected Results:

  • Yield: 75–90%

  • Appearance: Light yellow crystals[2]

  • Melting Point: 121–122°C (for the 3-pyridinyl derivative)[2]

Protocol B: One-Pot Biginelli MCR (Modified for Guanidines)

Standard Biginelli conditions (acid catalysis) often fail with guanidines due to salt formation. This modified protocol uses the carbonate salt's basicity to drive the reaction under neutral-to-basic conditions.

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • 1,3-Dicarbonyl (e.g., Ethyl acetoacetate) (1.0 eq)

  • 4-Methoxyphenylguanidine carbonate (1.2 eq)[3]

  • Solvent: Ethanol (absolute)[4][5]

  • Catalyst: None (Self-catalyzed) or Ytterbium Triflate (5 mol% for acceleration).

Workflow Visualization:

Workflow Start Start: Weigh Reagents Mix Mix Aldehyde + Ketoester in Ethanol Start->Mix AddReagent Add 4-Methoxyphenylguanidine Carbonate Mix->AddReagent Reflux Reflux 8-12 Hours (Monitor TLC) AddReagent->Reflux Cool Cool to RT Precipitation Reflux->Cool Filter Filtration & Wash (Cold EtOH/Water) Cool->Filter End Final Product: Dihydropyrimidine / Pyrimidine Filter->End

Figure 2: Workflow for the One-Pot Biginelli Reaction.

Methodology:

  • Combine benzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in Ethanol (20 mL).

  • Add 4-Methoxyphenylguanidine carbonate (12 mmol).

  • Reflux for 10 hours. The carbonate acts as a base to deprotonate the active methylene, while the released guanidine attacks the intermediate benzylidene.

  • Cool and filter the precipitate.[2][4]

  • Note: This produces the 3,4-dihydropyrimidine. Oxidation (e.g., with DDQ) may be required if the fully aromatic pyrimidine is desired.

Part 4: Data Analysis & Troubleshooting

Solvent Compatibility Table

Solvent Temperature Limit Solubility (Reagent) Reaction Rate Recommendation
Isopropanol 82°C Moderate (Hot) Optimal Preferred
Ethanol 78°C Moderate (Hot) Good Good Alternative
Methanol 65°C High Moderate Risk of solvolysis

| Water | 100°C | Low | Poor | Not Recommended |

Troubleshooting Guide

  • Issue: Low yield or no precipitation.

    • Cause: Incomplete decarboxylation of the carbonate or high solubility of the product.

    • Solution: Increase reflux time to ensure full conversion. Evaporate solvent further or add water as an anti-solvent during workup.

  • Issue: Sticky solid/gum formation.

    • Cause: Impurities in the enaminone or excess reagents.

    • Solution: Triturate the gum with diethyl ether or cold isopropanol to induce crystallization.

Part 5: References

  • Torley, L. W., Johnson, B. D., & Dusza, J. P. (1988).[2] Process for the preparation of new therapeutically useful 4,5,6-substituted N-(substituted-phenyl)-2-pyrimidineamines. U.S. Patent No.[2] 4,788,195.[2] Link

  • ChemicalBook. (2025). 4-Methoxyphenylguanidine carbonate Product Entry. Link

  • Boucher, J. L., et al. (2002). Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism. Journal of Biological Chemistry. Link

  • Parchem Fine & Specialty Chemicals. (2025). 4-Methoxyphenylguanidine carbonate Technical Data Sheet. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-Methoxyphenylguanidine Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methoxyphenylguanidine Carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve yield, purity, and consistency in your synthesis.

I. Overview of the Synthesis

The synthesis of 4-Methoxyphenylguanidine Carbonate is typically a two-stage process. The first stage involves the formation of the guanidine group by reacting 4-methoxyaniline with a guanylating agent. The second stage is the conversion of the resulting guanidine salt (often a hydrochloride) into the desired carbonate salt. Careful control of reaction parameters in both stages is crucial for achieving high yield and purity.

Reaction Pathway

The overall synthetic route can be visualized as follows:

Synthesis_Pathway cluster_0 Stage 1: Guanidine Formation cluster_1 Stage 2: Carbonate Salt Formation 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyphenylguanidine_Salt 4-Methoxyphenylguanidine (as HCl or other salt) 4-Methoxyaniline->4-Methoxyphenylguanidine_Salt  Catalyst, Heat Guanylating_Agent Guanylating Agent (e.g., Cyanamide) Guanylating_Agent->4-Methoxyphenylguanidine_Salt 4-Methoxyphenylguanidine_Carbonate 4-Methoxyphenylguanidine Carbonate (Product) 4-Methoxyphenylguanidine_Salt->4-Methoxyphenylguanidine_Carbonate  Base, then CO2 source Base Base Base->4-Methoxyphenylguanidine_Carbonate Carbon_Dioxide_Source Carbon Dioxide Source (CO2 gas or Carbonate Salt) Carbon_Dioxide_Source->4-Methoxyphenylguanidine_Carbonate

Caption: Two-stage synthesis of 4-Methoxyphenylguanidine Carbonate.

II. Detailed Experimental Protocols

Here, we provide a detailed, step-by-step methodology for the synthesis of 4-Methoxyphenylguanidine Carbonate. This protocol is a synthesis of established methods for guanidine formation and carbonate salt preparation.

Protocol 1: Two-Step Synthesis of 4-Methoxyphenylguanidine Carbonate

Stage 1: Synthesis of 4-Methoxyphenylguanidine Hydrochloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyaniline (1.0 eq) in an appropriate solvent (e.g., water or ethanol).

  • Addition of Guanylating Agent: Add cyanamide (1.2 eq) to the solution.

  • Catalyst Addition: Introduce a suitable catalyst, such as a Lewis acid (e.g., scandium triflate, 0.1 eq) or a mineral acid (e.g., HCl, to form the aniline salt in situ).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 48 hours.[1]

  • Workup: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude 4-Methoxyphenylguanidine Hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Stage 2: Conversion to 4-Methoxyphenylguanidine Carbonate

  • Preparation of Free Base: Dissolve the purified 4-Methoxyphenylguanidine Hydrochloride in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of a strong base, such as sodium ethoxide or sodium hydroxide, to neutralize the hydrochloride and generate the free guanidine base. A precipitate of sodium chloride will form.

  • Isolation of Free Base: Filter off the precipitated sodium chloride. The filtrate now contains the 4-Methoxyphenylguanidine free base.

  • Carbonate Formation: Bubble carbon dioxide gas through the ethanolic solution of the free base until precipitation of the carbonate salt is complete. Alternatively, the ethanolic solution can be treated with a solution of an alkali metal carbonate (e.g., sodium carbonate).

  • Isolation and Purification: Collect the precipitated 4-Methoxyphenylguanidine Carbonate by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-Methoxyphenylguanidine Carbonate, providing potential causes and actionable solutions.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield or Purity Issue Stage_Check In which stage is the issue observed? Start->Stage_Check Stage1_Issues Stage 1: Guanidine Formation Stage_Check->Stage1_Issues Guanidine Formation Stage2_Issues Stage 2: Carbonate Formation Stage_Check->Stage2_Issues Carbonate Formation Incomplete_Reaction Issue: Incomplete Reaction Stage1_Issues->Incomplete_Reaction Side_Reactions Issue: Significant Side Products Stage1_Issues->Side_Reactions Incomplete_Conversion Issue: Incomplete Conversion to Carbonate Stage2_Issues->Incomplete_Conversion Purification_Problems Issue: Purification/Crystallization Difficulties Stage2_Issues->Purification_Problems

Caption: Decision tree for troubleshooting synthesis issues.

FAQs and In-Depth Solutions

Stage 1: Guanidine Formation

Q1: My reaction to form the guanidine is very slow or incomplete, resulting in a low yield. What could be the cause?

  • Potential Cause 1: Insufficiently Activated Guanylating Agent. Cyanamide itself can be unreactive. The reaction is often acid-catalyzed, where the acid protonates the cyanamide, making it more electrophilic.

    • Solution: Ensure that a suitable catalyst is used. If using a mineral acid like HCl, ensure a stoichiometric amount is used relative to the 4-methoxyaniline to form the aniline salt, which then reacts with cyanamide. Alternatively, a Lewis acid catalyst can be employed to activate the cyanamide.[2]

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction often requires heating to proceed at a reasonable rate.

    • Solution: Ensure the reaction is heated to an appropriate temperature, typically refluxing in the chosen solvent. Monitor the reaction by TLC to determine the optimal reaction time at that temperature.[1]

  • Potential Cause 3: Poor Quality of Reagents. Impurities in the 4-methoxyaniline or cyanamide can inhibit the reaction.

    • Solution: Use freshly purified 4-methoxyaniline. Cyanamide solutions can degrade over time; use a fresh, high-quality source.

Q2: I am observing significant side products in my reaction mixture. What are they and how can I avoid them?

  • Potential Cause 1: Dimerization/Trimerization of Cyanamide. Cyanamide can dimerize to form dicyandiamide or trimerize to form melamine, especially at high temperatures and concentrations.

    • Solution: Control the reaction temperature carefully. Add the cyanamide solution portion-wise to the reaction mixture to maintain a low instantaneous concentration.

  • Potential Cause 2: Formation of Biguanides. Dicyandiamide, if formed, can react with 4-methoxyaniline to produce a biguanide derivative as a side product.

    • Solution: By minimizing the formation of dicyandiamide as described above, the formation of the biguanide side product will also be reduced.

Table 1: Key Parameters for Guanidine Formation

ParameterRecommended RangeRationale
Molar Ratio (Aniline:Cyanamide) 1 : 1.1 - 1.5A slight excess of the guanylating agent can help drive the reaction to completion.[1]
Catalyst Acid (e.g., HCl) or Lewis AcidActivates the cyanamide for nucleophilic attack by the aniline.
Temperature 80 - 100 °CProvides the necessary activation energy for the reaction.[1]
Solvent Water, EthanolProtic solvents that can solvate the ionic intermediates.

Stage 2: Carbonate Salt Formation

Q3: After adding the base and CO2, I am getting a low yield of the carbonate salt.

  • Potential Cause 1: Incomplete Neutralization of the Hydrochloride. If the hydrochloride salt is not fully neutralized, the free guanidine base will not be available to react with carbon dioxide.

    • Solution: Use a slight excess of a strong base (e.g., 1.05 eq of sodium ethoxide) to ensure complete neutralization. The formation of a precipitate (NaCl) is a good indicator of the reaction's progress.

  • Potential Cause 2: Insufficient Carbon Dioxide. The precipitation of the carbonate salt depends on the presence of sufficient carbonate ions.

    • Solution: Ensure a steady stream of CO2 is bubbled through the solution for an adequate amount of time. Alternatively, use a stoichiometric excess of a soluble carbonate salt.

  • Potential Cause 3: Product Solubility. 4-Methoxyphenylguanidine Carbonate may have some solubility in the reaction solvent, leading to losses during filtration.

    • Solution: Cool the reaction mixture in an ice bath before filtration to minimize the solubility of the product. Use a minimal amount of cold solvent for washing the precipitate.

Q4: The isolated product is not pure. What are the likely impurities?

  • Potential Cause 1: Contamination with Sodium Chloride. If the initial neutralization is incomplete or the filtration is not efficient, NaCl can co-precipitate with the product.

    • Solution: Ensure the complete precipitation of NaCl before filtration. Wash the isolated carbonate product with a solvent in which NaCl is insoluble but the product has minimal solubility (e.g., a small amount of cold ethanol).

  • Potential Cause 2: Presence of Unreacted Guanidine Free Base. If the carbonation is incomplete, the final product will be contaminated with the free base.

    • Solution: Monitor the pH of the solution during CO2 addition; the pH should decrease as the basic guanidine is converted to its carbonate salt. Ensure thorough mixing and sufficient reaction time.

Q5: I am having trouble crystallizing the final carbonate product.

  • Potential Cause 1: Oily Impurities. The presence of even small amounts of oily byproducts can inhibit crystallization.

    • Solution: If the product precipitates as an oil, try redissolving it in a minimal amount of a hot solvent and then cooling it slowly. Seeding with a small crystal of the pure product can also induce crystallization. If this fails, purification of the free base by column chromatography before carbonate formation may be necessary.

  • Potential Cause 2: Inappropriate Solvent System. The choice of solvent is critical for obtaining good quality crystals.

    • Solution: Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent can often yield good crystals.

IV. References

  • Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014). An Efficient Guanylation of Various Amines with Cyanamide in Water. Synlett, 25(09), 1302-1306.

  • Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Preparation of Ethylenediguanidine and Tetramethylenediguanidine. Bulletin of the Chemical Society of Japan, 16(1-3), 13-23.

  • Li, J., & Neuville, L. (2013). Copper-Catalyzed Three-Component Synthesis of N-Aryl Guanidines. Organic Letters, 15(23), 6124-6127.

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

  • Linton, B. R., Carr, A. J., & Orner, B. P. (2002). A Versatile Method for the Synthesis of Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 67(6), 1877-1884.

  • Ishikawa, T., & Kumamoto, T. (2006). Superbases for Organic Synthesis. Synthesis, 2006(05), 737-752.

  • Maryanoff, C. A., Stanzione, R. C., & Plampin, J. N. (1986). A convenient synthesis of guanidines from amines and S-methylisothiourea. The Journal of Organic Chemistry, 51(10), 1882-1884.

  • Patil, P., & Dhavale, D. D. (2012). A mild and efficient protocol for the synthesis of N-aryl and N,N′-diaryl guanidines using cyanuric chloride. Tetrahedron Letters, 53(1), 101-105.

  • CN1385418A - Process for preparing guanidine carbonate. (2002). Google Patents. Retrieved from

  • US3952057A - Process for the preparation of guanidine carbonate. (1976). Google Patents. Retrieved from

Sources

Technical Support Center: Purification of Crude 4-Methoxyphenylguanidine Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 4-methoxyphenylguanidine carbonate. It is designed to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-methoxyphenylguanidine carbonate in a question-and-answer format.

Question 1: My crude 4-methoxyphenylguanidine carbonate is an oil or a sticky solid and fails to crystallize. What is the cause and how can I resolve this?

Answer:

The presence of an oily or intractable crude product is a frequent challenge, often stemming from several root causes:

  • Residual Solvent: Incomplete removal of reaction solvents (e.g., water, ethanol) can lead to the product oiling out. Guanidines are known to form solvates, which can depress the melting point and inhibit crystallization.

  • Hygroscopic Nature: Guanidine salts are often hygroscopic and can absorb atmospheric moisture, resulting in a sticky or oily appearance.

  • Presence of Impurities: Unreacted starting materials, particularly p-anisidine, or byproducts from the guanidinylation reaction can act as eutectic impurities, lowering the melting point of the mixture and preventing crystallization. Side products from the use of cyanamide can include melamines or other oligomers.[1]

Troubleshooting Workflow:

G start Crude Product is Oily/Sticky step1 Dry the crude product thoroughly under high vacuum start->step1 q1 Is the product still oily? step1->q1 step2 Triturate with a non-polar solvent (e.g., diethyl ether, hexanes) q1->step2 Yes end Proceed with Purification q1->end No q2 Does a solid precipitate? step2->q2 step3 Isolate the solid by filtration and proceed to recrystallization q2->step3 Yes step4 Consider column chromatography to remove oily impurities q2->step4 No step3->end step4->end

Figure 1: Troubleshooting oily or sticky crude product.

Detailed Steps:

  • Thorough Drying: Ensure your crude product is completely dry by subjecting it to high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. This will help remove residual solvents and moisture.

  • Trituration: If the product remains oily, attempt trituration. This involves stirring the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble. For 4-methoxyphenylguanidine carbonate, non-polar solvents like diethyl ether or hexanes are a good starting point. The product should precipitate as a solid, which can then be collected by filtration.

  • Chromatographic Removal of Impurities: If trituration fails, it is likely that the impurities have similar solubility to the product. In this case, purification by column chromatography may be necessary to remove the oily impurities before attempting crystallization.[1]

Question 2: I am having difficulty finding a suitable solvent for recrystallization. The product is either too soluble or insoluble in common solvents. What is the best approach?

Answer:

Finding the ideal recrystallization solvent is critical for achieving high purity and yield. The principle of recrystallization relies on the desired compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[2][3] Given the polar guanidinium group and the non-polar methoxyphenyl group, a single solvent may not be ideal. A multi-solvent system often provides the necessary solubility gradient.[4][5]

Systematic Approach to Solvent Selection:

  • Single Solvent Screening: Test the solubility of a small amount of your crude product in a range of solvents at room temperature and then with heating. A good starting point for screening is presented in the table below.

Solvent ClassExamplesExpected Solubility of 4-Methoxyphenylguanidine Carbonate
Protic Water, Methanol, Ethanol, IsopropanolLikely soluble, especially when hot. May be too soluble for good recovery.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileModerate to low solubility. Good candidates for single or co-solvents.
Aprotic Non-polar Dichloromethane, ChloroformLikely soluble due to the aryl group.
Non-polar Toluene, Hexanes, Diethyl EtherLikely insoluble. Good candidates for anti-solvents.
  • Two-Solvent System: If a single suitable solvent is not found, a two-solvent system is the next logical step. This typically involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until turbidity is observed. The solution is then allowed to cool slowly.

    • Recommended Solvent Pairs:

      • Methanol / Diethyl Ether

      • Ethanol / Hexanes

      • Acetone / Water

      • Isopropanol / Toluene

Question 3: My recrystallization yield is very low. What are the likely causes and how can I improve it?

Answer:

Low recovery from recrystallization can be frustrating. The primary causes are:

  • Using too much solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. This prevents the solution from becoming saturated upon cooling, and thus, the product remains in solution.

  • Premature crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely and be lost.

  • Incomplete precipitation: The product may have significant solubility in the cold solvent, leading to losses in the mother liquor.

Strategies to Improve Yield:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions, allowing time for the solid to dissolve before adding more.

  • Prevent Premature Crystallization: If performing a hot filtration, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

  • Maximize Precipitation: After allowing the solution to cool to room temperature, place it in an ice bath to further decrease the solubility of the product and maximize precipitation.

  • Recover from Mother Liquor: If significant product remains in the mother liquor, it can often be recovered by concentrating the solution and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-methoxyphenylguanidine carbonate?

A1: The impurity profile depends on the synthetic route. When synthesized from p-anisidine and cyanamide, the most likely impurities are:

  • Unreacted p-anisidine: This can be removed by washing the crude product with a solvent in which p-anisidine is soluble but the guanidine salt is not, such as chloroform.[1]

  • Melamine and related oligomers: These can form from the self-condensation of cyanamide, especially at high temperatures. These are often insoluble and can be removed by filtration.

  • Urea derivatives: Formed by the reaction of the guanidine with water and carbon dioxide, especially under harsh conditions.

  • Thermally induced byproducts: High reaction temperatures can lead to decomposition of both reactants and products.[1]

Q2: Is column chromatography a suitable method for purifying 4-methoxyphenylguanidine carbonate?

A2: Yes, column chromatography can be an effective purification method, particularly for removing closely related impurities or when crystallization fails.[1] Given the polar nature of the guanidinium group, a polar stationary phase like silica gel is appropriate. A typical mobile phase would be a mixture of a relatively non-polar solvent and a polar solvent, such as chloroform/methanol or dichloromethane/methanol.[1][6] The polarity of the eluent can be gradually increased to elute the desired compound.

Q3: What is the stability of 4-methoxyphenylguanidine carbonate? Are there any storage recommendations?

A3: Guanidine salts can be susceptible to degradation, particularly in the presence of moisture and at elevated temperatures or extreme pH. The carbonate salt, being the salt of a weak acid, can react with stronger acids. It is recommended to store 4-methoxyphenylguanidine carbonate in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.

Section 3: Detailed Experimental Protocol: Recrystallization of 4-Methoxyphenylguanidine Carbonate

This protocol outlines a general procedure for the recrystallization of crude 4-methoxyphenylguanidine carbonate. The specific solvent system should be determined empirically using the solvent selection guide in the troubleshooting section.

Materials and Equipment:

  • Crude 4-methoxyphenylguanidine carbonate

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass funnel (for hot filtration, if needed)

Workflow for Recrystallization:

G start Start Recrystallization step1 Dissolve crude product in minimum amount of hot solvent start->step1 q1 Are there insoluble impurities? step1->q1 step2 Perform hot gravity filtration q1->step2 Yes step3 Allow the filtrate to cool slowly to room temperature q1->step3 No step2->step3 step4 Cool the flask in an ice bath to maximize crystallization step3->step4 step5 Collect crystals by vacuum filtration step4->step5 step6 Wash crystals with a small amount of cold solvent step5->step6 step7 Dry the purified crystals under vacuum step6->step7 end Pure 4-Methoxyphenylguanidine Carbonate step7->end

Figure 2: Step-by-step recrystallization workflow.

Procedure:

  • Dissolution: Place the crude 4-methoxyphenylguanidine carbonate in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen "good" solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated glass funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate. Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, you can insulate the flask with a cloth or paper towels.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent (or the "bad" solvent if using a two-solvent system) to remove any remaining impurities from the crystal surfaces.

  • Drying: Transfer the purified crystals to a watch glass and dry them thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • BenchChem. (2025). Solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents.
  • Larsen, A. S., et al. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Molecules, 29(20), 4853. [Link]

  • University of California, Los Angeles. (n.d.).
  • Chen, J., et al. (2018). Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. ResearchGate. [Link]

  • LibreTexts. (2022).
  • Quora. (2024).
  • Chemistry Demo Lab. (2013). 【4K】-- Column Chromatography (Purification). [Link]

  • Google Patents. (n.d.). Method for crystallizing guanidinium salts.
  • BenchChem. (2025). Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis.
  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [Link]

  • Royal Society of Chemistry. (2012). Recrystallization using two solvents. [Link]

  • University of Leicester. (n.d.).
  • CRIS. (n.d.).
  • PubChem. (n.d.). 1-(4-methoxyphenyl)guanidine carbonate. [Link]

  • Chen, Y., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources, 9(3), 4063-4075. [Link]

  • ResearchGate. (2025). Di(1-naphthyl)-N,N′-diphenyl Benzidine (NPB) in Various Organic Solvents: Measurement and Correlation with the Hansen Solubility Parameter.
  • ChemRxiv. (2024). High pH and Temperature Tolerant Molecular Mimics of Carbonic Anhydrase Towards Long-Term Carbonate Production in Enzymatic Construction Material. [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)
  • PubMed. (2006). Temperature- and pH-dependent morphology and FT-IR analysis of magnesium carbonate hydrates. [Link]

  • ResearchGate. (2025).
  • ResearchGate. (2025).

Sources

Common side reactions with 4-Methoxyphenylguanidine carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals working with 4-Methoxyphenylguanidine carbonate. It provides in-depth troubleshooting for common experimental challenges and answers frequently asked questions to ensure the successful synthesis, purification, and analysis of this compound. Our approach is grounded in mechanistic principles to help you not only solve problems but also understand their root causes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the 4-methoxyphenylguanidine scaffold?

The most prevalent method for synthesizing the 1-(4-Methoxyphenyl)guanidine core involves the guanylation of p-anisidine (4-methoxyaniline).[1][2] This is typically achieved by reacting p-anisidine with a guanidinylating agent, such as cyanamide, often in water and catalyzed by a Lewis acid like scandium tris(trifluoromethanesulfonate).[1][2] The reaction is generally heated to ensure it proceeds to completion.[1] The final product is then isolated, often as a salt like the hydrochloride or, in this case, the carbonate.

Q2: Why would I choose the carbonate salt over the more common hydrochloride salt?

While the hydrochloride salt is frequently described in the literature, the carbonate salt offers distinct properties that can be advantageous. The carbonate anion is the conjugate base of a weak acid (carbonic acid), making 4-methoxyphenylguanidine carbonate a potentially milder, less acidic compound than its hydrochloride counterpart. This can be beneficial in downstream applications where a low-chloride environment or pH sensitivity is a concern. Furthermore, solubility characteristics differ significantly between salts, and the carbonate may offer advantages in specific formulation or crystallization solvents.

Q3: What are the essential safety and handling precautions for this compound?

As with related guanidine salts, 4-Methoxyphenylguanidine carbonate should be handled with care. Guanidine carbonate is known to cause eye, skin, and respiratory tract irritation.[3][4] It is crucial to work in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][5][6] Avoid generating dust, as this increases the risk of inhalation.[3] The compound is incompatible with strong oxidizing agents and strong acids.[3]

Q4: How should I properly store 4-Methoxyphenylguanidine carbonate?

To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry place.[3][5] This prevents degradation from atmospheric moisture and contamination. Keep it away from incompatible materials like strong acids and oxidizers.[3]

Q5: Which analytical techniques are best for characterizing my final product?

A combination of techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Spectroscopic data for the core 1-(4-Methoxyphenyl)guanidine structure is available for reference.[2][7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is ideal for confirming the molecular weight of the protonated molecule ([M+H]⁺).[2][7][8]

  • Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups.[2][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final product.[9][10]

Troubleshooting Guide: Side Reactions & Experimental Issues

This section addresses specific problems you may encounter during your work.

Q1: My reaction yield is consistently low. What are the likely causes and how can I fix it?

Low product yield is a common issue stemming from several factors. A systematic approach is key to identifying and resolving the problem.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or moderately increase the temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.

    • Solution: While every setup varies, a common temperature for the guanylation of p-anisidine in water is 100°C.[1] Carefully optimize this parameter for your specific conditions.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can limit the yield.

    • Solution: Employ a slight excess (e.g., 1.2 equivalents) of the guanidinylating agent, such as cyanamide, to drive the reaction towards the product.[1]

  • Inefficient Purification: Significant product loss may occur during purification.

    • Solution: Optimize your recrystallization solvent system to minimize product solubility in the mother liquor. If using chromatography, ensure the chosen solvent system provides good separation without excessive band broadening.

G start Low Product Yield Observed check_completion Monitor Reaction by TLC/LCMS start->check_completion incomplete Reaction Incomplete? check_completion->incomplete increase_params Increase Reaction Time and/or Temperature incomplete->increase_params Yes complete Reaction Complete incomplete->complete No recheck Re-run and Monitor increase_params->recheck recheck->check_completion check_stoichiometry Verify Reactant Stoichiometry complete->check_stoichiometry incorrect_ratio Incorrect Molar Ratio? check_stoichiometry->incorrect_ratio adjust_ratio Use Slight Excess of Guanidinylating Agent (e.g., 1.2 eq) incorrect_ratio->adjust_ratio Yes correct_ratio Stoichiometry Correct incorrect_ratio->correct_ratio No adjust_ratio->recheck review_purification Review Purification Protocol correct_ratio->review_purification loss_during_purification Significant Loss During Workup/Purification? review_purification->loss_during_purification optimize_purification Optimize Recrystallization Solvents or Chromatography Conditions loss_during_purification->optimize_purification Yes end_fail Consult Further loss_during_purification->end_fail No end_ok Yield Improved optimize_purification->end_ok

Caption: Troubleshooting decision tree for low reaction yield.

Q2: My final product is impure. What are the common byproducts and how can I remove them?

Product impurity is often due to unreacted starting materials or the formation of side products.

Common Impurities and Removal Strategies:

Impurity/ByproductProbable CauseIdentification (Expected MS Signal)Recommended Removal Method
p-Anisidine Incomplete reaction or incorrect stoichiometry.[M+H]⁺ = 124.07Wash the crude product with a solvent in which p-anisidine is soluble but the desired product is not (e.g., chloroform).[1][2]
Melamine/Cyanamide Oligomers Self-condensation of the cyanamide reagent, often at elevated temperatures.Varies (polydisperse)These byproducts are often highly polar. Purification via silica gel column chromatography is typically effective.[1]
Thermally Degraded Products Excessive reaction temperature or prolonged heating.VariesControl reaction temperature carefully. Column chromatography can separate these from the main product.[1]
Q3: I'm having trouble isolating my product. It seems oily or won't crystallize. What can I do?

Difficulty with crystallization is a frequent challenge in purification, usually caused by persistent impurities or unfavorable solvent conditions.

Probable Causes & Solutions:

  • Oily Impurities: Small amounts of greasy byproducts can inhibit the formation of a crystal lattice.

    • Solution: Before attempting crystallization, purify the crude material using column chromatography to remove these oils.[1] A common eluent system is a gradient of chloroform and methanol.[1][2]

  • High Solubility: The product may be too soluble in the chosen solvent system, even at low temperatures.

    • Solution 1: Concentrate the reaction mixture in vacuo to remove the solvent and obtain a crude solid or oil.[1]

    • Solution 2: Attempt to precipitate the product by adding a non-polar "anti-solvent" to a concentrated solution of your product in a polar solvent.

G cluster_reaction Reaction cluster_workup Initial Workup cluster_purification Purification reactants p-Anisidine + Cyanamide catalyst Sc(OTf)3 in H2O reactants->catalyst heat Heat (e.g., 100°C, 48h) catalyst->heat cool Cool to RT heat->cool wash Wash with Chloroform (Removes unreacted p-anisidine) cool->wash concentrate Concentrate Aqueous Layer in vacuo wash->concentrate column Silica Gel Column Chromatography (Eluent: CHCl3-MeOH) concentrate->column collect Collect & Combine Fractions column->collect final_concentrate Concentrate Pure Fractions collect->final_concentrate product Pure 1-(4-Methoxyphenyl)guanidine final_concentrate->product

Sources

Technical Support Guide: Stability & Degradation of 4-Methoxyphenylguanidine Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 4-Methoxyphenylguanidine (4-MPG) Carbonate . This guide goes beyond standard safety data sheets (SDS) to address the specific chemical behaviors, degradation mechanisms, and analytical challenges you may encounter during drug development and organic synthesis.

As a guanidine derivative stabilized as a carbonate salt, this compound presents a dual-stability profile:

  • The Salt Form (Carbonate): Susceptible to acid-base dissociation and thermal decarboxylation.

  • The Free Base (Guanidine Core): Susceptible to hydrolytic cleavage and oxidative stress.

Use this guide to troubleshoot unexpected impurities, shifting retention times, or yield losses.

Module 1: Hydrolytic Degradation (The "Ghost Peak" Phenomenon)

The Issue

Users frequently report the appearance of a new, slightly more hydrophobic peak (


 shift +1.5 to 2.0 min on C18) after aqueous storage or workup.
Root Cause Analysis

Guanidines are chemically related to ureas.[1] Under aqueous conditions—particularly at elevated temperatures or extreme pH—the guanidine moiety undergoes hydrolysis.[1][2][3] This is the primary degradation pathway for 4-MPG.

Mechanism: Nucleophilic attack by water (or hydroxide) on the central carbon of the guanidine group leads to the elimination of ammonia, resulting in 1-(4-methoxyphenyl)urea .

Degradation Pathway Diagram

HydrolysisPathway MPG 4-Methoxyphenylguanidine (Protonated Form) Inter Tetrahedral Intermediate MPG->Inter + H2O / - H+ Urea 1-(4-Methoxyphenyl)urea (Major Degradant) Inter->Urea Collapse Ammonia Ammonia (NH3) Inter->Ammonia Elimination

Caption: Figure 1. Hydrolytic conversion of 4-MPG to its urea derivative. This reaction is accelerated by heat and pH > 10.

Troubleshooting Protocol: Verifying Hydrolysis

If you suspect your compound has hydrolyzed, perform this confirmation test:

StepActionScientific Rationale
1 Prepare Stress Sample Dissolve 5 mg of 4-MPG Carbonate in 5 mL of 0.1 M NaOH.
2 Heat Incubate at 60°C for 4 hours.
3 Analyze Inject onto HPLC (C18, Gradient 10-90% ACN).
4 Compare Look for the Urea peak. The urea derivative is neutral and will elute later than the basic guanidine on standard RP-HPLC.

Module 2: Thermal Instability & Salt Dissociation

The Issue

"My solid sample is bubbling/foaming upon heating," or "Melting point determination is inconsistent."

Root Cause Analysis

You are working with the carbonate salt . Unlike a hydrochloride salt, the carbonate anion is not thermally inert.

  • Decarboxylation: Upon heating (typically >160°C) or acidification, the carbonate counter-ion dissociates into

    
     and 
    
    
    
    .
  • Condensation: At high temperatures (>200°C), free guanidines can dimerize to form biguanides or cyclize to form melamine derivatives (common in bulk guanidine chemistry).

Thermal Decomposition Workflow

ThermalDecomp Salt 4-MPG Carbonate (Solid) Dissoc Dissociation (~160°C) Salt->Dissoc Heat FreeBase 4-MPG Free Base Dissoc->FreeBase Gas CO2 + H2O (Gas Release) Dissoc->Gas Condense Condensation Products (Melamine/Biguanides) FreeBase->Condense >200°C / Prolonged Heat

Caption: Figure 2. Thermal dissociation of the carbonate salt followed by high-temperature condensation.

FAQ: Handling & Storage

Q: Can I dry this compound in a vacuum oven? A: Yes, but keep the temperature below 60°C . Above this, you risk slowly dissociating the carbonate, changing the stoichiometry of your salt.

Q: Why does the sample fizz when I add acid? A: This is normal.


. Ensure you account for this gas evolution if running reactions in sealed vessels.

Module 3: Analytical Method Troubleshooting (HPLC)

The Issue

Severe peak tailing or poor retention reproducibility.

Root Cause Analysis

Guanidines are strong bases (


).
  • Silanol Interaction: The protonated guanidinium ion interacts strongly with residual silanols on silica-based C18 columns, causing tailing.

  • Carbonate Interference: If the sample is dissolved in water without buffering, the pH varies based on the carbonate concentration, shifting the retention time.

Optimized HPLC Conditions
ParameterRecommendationRationale
Column C18 with high carbon load or "Base-Deactivated"Minimizes silanol interactions.
Mobile Phase A 10mM Ammonium Formate (pH 3.5) or 0.1% TFALow pH ensures the guanidine is fully protonated and silanols are suppressed.
Mobile Phase B AcetonitrileStandard organic modifier.
Sample Diluent Mobile Phase ACrucial: Neutralizing the carbonate in the vial prevents on-column pH shock.

Warning: Do not use unbuffered water/ACN. The basicity of the carbonate will degrade the silica in your column over time.

References

  • Hydrolysis of Guanidines: Limatibul, S., & Watson, J. W. (1971).[4] The Mechanism of Acid Hydrolysis of Guanidines. The Journal of Organic Chemistry.

  • Thermal Decomposition: Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta. (Mechanistic parallel for guanidine/urea transitions).

  • Guanidine Carbonate Properties: Fisher Scientific Safety Data Sheet (SDS) - Guanidine Carbonate.

  • Analytical Methods: BenchChem Application Note. HPLC Analysis of Aryl Guanidines. (General Protocol Reference).

Sources

Technical Support Center: 4-Methoxyphenylguanidine Carbonate Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Methoxyphenylguanidine Carbonate (CAS: 112677-02-8) is a critical intermediate often used in the synthesis of pyrimidine-based pharmaceuticals and agrochemicals. The synthesis generally proceeds via the guanylation of p-anisidine (4-methoxyaniline) followed by salt exchange or direct carbonation.

The carbonate salt is preferred over the hydrochloride or nitrate salts in late-stage synthesis because it allows for the "free-basing" of the guanidine moiety in situ without introducing strong inorganic acids (Cl⁻, NO₃⁻) that might interfere with sensitive metal-catalyzed cross-couplings or cyclizations.

Core Reaction Scheme
  • Activation: Protonation of p-anisidine.

  • Guanylation: Nucleophilic attack of p-anisidine on Cyanamide (

    
    ).
    
  • Salt Formation: Precipitation via Sodium Carbonate or

    
    .
    

Optimized Experimental Protocol

This protocol is designed for high-purity isolation, minimizing the formation of the common bis-guanidine impurity and preventing the oxidation of the electron-rich p-anisidine ring.

Phase A: Guanylation (The Hydrochloride Intermediate)
ParameterRecommended ConditionScientific Rationale
Stoichiometry Aniline (1.0 eq) : Cyanamide (1.1–1.2 eq)Slight excess of cyanamide compensates for thermal dimerization to dicyandiamide.
Solvent Water or dilute aqueous HClWater is the optimal solvent for cyanamide; highly polar environment stabilizes the transition state.
pH Control Strictly pH 2.5 – 3.0 Critical: If pH > 4, p-anisidine oxidizes. If pH < 1, the amine is fully protonated and non-nucleophilic, stalling the reaction.
Temperature 80°C – 95°CHigh temp is required to overcome the activation energy of the nitrile addition.

Step-by-Step:

  • Charge reaction vessel with p-anisidine (1.0 eq) and water.

  • Add 32% HCl dropwise until the solution is clear and pH reaches 2.0–2.5 .

  • Heat the solution to 85°C .

  • Add 50% Aqueous Cyanamide (1.2 eq) dropwise over 60 minutes.

    • Note: The reaction is exothermic.[1] Maintain temp < 95°C.

  • Stir at 90°C for 4 hours. Monitor consumption of p-anisidine via HPLC/TLC.

Phase B: Carbonate Salt Formation (The Workup)

The carbonate salt is less soluble in water than the hydrochloride, allowing for purification by precipitation.

Step-by-Step:

  • Cool the reaction mixture (containing the guanidine HCl) to 50°C .

  • Prepare a saturated solution of Sodium Carbonate (

    
    )  (0.6 eq relative to starting aniline).
    
  • Add the carbonate solution slowly. Evolution of

    
     will occur if excess acid is present.
    
  • The pH should rise to ~8.5–9.0 .

  • Cool slowly to 5°C over 2 hours to induce crystallization.

  • Filter the white/off-white solid. Wash with ice-cold water (to remove NaCl) and cold ethanol (to remove organic impurities).

  • Dry at 50°C under vacuum.

Process Visualization

Workflow Diagram: Synthesis & Isolation

G Start Start: p-Anisidine Acidification Acidification (HCl) pH 2.5 target Start->Acidification Guanylation Guanylation (Cyanamide Addn @ 85°C) Acidification->Guanylation Check Check pH Is pH > 4.0? Guanylation->Check Drift pH Drift Correction Add dilute HCl Check->Drift Yes (Risk of Oxidation) Completion Reaction Complete (Guanidine HCl in soln) Check->Completion No (Stable) Drift->Guanylation Carbonation Carbonation Add Na2CO3 @ 50°C Completion->Carbonation Crystallization Crystallization Cool to 5°C Carbonation->Crystallization Final Final Product: 4-Methoxyphenylguanidine Carbonate Crystallization->Final

Caption: Step-by-step process flow for converting p-anisidine to the carbonate salt, emphasizing the critical pH control loop.

Troubleshooting Guide (FAQ)

Category 1: Impurities & Coloration

Q: Why is my reaction mixture turning dark brown or black?

  • Diagnosis: Oxidation of p-anisidine. This aniline derivative is electron-rich and highly susceptible to aerobic oxidation, especially at neutral or alkaline pH.

  • Solution:

    • Degas solvents with Nitrogen/Argon before use.

    • Ensure the pH stays below 3.0 during the initial heating phase. The protonated anilinium ion is resistant to oxidation.

    • Add a reducing agent like Sodium Metabisulfite (0.5 mol%) if the raw material is already slightly colored.

Q: I see a "dimer" impurity in the LC-MS. What is it?

  • Diagnosis: Formation of Cyanoguanidine (dicyandiamide) or Bis-(4-methoxyphenyl)guanidine.

  • Solution:

    • Cyanoguanidine: Caused by cyanamide dimerization. Ensure the cyanamide is added slowly to the hot solution. Do not dump it in all at once.

    • Bis-guanidine:[2] Caused by the product reacting with a second mole of cyanamide. Avoid large excesses of cyanamide (>1.5 eq).

Category 2: Isolation & Yield

Q: The product is oiling out instead of crystallizing upon carbonate addition.

  • Diagnosis: The temperature is too high during neutralization, or the ionic strength is too high.

  • Solution:

    • Ensure the mixture is cooled to 50°C before adding

      
      .
      
    • Seed the mixture with a pure crystal of the carbonate salt if available.

    • Add a small amount of Ethanol (10% v/v) to the aqueous mixture; this often helps the oil solidify into a filterable solid.

Q: My yield is low (<50%), but the starting material is gone.

  • Diagnosis: The product likely remained in the mother liquor due to the high solubility of the bicarbonate species if the pH wasn't high enough.

  • Solution:

    • Ensure the final pH during workup reaches 8.5–9.0 . At pH 7, the guanidine may exist as a soluble bicarbonate or mixed salt.

    • Cool the final slurry to 0–5°C for at least 2 hours.

Diagnostic Logic Tree

Use this diagram to diagnose low yield or purity issues immediately after the reaction workup.

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Color Dark/Black Liquid Type->Color Visual Oiling Oiling Out Type->Oiling Physical State Yield Low Yield Type->Yield Gravimetric Oxidation Cause: Oxidation Action: Check pH < 3 Use N2 atm Color->Oxidation TempIssue Cause: Temp too high Action: Cool to 50°C Add EtOH seed Oiling->TempIssue Solubility Cause: pH too low (Soluble Bicarbonate) Action: Adjust pH to 9.0 Yield->Solubility

Caption: Decision tree for rapid diagnosis of common failure modes in guanidine carbonate synthesis.

References

  • Preparation of Phenylguanidine Carbonate. European Patent EP0560726A2. Describes the industrial standard for converting aniline HCl to the carbonate salt via cyanamide and pH control.

  • Synthesis of 4-Methoxyphenylguanidine. ChemicalBook Protocols. General procedures for guanylation of p-anisidine using Sc(OTf)3 or acid catalysis.

  • Guanylation of Amines. BenchChem Technical Guide. Troubleshooting oxidation and yield issues in aniline guanylation.

  • PubChem Compound Summary: 1-(4-Methoxyphenyl)guanidine carbonate. Physical properties and safety data.

Sources

Overcoming solubility issues with 4-Methoxyphenylguanidine carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Issues with 4-Methoxyphenylguanidine Carbonate

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering solubility challenges with 4-Methoxyphenylguanidine carbonate. Below, you will find mechanistic insights into its physical properties, validated troubleshooting workflows, and self-validating experimental protocols to successfully formulate or react this compound.

Part 1: The "Brick Dust" Paradox – Understanding the Causality

Before attempting to force 4-Methoxyphenylguanidine carbonate into solution, it is critical to understand why it resists dissolution in both aqueous and organic media. The compound's insolubility is driven by a structural dichotomy:

  • Aqueous Resistance (Hydrophobicity): The p-methoxyphenyl ring is highly lipophilic. This bulky aromatic system disrupts the hydration shell, drastically reducing its aqueous solubility compared to unsubstituted, highly soluble guanidine carbonate[1].

  • Organic Resistance (Lattice Energy): The guanidinium cation and the carbonate anion form a highly stable, tightly packed ionic crystal lattice. This lattice is stabilized by strong intermolecular hydrogen bonding and electrostatic interactions. The energy required to break this lattice far exceeds the solvation energy provided by common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate ().

The Thermal Degradation Warning: A common mistake is attempting to dissolve the suspension by boiling it in water. As documented in classical chemical literature, heating aqueous guanidine carbonate to its boiling point causes thermal degradation, yielding ammonia and urea byproducts ()[2]. Chemical intervention, rather than brute-force heating, is required.

Part 2: Solubilization Decision Tree

Solubilization_Workflow Start 4-Methoxyphenylguanidine Carbonate (Insoluble) Q_Aqueous Aqueous Assay Needed? Start->Q_Aqueous Q_Organic Organic Synthesis Needed? Start->Q_Organic Act_Acid Add 1M HCl or AcOH (Salt Exchange) Q_Aqueous->Act_Acid Yes Act_Base Add DIPEA/Et3N in DMSO (Free-basing) Q_Organic->Act_Base Yes Res_Aq Soluble Guanidinium Chloride/Acetate Act_Acid->Res_Aq CO2 Evolution Act_Protect Boc/Cbz Protection (Optional) Act_Base->Act_Protect For Non-Polar Solvents Res_Org Soluble Free Base or Protected Guanidine Act_Base->Res_Org Direct Use Act_Protect->Res_Org

Decision tree for solubilizing 4-Methoxyphenylguanidine carbonate based on application.

Part 3: Troubleshooting FAQs & Validated Protocols

FAQ 1: I need to test this compound in an aqueous biological assay, but it forms a cloudy suspension. How can I achieve a clear solution?

Root Cause: The carbonate salt of arylguanidines has exceptionally poor aqueous solubility at neutral pH[1]. Solution: Perform a quantitative salt exchange to convert the carbonate salt into a highly water-soluble hydrochloride or acetate salt. The addition of acid protonates the carbonate to carbonic acid, which rapidly decomposes into water and carbon dioxide gas. The irreversible escape of CO₂ gas drives the solubilization reaction to completion.

Protocol A: Quantitative Salt Exchange (Carbonate to Hydrochloride)

  • Suspend: Weigh 1.0 equivalent of 4-Methoxyphenylguanidine carbonate and suspend it in distilled water (approx. 10 mL per gram of compound).

  • Acidify: Slowly add 2.05 equivalents of 1M Hydrochloric Acid (HCl) or 1M Acetic Acid (AcOH) dropwise under continuous magnetic stirring.

  • Observe (Self-Validation): Vigorous effervescence (CO₂ gas evolution) will immediately occur. The reaction is complete and self-validated when gas bubbling entirely ceases and the previously opaque suspension transitions into a completely transparent, homogenous solution.

  • Isolate (Optional): Lyophilize the clear solution to isolate the pure 4-Methoxyphenylguanidine hydrochloride (or acetate) salt as a white powder. This new salt can be easily reconstituted in biological buffers (e.g., PBS) at physiological pH without crashing out.

FAQ 2: I am using this compound as a nucleophile in an organic coupling reaction, but it is completely insoluble in DCM and THF. What is the workaround?

Root Cause: The ionic lattice of the carbonate salt prevents dissolution in low-polarity organic solvents. Solution: You must generate the "free base" in situ using a polar aprotic solvent and an organic base. If your downstream chemistry strictly requires non-polar solvents, you must protect the guanidine nitrogens (e.g., with a Boc group) to mask the hydrogen-bond donors ().

Protocol B: In Situ Free-Basing for Organic Synthesis

  • Suspend: Add the carbonate salt to anhydrous DMSO or DMF to create a 0.1 M to 0.5 M suspension.

  • Free-Base: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N).

  • Agitate (Self-Validation): Sonicate the mixture for 10–15 minutes at 30°C. The organic base disrupts the salt bridge, liberating the free arylguanidine. The protocol is self-validating: successful free-basing is visually confirmed when the cloudy suspension clarifies into a homogenous solution.

  • React or Protect: Proceed immediately with your coupling electrophile. Note: If solubility in DCM/THF is required, react the free base with Boc-anhydride (Boc₂O) and a catalytic amount of DMAP to form the di-Boc protected guanidine, which is highly soluble in all common organic solvents.

Part 4: Solubility & Intervention Data Matrix

Use the following table to benchmark your expected solubility outcomes based on the solvent system and chemical interventions applied.

Solvent SystemInitial State (RT)Recommended InterventionPost-Intervention StateMechanism of Action
Water (pH 7.0) < 1 mg/mL (Suspension)Protocol A: 1M HCl or AcOH> 50 mg/mL (Clear Solution)CO₂ displacement; formation of highly soluble cationic salt.
Methanol / Ethanol ~ 2–5 mg/mL (Slight)Mild Heating (40–50°C)~ 15–20 mg/mLThermal disruption of lattice energy (Avoid boiling).
DCM / THF / EtOAc InsolubleProtocol B + Boc-Protection> 100 mg/mLMasking of polar N-H bonds; elimination of ionic lattice.
DMSO / DMF < 5 mg/mL (Suspension)Protocol B: Add DIPEA + Sonication~ 30–50 mg/mLBase-mediated disruption of the carbonate salt bridge.

References

  • Recovery of solid guanidine carbonate. Grosskinsky, O., Thurauf, E., Klempt, W., & Umbach, H. (1958). U.S. Patent No. 2,826,613. U.S.
  • Product Class 13: Guanidine Derivatives. Berlinck, R. G. S., Kossuga, M. H., & Nascimento, A. M. (2005). Science of Synthesis, Category 3, Volume 18. Thieme Chemistry.[Link]

  • Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi. Borelli, C., et al. (2008). Chemotherapy, 54(4), 245-259. Karger Publishers / PubMed Central.[Link]

Sources

Technical Support Center: Identifying Impurities in 4-Methoxyphenylguanidine Carbonate Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the identification of impurities in 4-Methoxyphenylguanidine carbonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling. Here, we merge foundational scientific principles with practical, field-tested methodologies to ensure the integrity and safety of your pharmaceutical compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a 4-Methoxyphenylguanidine carbonate sample?

The impurity profile of 4-Methoxyphenylguanidine carbonate is primarily influenced by the synthetic route and storage conditions. Common impurities can be categorized as:

  • Process-Related Impurities: These are substances that originate from the manufacturing process.

    • Unreacted Starting Materials: Residual p-anisidine and cyanamide are common starting materials in the synthesis of 4-Methoxyphenylguanidine.[1]

    • Side Products: Melamines or other oligomers can form from cyanamide under certain reaction conditions.[1]

  • Degradation Products: These impurities result from the decomposition of the drug substance over time due to factors like heat, light, or pH.

    • Hydrolysis Products: The guanidine group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 4-methoxyphenylurea and ammonia.

    • Oxidative Degradation Products: Exposure to oxygen can lead to the formation of various oxidized species. The degradation of similar compounds can be initiated by C-H abstraction.[2]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, methanol, chloroform) may be present in trace amounts.[3]

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A multi-technique approach is often necessary for comprehensive impurity profiling.[4][5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating, detecting, and quantifying organic impurities.[6] A reversed-phase C18 column with UV detection is a common starting point for analyzing compounds with aromatic rings like 4-Methoxyphenylguanidine.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides high-resolution detection and structural information about impurities, aiding in their identification.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for the unambiguous structural elucidation of unknown impurities, especially when isolated.[8] It provides detailed information about the molecular structure and bonding of compounds.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is primarily used for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a rapid screening tool to identify the presence of specific functional groups and can help in the qualitative identification of the carbonate salt.[9]

Q3: My HPLC chromatogram shows several small, unidentified peaks. What are my next steps?

When encountering unexpected peaks in your HPLC analysis, a systematic troubleshooting approach is crucial.

  • System Suitability Check: First, ensure your HPLC system is performing correctly by running a system suitability test with a reference standard.[7]

  • Blank Injection: Perform a blank run (injecting only the mobile phase or sample solvent) to rule out contamination from the solvent or the system itself.[10]

  • Peak Tailing or Fronting: If you observe poor peak shape, it could be due to issues with the mobile phase pH, column activity, or sample overload. For basic compounds like guanidines, a lower pH mobile phase often improves peak symmetry.

  • Isolate and Characterize: If the peaks are genuine impurities, the next step is to isolate them, often using preparative HPLC. Once isolated, techniques like LC-MS and NMR can be used for structural elucidation.[4]

Q4: How can I differentiate between process-related impurities and degradation products?

Distinguishing between these impurity types involves a combination of analytical strategies:

  • Forced Degradation Studies: Subjecting the 4-Methoxyphenylguanidine carbonate sample to stress conditions (e.g., acid, base, heat, light, oxidation) can help identify potential degradation products.[11] Any new peaks that appear under these conditions are likely degradation products.

  • Analysis of Starting Materials and Intermediates: Analyzing the starting materials and any isolated intermediates from the synthesis can help identify process-related impurities that may carry over to the final product.

  • Batch-to-Batch Comparison: Analyzing different batches of the product can reveal variations in the impurity profile. Process-related impurities may vary significantly between batches, while degradation products may show a more consistent pattern over time.

Section 2: Troubleshooting Guides

Troubleshooting Common HPLC Issues

This section provides a structured approach to resolving common problems encountered during the HPLC analysis of 4-Methoxyphenylguanidine carbonate.

ProblemPossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - Incorrect injection volume. - Detector issue (e.g., lamp off, incorrect wavelength). - Inefficient ionization (in LC-MS).[12]- Verify injection volume and syringe/autosampler function. - Check detector settings and ensure the lamp is on. - For LC-MS, optimize source parameters for better ionization.[12]
Peak Tailing - Secondary interactions with the column. - Incompatible mobile phase. - Column degradation.- Use mobile phase additives (e.g., 0.1% formic acid) to improve peak shape.[12] - Ensure the column is suitable for the analyte's pH. - Use a guard column to protect the analytical column.
Peak Fronting - Sample overload. - Incorrect sample solvent. - Low column temperature.- Decrease the sample concentration. - Dissolve the sample in the mobile phase. - Increase the column temperature.
Split Peaks - Contamination on the guard or analytical column inlet. - Column void or channeling.- Remove the guard column and re-run the analysis. If the problem is resolved, replace the guard column. - Reverse and flush the analytical column. If the issue persists, the column may need replacement.
Baseline Noise or Drift - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Fluctuations in mobile phase composition, flow rate, or column temperature.[12]- Prepare fresh mobile phase and degas it thoroughly. - Purge the pump to remove air bubbles. - Ensure a constant flow rate and column temperature.[12]
Troubleshooting GC-MS for Residual Solvents
ProblemPossible Cause(s)Recommended Solution(s)
Ghost Peaks - Contaminated syringe or inlet liner. - Carryover from a previous injection.- Clean or replace the inlet liner and syringe. - Perform a blank run to confirm the source of contamination.[10]
Poor Peak Shape - Inactive or contaminated column. - Incorrect injection technique. - Sample degradation in the inlet.- Condition the column or trim the first few inches. - Optimize the injection speed and temperature. - Use a deactivated inlet liner.[13]
Loss of Sensitivity - Contaminated ion source. - Leak in the system. - Degraded column.- Clean the ion source. - Perform a leak check. - Replace the column.[10]

Section 3: Experimental Protocols & Workflows

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method for the analysis of 4-Methoxyphenylguanidine carbonate.[7]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid.

2. Mobile Phase Preparation:

  • Buffer Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 4-Methoxyphenylguanidine carbonate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Method Parameters:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 60:40 (v/v) Phosphate Buffer (pH 3.5) : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm

5. System Suitability: Before sample analysis, perform at least five replicate injections of a working standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying unknown impurities in your 4-Methoxyphenylguanidine carbonate samples.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Peak Evaluation cluster_2 Identification & Characterization cluster_3 Final Steps start Sample of 4-Methoxyphenylguanidine carbonate hplc_analysis HPLC Analysis with UV Detection start->hplc_analysis evaluate_peaks Evaluate Chromatogram for Unknown Peaks hplc_analysis->evaluate_peaks lc_ms_analysis LC-MS Analysis for Mass Information evaluate_peaks->lc_ms_analysis prep_hplc Preparative HPLC for Impurity Isolation lc_ms_analysis->prep_hplc nmr_analysis NMR Spectroscopy for Structural Elucidation prep_hplc->nmr_analysis structure_elucidation Structure Elucidation & Impurity Identification nmr_analysis->structure_elucidation report Report Findings structure_elucidation->report

Caption: A typical workflow for the identification and characterization of unknown impurities.

Diagram of Potential Impurity Formation

This diagram illustrates potential pathways for the formation of common impurities during the synthesis and degradation of 4-Methoxyphenylguanidine.

Impurity_Formation cluster_synthesis Synthesis cluster_impurities Potential Impurities p_anisidine p-Anisidine product 4-Methoxyphenylguanidine p_anisidine->product Reaction cyanamide Cyanamide cyanamide->product Reaction melamine Melamine/Oligomers cyanamide->melamine Side Reaction hydrolysis_product 4-Methoxyphenylurea product->hydrolysis_product Hydrolysis (H₂O, H⁺/OH⁻) oxidized_product Oxidized Species product->oxidized_product Oxidation (O₂)

Sources

Troubleshooting unexpected results in reactions involving 4-Methoxyphenylguanidine carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methoxyphenylguanidine Carbonate

This guide is designed for researchers, scientists, and drug development professionals who utilize 4-Methoxyphenylguanidine carbonate in their synthetic workflows. As a strong, non-nucleophilic organic base, it is a powerful tool; however, its unique properties, including its carbonate salt form, can lead to unexpected results. This document provides in-depth troubleshooting strategies and detailed protocols to help you navigate these challenges, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for reactions involving 4-Methoxyphenylguanidine carbonate to fail or give low yields?

The primary causes are typically related to reagent quality, reaction conditions, and the inherent chemical nature of guanidines. Key factors include:

  • Poor Starting Material Quality: 4-Methoxyphenylguanidine carbonate can be hygroscopic and may degrade over time. Some suppliers do not provide detailed analytical data, placing the responsibility of quality control on the user.

  • Presence of Moisture: Guanidines are susceptible to hydrolysis, which leads to the formation of the corresponding urea, consuming the active base[1].

  • Thermal Decomposition: At elevated temperatures, guanidines can degrade. The carbonate salt itself may also decompose, releasing carbon dioxide[1][2].

  • Inappropriate Solvent Choice: The solubility of the guanidine salt and the substrate, as well as the solvent's ability to be rigorously dried, are critical for reaction success.

  • Interference from the Carbonate Counter-ion: The carbonate ion (CO₃²⁻) is itself a base and can participate in or hinder the desired reaction pathway.

Q2: How should I properly handle and store 4-Methoxyphenylguanidine carbonate?

Due to its hygroscopic nature and potential for degradation, stringent handling and storage are crucial.

  • Storage: Store in a tightly sealed container in a desiccator, preferably in a cool, dark place under an inert atmosphere (Nitrogen or Argon).

  • Handling: Handle the reagent quickly in a glove box or glove bag to minimize exposure to atmospheric moisture and CO₂. If a glove box is unavailable, blanket the container with an inert gas before and after dispensing. Because guanidine compounds can be irritants, appropriate personal protective equipment (PPE), such as nitrile gloves and safety glasses, should always be worn[3].

Q3: Could the carbonate counter-ion be interfering with my reaction?

Absolutely. The carbonate ion is not always an innocent spectator. It can act as a base, potentially causing undesired side reactions. In protic solvents, it establishes an equilibrium with bicarbonate and carbonic acid. In aprotic solvents, its basicity and nucleophilicity can be more pronounced. If you suspect counter-ion interference, consider exchanging it for a more inert anion (e.g., chloride, triflate) or preparing the free base in situ, though this can be challenging due to the high basicity of the guanidine.

Q4: What are the recommended analytical methods for assessing the purity of the starting material and for monitoring reaction progress?

A multi-pronged approach is best for ensuring the quality of your starting material and tracking your reaction.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure and identifying organic impurities[4][5]. Quantitative NMR (qNMR) can be used to determine the exact purity against a certified standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress. It allows you to track the consumption of starting materials and the formation of products and byproducts in real-time[1][6].

  • High-Performance Liquid Chromatography (HPLC): When coupled with a UV detector, HPLC is excellent for quantifying the conversion and yield, provided the components have a UV chromophore[1].

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for a quick identity check of the functional groups present in the starting material and final product[5][7].

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures in a direct question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My reaction shows low or no conversion of the starting material.

This is the most common issue and often points to a problem with the base's activity or the reaction environment.

  • Possible Cause A: Poor Reagent Quality or Decomposition

    • Why it happens: The 4-Methoxyphenylguanidine carbonate may have degraded due to improper storage (moisture absorption leading to hydrolysis) or may have been of low purity from the supplier. The active guanidine is consumed before it can participate in the reaction.

    • Solution:

      • Verify Purity: Before use, run a simple purity analysis. An ¹H NMR spectrum should be clean, showing the expected aromatic and methoxy signals[4]. Compare the integration to a known internal standard for a quantitative assessment.

      • Perform a Test Reaction: Conduct a small-scale, well-understood reaction (e.g., a simple deprotonation) to confirm the base's activity.

      • Purchase from a Reputable Source: If quality is consistently an issue, seek a supplier that provides a certificate of analysis with comprehensive analytical data.

  • Possible Cause B: Insufficient Basicity in the Chosen Solvent

    • Why it happens: The pKa of a base is solvent-dependent. While 4-Methoxyphenylguanidine is a very strong base (the pKa of the conjugate acid of guanidine itself is ~13.5), its effectiveness can be modulated by the reaction medium. In some solvents, it may not be strong enough to deprotonate your specific substrate efficiently.

    • Solution:

      • Solvent Selection: Switch to a more polar aprotic solvent like DMSO or DMF, which can enhance the basicity of organic bases. Ensure the solvent is rigorously dried.

      • Stoichiometry Check: Increase the equivalents of the guanidine base. A slight excess (e.g., 1.2-1.5 equivalents) may be necessary to drive the reaction to completion.

  • Possible Cause C: Thermal Instability

    • Why it happens: Many organic molecules, including guanidines, can decompose at high temperatures[1]. Heating a reaction for an extended period might be degrading the base faster than the product is being formed.

    • Solution:

      • Run a Temperature Screen: Set up several small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance between reaction rate and base stability[1].

      • Monitor Over Time: At a given temperature, take aliquots at different time points (e.g., 1h, 4h, 12h, 24h) and analyze by LC-MS to see if the product concentration increases and then begins to decrease, which would indicate product or reagent decomposition.

Troubleshooting Low Yield: A Decision Workflow

low_yield_troubleshooting start Low or No Yield check_purity Assess Reagent Purity (NMR, LC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok replace_reagent Source High-Purity Reagent purity_ok->replace_reagent No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes is_anhydrous Is System Anhydrous? check_conditions->is_anhydrous dry_system Implement Rigorous Drying Protocol is_anhydrous->dry_system No check_temp Is Temperature Too High? is_anhydrous->check_temp Yes dry_system->check_conditions optimize_temp Perform Temperature Screening check_temp->optimize_temp Yes check_solvent Re-evaluate Solvent & Stoichiometry check_temp->check_solvent No success Yield Improved optimize_temp->success check_solvent->success side_reactions Guanidine 4-Methoxyphenyl- guanidine Urea 4-Methoxyphenylurea Guanidine->Urea Hydrolysis Adduct Electrophile Adduct Guanidine->Adduct Nucleophilic Attack DesiredProduct Desired Product Guanidine->DesiredProduct Deprotonates Substrate Substrate Substrate (e.g., R-H) Substrate->DesiredProduct H2O H₂O (Moisture) H2O->Urea Electrophile Electrophile (e.g., R-C=O) Electrophile->Adduct

Caption: Competing reaction pathways for 4-methoxyphenylguanidine.

Problem 3: The reaction worked, but I'm struggling with the product isolation and purification.

Guanidines and their corresponding protonated salts have unique solubility profiles that can make workups challenging.

  • Possible Cause: High Polarity and Water Solubility

    • Why it happens: The protonated guanidinium form of your product (or unreacted starting material) is a salt and is often highly soluble in water and other polar solvents, leading to low recovery during aqueous extractions.[8]

    • Solution:

      • Basify the Workup: During an aqueous workup, adjust the pH of the aqueous layer to >12 with NaOH before extraction. This ensures the guanidine moiety is in its neutral, more organo-soluble free-base form.

      • Use a More Polar Extraction Solvent: If your product is still not extracting into common solvents like ethyl acetate or DCM, try a more polar solvent like n-butanol.

      • Avoid Aqueous Workup: If possible, remove the solvent in vacuo and purify the residue directly by column chromatography.[9] A polar modifier like methanol or a small amount of triethylamine may be needed in the eluent.

      • Precipitation/Crystallization: After concentrating the reaction mixture, attempt to precipitate the product by adding a non-polar solvent like hexanes or diethyl ether.[9]

Quantitative Data Summary

Table 1: Solvent Properties and Drying Methods
SolventPolarity IndexBoiling Point (°C)Common Drying AgentNotes
Tetrahydrofuran (THF)4.066Na/benzophenoneCan form peroxides. Use freshly distilled.
Acetonitrile (MeCN)5.882CaH₂Good for a variety of reactions.
Dichloromethane (DCM)3.140CaH₂Can be acidic; store over K₂CO₃.
Toluene2.4111Na/benzophenoneGood for higher temperature reactions.
Dimethylformamide (DMF)6.4153Molecular SievesHigh boiling point can make removal difficult.
Dimethyl sulfoxide (DMSO)7.2189Molecular SievesVery polar, can enhance basicity. Difficult to remove.

Key Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Anhydrous, Inert Conditions

This protocol minimizes the risk of hydrolysis-related side reactions and reagent decomposition.

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the reaction apparatus (e.g., round-bottom flask with condenser and nitrogen inlet) while still hot and allow it to cool under a steady stream of dry nitrogen or argon.

  • Reagent Preparation:

    • Use freshly distilled, anhydrous solvents.

    • Dry solid reagents that are not heat-sensitive in a vacuum oven.

    • Ensure the 4-Methoxyphenylguanidine carbonate is dry and has been stored properly.

  • Reaction Setup:

    • Add the substrate and any other solid reagents to the reaction flask under a positive pressure of inert gas.

    • Add the anhydrous solvent via a dry syringe or cannula.

    • Begin stirring and bring the solution to the desired temperature (e.g., using an ice bath for 0 °C).

  • Base Addition: Add the 4-Methoxyphenylguanidine carbonate in one portion (if stable) or in small portions over time. For sensitive reactions, consider dissolving it in the reaction solvent in a separate flame-dried flask and adding it via cannula.

  • Monitoring: Follow the reaction's progress using TLC or by taking aliquots with a dry syringe for LC-MS analysis.

  • Quenching and Workup: Once complete, cool the reaction to room temperature. Quench carefully, for example by adding a saturated aqueous solution of NH₄Cl. Proceed with the appropriate extraction or purification method.

Protocol 2: Temperature Screening for Reaction Optimization

This method helps identify the optimal temperature for maximizing yield while minimizing degradation.[1]

  • Setup: Prepare three identical small-scale reactions (e.g., in 5 mL microwave vials with stir bars) following the anhydrous procedure in Protocol 1.

  • Temperature Conditions:

    • Vial 1: Place in an ice/water bath (0 °C).

    • Vial 2: Leave at ambient temperature (e.g., 20-25 °C).

    • Vial 3: Place in a heating block or oil bath set to a moderately elevated temperature (e.g., 40 °C).

  • Sampling: At set time intervals (e.g., 1, 4, and 24 hours), carefully take a small aliquot (~10-20 µL) from each vial.

  • Analysis: Quench each aliquot in a vial containing a suitable solvent (e.g., acetonitrile) and analyze by LC-MS.

  • Data Evaluation: Create a table comparing the percentage of product formation versus starting material and key byproducts at each temperature and time point. This will reveal the conditions that provide the best yield in the shortest time with the fewest impurities.

Table 2: Example Data from a Temperature Screen
Time (h)% Product (0 °C)% Product (25 °C)% Product (40 °C)Notes
15%35%60%
420%85%90%Urea byproduct seen at 40 °C
2465%95%80%Significant decomposition at 40 °C
Conclusion Too slowOptimal Degradation occursRoom temperature is optimal.

References

  • BenchChem. (2025). preventing decomposition of 1,1,2,3,3-Pentaethylguanidine during reactions. BenchChem Technical Support.
  • BenchChem. (2025). Optimizing reaction conditions for 1-(4-Methoxyphenyl)guanidine hydrochloride synthesis. BenchChem Technical Support.
  • PubChemLite. 1-(4-methoxyphenyl)
  • Sigma-Aldrich. 1-(4-METHOXYPHENYL)
  • INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Product Class 13: Guanidine Deriv
  • ChemicalBook. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis.
  • BenchChem. (n.d.). A Comprehensive Spectroscopic Analysis of 1-(4-Methoxyphenyl)guanidine Hydrochloride.
  • Oak Ridge National Laboratory. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
  • Casale, J. F. (n.d.). 4-Methoxyphencyclidine: An Analytical Profile. DEA.gov.
  • Nishiwaki, N. (2010). Guanidine chemistry. PubMed.
  • Watanabe, Y., et al. (2023).
  • MDPI. (2025). Thermal Decomposition of Calcium Carbonate at Multiple Heating Rates in Different Atmospheres Using the Techniques of TG, DTG, and DSC.

Sources

Stability testing of 4-Methoxyphenylguanidine carbonate in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Methoxyphenylguanidine Carbonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this compound in various solvents. As your Senior Application Scientist, my goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and troubleshoot any issues you may encounter.

Introduction to Stability Considerations

4-Methoxyphenylguanidine carbonate is a guanidinium salt, a class of compounds known for their high basicity and biological activity. The stability of this molecule is paramount for its effective use in research and development. The guanidinium group, while stabilized by resonance, is susceptible to degradation, primarily through hydrolysis. The presence of a methoxyphenyl group and a carbonate counter-ion introduces specific chemical properties that can influence its stability profile. Understanding these nuances is critical for obtaining reliable and reproducible experimental results.

The guanidinium cation's stability is attributed to the delocalization of its positive charge across the three nitrogen atoms.[1] However, this stability can be compromised under certain conditions, leading to degradation. Guanidine itself is a strong base, and its salts, like 4-Methoxyphenylguanidine carbonate, can be hydrolyzed, particularly under alkaline conditions, to form urea and ammonia.[2]

Frequently Asked Questions (FAQs)

Here are some common questions and in-depth answers regarding the stability of 4-Methoxyphenylguanidine carbonate.

Q1: What are the primary degradation pathways for 4-Methoxyphenylguanidine carbonate?

A1: The most probable degradation pathway for 4-Methoxyphenylguanidine carbonate is the hydrolysis of the guanidine group. This can occur under both acidic and basic conditions, although the rate is typically faster under basic conditions. The hydrolysis would likely lead to the formation of 4-methoxyphenylurea and ammonia. Additionally, oxidative and photolytic degradation should be considered as potential, albeit likely slower, degradation routes.

Senior Application Scientist's Insight: The methoxy group on the phenyl ring is an electron-donating group, which can influence the electron density of the guanidinium moiety and potentially affect its susceptibility to hydrolysis. While specific data for this molecule is scarce, N-arylguanidines can undergo cyclization reactions to form benzo[e][3][4][5]triazines under certain synthetic conditions, suggesting that complex degradation pathways might be possible under stress.[6]

Q2: How does the carbonate counter-ion affect the stability of the compound?

A2: The carbonate ion (CO₃²⁻) is the conjugate base of the weak acid, carbonic acid. In solution, particularly in the presence of moisture, the carbonate ion can establish an equilibrium that increases the pH, creating a locally alkaline environment. This can potentially accelerate the hydrolysis of the guanidinium cation. However, in solid formulations, carbonate salts can sometimes act as alkaline stabilizers.[3] The overall impact will depend on the specific conditions, such as solvent, temperature, and the presence of other excipients.

Senior Application Scientist's Insight: It is crucial to consider the micro-environmental pH when working with this compound. The hydrolysis of guanidinium carbonate in aqueous solutions upon heating to form urea and ammonium carbonate is a known reaction.[7] This underscores the importance of temperature control in your stability studies.

Q3: What is the expected pKa of 4-Methoxyphenylguanidine, and how does it influence its stability?

Senior Application Scientist's Insight: The high basicity of the guanidine moiety means that even in neutral solutions, a small fraction will exist as the free base. This is why careful pH control and the use of appropriate buffer systems are critical in your experimental design.

Q4: Which solvents are recommended for preparing stock solutions to maximize stability?

A4: For short-term use, aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are generally preferred for dissolving guanidinium salts to minimize hydrolysis. If aqueous solutions are necessary, it is advisable to use a buffered solution at a slightly acidic pH (e.g., pH 4-6) to maintain the compound in its more stable protonated form. The use of high-purity, anhydrous solvents is always recommended.

Senior Application Scientist's Insight: When using DMSO, be aware of its potential to absorb atmospheric moisture. It is best to use freshly opened, anhydrous grade DMSO and to prepare solutions just before use. For long-term storage, it is recommended to store the compound as a solid under inert gas, protected from light and moisture.

Experimental Protocols for Stability Testing

A forced degradation study is essential to understand the intrinsic stability of 4-Methoxyphenylguanidine carbonate. The goal is to achieve 5-20% degradation to identify potential degradation products and pathways.

Protocol 1: Forced Degradation Study

Objective: To evaluate the stability of 4-Methoxyphenylguanidine carbonate under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4-Methoxyphenylguanidine carbonate in a suitable solvent (e.g., a mixture of acetonitrile and water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 70°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

HPLC Method for Stability Analysis
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Senior Application Scientist's Insight: The development of a stability-indicating analytical method is crucial. This means the method must be able to separate the parent compound from its degradation products. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Rapid degradation in aqueous solution - High pH of the solution. - Presence of impurities that catalyze hydrolysis.- Use a buffered solution with a pH between 4 and 6. - Use high-purity water and solvents.
Appearance of multiple unknown peaks in HPLC - Complex degradation pathways. - Secondary degradation of primary products.- Analyze samples at earlier time points to identify primary degradants. - Use LC-MS to identify the mass of the unknown peaks.
Poor peak shape (tailing) in HPLC - Interaction of the basic guanidinium group with residual silanols on the silica-based column.- Use a mobile phase with a low pH (e.g., containing 0.1% TFA or formic acid) to protonate the guanidinium group and silanols. - Use a column with end-capping or a hybrid particle column.
Precipitation of the compound in solution - Poor solubility in the chosen solvent. - Formation of an insoluble degradation product.- Test the solubility in a range of solvents and co-solvent systems. - Filter the solution before injection and analyze the precipitate separately if possible.

Visualization of Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of 4-Methoxyphenylguanidine carbonate based on the known chemistry of guanidines.

G cluster_main 4-Methoxyphenylguanidine Carbonate cluster_degradation Degradation Pathways cluster_products Potential Degradation Products main 4-Methoxyphenylguanidinium (C₈H₁₂N₃O⁺) hydrolysis Hydrolysis (Major Pathway) main->hydrolysis H₂O, H⁺ or OH⁻ oxidation Oxidation (Minor Pathway) main->oxidation [O] photolysis Photolysis (Minor Pathway) main->photolysis urea 4-Methoxyphenylurea hydrolysis->urea ammonia Ammonia hydrolysis->ammonia oxidized_products Oxidized derivatives (e.g., N-oxides, ring hydroxylation) oxidation->oxidized_products photoproducts Complex photoproducts photolysis->photoproducts

Caption: Potential degradation pathways of 4-Methoxyphenylguanidine carbonate.

References

  • Influences of Sodium Carbonate on Physicochemical Properties of Lansoprazole in Designed Multiple Coating Pellets. PMC. [Link]

  • The influence of different carbonate ligands on the hydrolytic stability and reduction of platinum(iv) prodrugs. Dalton Transactions. [Link]

  • Solvent effect on stabilization and destabilization of guanidinium... ResearchGate. [Link]

  • The Nonenzymatic Decomposition of Guanidines and Amidines. PubMed. [Link]

  • Stability of bicyclic guanidine superbases and their salts in water. PMC. [Link]

  • Guanidinium carbonate. Wikipedia. [Link]

  • What is The Red Liquid in The Nucleic Acid Tube? Mantacc. [Link]

  • Role of carbonate electrolytes on interaction of quinolone drug with anionic surfactant at various temperatures: A conductometric study. ResearchGate. [Link]

  • Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. ResearchGate. [Link]

  • Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. [Link]

  • N-(3,4-DIMETHOXY-PHENYL)-GUANIDINE in India. Chemicalbook.in. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]

  • Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PMC. [Link]

  • Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed. [Link]

  • 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][3][4][5]triazines and PhLi Addition. PMC. [Link]

  • 1-(4-methoxyphenyl)guanidine carbonate (C8H11N3O). PubChem. [Link]

Sources

Enhancing the reactivity of 4-Methoxyphenylguanidine carbonate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Reactivity & Optimization Guide
Executive Dashboard
  • Compound: 1-(4-Methoxyphenyl)guanidine carbonate[1]

  • CAS: 112677-02-8 (Salt), 67453-80-9 (Free Base)

  • Molecular Weight: ~392.41 g/mol (2:1 Salt ratio typically) vs 165.19 g/mol (Free Base)

  • Key Property: The

    
    -Methoxy group (
    
    
    
    -OMe) is electron-donating, theoretically increasing the nucleophilicity of the guanidine nitrogen compared to phenylguanidine.
  • The Challenge: The carbonate salt is a stable storage form but exhibits blunted nucleophilicity and poor solubility in many organic solvents (THF, Toluene, DCM), leading to sluggish reaction kinetics.

Module 1: The Reactivity Paradox

Q: Why is my reaction with 4-Methoxyphenylguanidine carbonate proceeding so slowly compared to standard guanidines?

A: You are likely fighting the "Salt Penalty." While the 4-methoxy group enhances the electron density of the guanidine system, the carbonate counter-ion effectively "locks" the molecule in a protonated, non-nucleophilic state (


).
  • The Mechanism: For a guanidine to react with an electrophile (e.g., a 1,3-diketone for pyrimidine synthesis), it must possess a lone pair. In the carbonate salt, this lone pair is protonated.

  • The Fix: You must "unlock" the free base. The carbonate ion is a weak base (

    
    ), which is often insufficient to deprotonate the guanidinium species (
    
    
    
    ) effectively in organic media.
Module 2: Activation Protocols (Step-by-Step)
Protocol A: In-Situ "Salt-Break" (Recommended)

Best for: One-pot cyclizations (e.g., Pyrimidine synthesis) in alcoholic solvents.

The Logic: This method uses the solubility difference between organic guanidine and inorganic salts to drive the equilibrium.

  • Solvent Selection: Use Absolute Ethanol or Methanol . Avoid water if possible, as it stabilizes the salt form.

  • Base Addition: Add 1.05 - 1.1 equivalents (relative to the guanidinium proton) of Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) .

    • Note: Organic bases like Triethylamine (TEA) are typically too weak to fully liberate the guanidine.

  • The "Driving Force" Step: Stir at Room Temperature (RT) for 30 minutes.

    • Observation: You should see a fine white precipitate form. This is Sodium Carbonate (

      
      ), which is insoluble in ethanol.
      
  • Filtration (Optional but Preferred): Filter off the inorganic carbonate precipitate under inert gas (Argon/Nitrogen).

  • Reaction: Add your electrophile (e.g., acetylacetone) directly to the clear filtrate containing the highly reactive free base.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Reactions in non-polar solvents (Toluene, DCM).

The Logic: If your electrophile is water-sensitive or only soluble in non-polar solvents, you cannot use Protocol A.

  • Biphasic System: Suspend the 4-Methoxyphenylguanidine carbonate in your organic solvent (e.g., Toluene).

  • Catalyst: Add 5-10 mol% of Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Aliquat 336 .

  • Base: Add a concentrated aqueous solution of NaOH (50%).

  • Mechanism: The quaternary ammonium salt shuttles the hydroxide/carbonate exchange across the interface, liberating the free guanidine into the organic layer where it reacts with the electrophile.

Module 3: Visualization of Activation Pathway

G Salt Inactive Carbonate Salt (Protonated) Equilibrium Deprotonation Equilibrium Salt->Equilibrium Dissolution Base Strong Base (NaOEt / NaOH) Base->Equilibrium Adds OH-/RO- FreeBase Active Free Base (Nucleophilic) Equilibrium->FreeBase Liberation Byproduct Inorganic Ppt (Na2CO3) Equilibrium->Byproduct Precipitation (Drives Rxn) Product Final Product (e.g., Pyrimidine) FreeBase->Product + Electrophile (Fast Kinetics)

Figure 1: The "Salt-Break" Mechanism. Precipitation of the inorganic byproduct is the critical thermodynamic driver for liberating the reactive free base.

Module 4: Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
White precipitate persists after adding electrophile The carbonate salt did not dissociate.Switch to Protocol A . Ensure you are using a metal alkoxide base (NaOEt), not an amine base (TEA).
Low Yield / Incomplete Conversion Hygroscopicity of the free base.The free base absorbs

from air rapidly, reforming the carbonate.[2] Handle under Argon/Nitrogen immediately after neutralization.
"Oiling Out" of product Product is too soluble in reaction solvent.The 4-methoxy group increases lipophilicity. Switch workup: Evaporate ethanol, redissolve in EtOAc, and wash with water to remove residual guanidine salts.
Darkening of reaction mixture Oxidation of the electron-rich aniline ring.4-Methoxyphenyl derivatives are prone to oxidation. Degas solvents and perform reaction under inert atmosphere.

Q: Can I use microwave irradiation to speed this up? A: Yes, but with a caveat. Microwave heating works excellently for the condensation step (Reaction of free base + electrophile). However, it does not replace the need for neutralization.

  • Recommendation: Perform the neutralization (Protocol A) at RT first, filter, then microwave the filtrate with your electrophile at 100-120°C for 10-20 minutes.

Q: Is the 4-methoxy group acid-labile? A: Generally, the methyl ether is stable under standard nucleophilic attack conditions. However, avoid strong Lewis acids (like


 or 

) during downstream processing, as these will cleave the methoxy group to a phenol.
References
  • Synthesis of Guanidines: Organic Letters, "Nucleophilic Substitution at the Guanidine Carbon Center via Guanidine Cyclic Diimide Activation." (2021).[3]

  • Guanidine Carbonate Properties: PubChem, "1-(4-methoxyphenyl)guanidine carbonate Compound Summary."

  • General Reactivity of Guanidines: ScienceMadness, "Guanidine Carbonate and Hydroxide Equilibrium Discussion."

  • pKa and Solubility Data: ChemicalBook, "Properties and Safety of Guanidine Carbonate."

  • Pyrimidine Synthesis via Guanidines: Thieme Connect, "Synthesis of 2-Aminopyrimidines from Guanidines and 1,3-Dicarbonyls."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Guanidinylation: A Comparative Analysis of 4-Methoxyphenylguanidine Carbonate and Other Guanidine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, with its unique electronic and geometric properties, is a privileged scaffold in medicinal chemistry, found in a plethora of natural products and pharmaceuticals.[1][2][3] Its ability to engage in multiple hydrogen bonding and electrostatic interactions makes it a key pharmacophore in drug design.[4] Consequently, the efficient and selective introduction of the guanidine moiety—a process known as guanidinylation—is of paramount importance in the synthesis of biologically active molecules.

This guide provides an in-depth comparison of various guanidinylating agents, with a special focus on the utility of 4-methoxyphenylguanidine carbonate. We will delve into the mechanistic nuances, practical considerations, and experimental protocols for several classes of guanidine derivatives, offering a comprehensive resource for chemists in the field.

The Landscape of Guanidinylating Agents: A Comparative Overview

The selection of an appropriate guanidinylating agent is dictated by several factors, including the nature of the substrate (primary vs. secondary amines, steric hindrance, and electronic properties), the desired protecting group strategy, and the overall reaction conditions (mildness, scalability, and cost-effectiveness). Here, we compare some of the most common classes of guanidinylating agents.

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

Goodman's reagent is a highly reactive and versatile guanidinylating agent, capable of reacting with a wide range of amines, including those that are sterically hindered or weakly nucleophilic.[1][5][6] The triflyl group acts as an excellent leaving group, while the Boc protecting groups allow for facile purification and subsequent deprotection under acidic conditions.[7][8]

Advantages:

  • High reactivity towards a broad scope of amines.[1]

  • Forms a stable, protected guanidine product.[8]

  • Well-established protocols for both solution-phase and solid-phase synthesis.[5]

Disadvantages:

  • Relatively high cost.

  • Requires anhydrous reaction conditions.[7]

Pyrazole-1-carboxamidines

This class of reagents offers a milder alternative to Goodman's reagent.[9] The reactivity can be tuned by the nature of the protecting groups on the pyrazole nitrogen. The unprotected 1H-pyrazole-1-carboxamidine hydrochloride is suitable for simple, unhindered amines, while the N,N'-bis-Boc or -Cbz derivatives exhibit enhanced reactivity, enabling the guanidinylation of less nucleophilic amines like anilines.[9]

Advantages:

  • Tunable reactivity based on protecting groups.[9]

  • Generally milder reaction conditions compared to Goodman's reagent.

Disadvantages:

  • The unprotected form has a limited substrate scope.[9]

  • May require longer reaction times for less reactive amines.

Cyanamide-based Methods

The use of cyanamide for guanidinylation is an atom-economical approach.[10] The reaction is often catalyzed by Lewis acids, such as scandium(III) triflate, and can be performed in water, making it suitable for water-soluble substrates like peptides.[10]

Advantages:

  • Cost-effective and atom-economical.[10]

  • Can be performed in aqueous media.[10]

Disadvantages:

  • May require elevated temperatures and long reaction times.

  • The substrate scope can be limited.

Aryl Guanidines: The Case of 4-Methoxyphenylguanidine Carbonate

Aryl guanidines represent another class of guanidinylating agents. The reactivity of the aryl guanidine is influenced by the electronic properties of the substituent on the aromatic ring.[11][12] An electron-donating group, such as the methoxy group in 4-methoxyphenylguanidine, is expected to increase the nucleophilicity of the guanidine nitrogen atoms, potentially modulating its reactivity in guanidinylation reactions. The use of a carbonate salt offers advantages in terms of handling and safety, as it is a stable, crystalline solid.[2][13][14][15] Guanidine carbonate can act as a base and a source of the guanidinyl group.[16]

Advantages of Guanidine Carbonate Salts:

  • Stable, non-hygroscopic solids, making them easy to handle and store.[13]

  • The carbonate anion is a mild base, which can be beneficial in certain reaction systems.

  • Can serve as both the guanidinylating agent and a base.[16]

The following section provides a detailed experimental protocol for the synthesis of a guanidine derivative, which can be adapted for the use of 4-methoxyphenylguanidine.

Data Presentation: Comparison of Guanidinylating Agents

Reagent ClassTypical SubstratesReaction ConditionsProtecting GroupsKey AdvantagesKey Disadvantages
N,N'-Di-Boc-N''-triflylguanidine Primary & secondary amines (aliphatic, aromatic, hindered)Anhydrous organic solvent, room temp.BocHigh reactivity, broad scopeHigh cost, moisture sensitive
Pyrazole-1-carboxamidines Primary & unhindered secondary amines (unprotected); Anilines (protected)Organic solvent, often with base, room temp. to elevatedBoc, Cbz, or noneTunable reactivity, milder conditionsLimited scope for unprotected form
Cyanamide Primary amines, especially water-solubleAqueous or organic solvent, often with Lewis acid catalyst, elevated temp.NoneCost-effective, atom-economicalHigh temp., long reaction times
4-Methoxyphenylguanidine Carbonate (Inferred) Primary amines(Inferred) Organic solvent, potentially with heating(Inferred) Methoxy-phenylStable solid, acts as base(Inferred) Potentially lower reactivity

Experimental Protocols

Protocol 1: Synthesis of N-(4-Methoxyphenyl)guanidine using Cyanamide

This protocol details the synthesis of the free base of 4-methoxyphenylguanidine, which can then be converted to its carbonate salt.

Materials:

  • p-Anisidine

  • Cyanamide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Deionized water

  • Chloroform

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1.0 mmol) and cyanamide (1.2 mmol) in deionized water (5 mL).

  • Add scandium(III) triflate (0.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at 100 °C for 48 hours.

  • After cooling to room temperature, wash the mixture with chloroform (3 x 10 mL) to remove unreacted starting material and nonpolar impurities.

  • Concentrate the aqueous layer under reduced pressure.

  • Purify the residue by silica gel chromatography using a chloroform-methanol (20:1) eluent system to yield N-(4-methoxyphenyl)guanidine.

Expected Yield: Approximately 80%.

Protocol 2: General Procedure for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

Materials:

  • Primary or secondary amine

  • N,N'-Di-Boc-N''-triflylguanidine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 2 M Sodium bisulfate solution

  • Saturated sodium bicarbonate solution

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv) to the solution at room temperature.

  • Stir the reaction mixture for 30 minutes to 4 hours, monitoring the progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 2 M sodium bisulfate solution and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Decision-Making Workflow for Guanidinylating Agent Selection

Guanidinylation_Workflow start Start: Need to Guanidinylate an Amine substrate Substrate Characteristics? start->substrate primary Primary Amine substrate->primary Type? secondary Secondary Amine substrate->secondary Type? aniline Aniline / Weakly Nucleophilic? substrate->aniline Type? protecting_groups Protecting Groups Required? primary->protecting_groups hindered Sterically Hindered? secondary->hindered hindered->protecting_groups No goodman Use Goodman's Reagent (N,N'-Di-Boc-N''-triflylguanidine) hindered->goodman Yes aniline->goodman pyrazole_protected Use Protected Pyrazole Reagent (e.g., N,N'-bis-Boc) aniline->pyrazole_protected boc Boc Protection protecting_groups->boc Yes none No Protection protecting_groups->none No boc->goodman boc->pyrazole_protected conditions Reaction Condition Constraints? none->conditions cost Cost a Major Factor? none->cost No specific constraints mild Mild Conditions conditions->mild Yes aqueous Aqueous Media conditions->aqueous Yes pyrazole_unprotected Use Unprotected Pyrazole Reagent mild->pyrazole_unprotected cyanamide Use Cyanamide Method aqueous->cyanamide cost->cyanamide Yes aryl_guanidine Consider Aryl Guanidine (e.g., 4-Methoxyphenylguanidine Carbonate) cost->aryl_guanidine Consider

Caption: A decision-making workflow for selecting a suitable guanidinylating agent.

General Mechanism of Guanidinylation

Guanidinylation_Mechanism cluster_reagent Guanidinylating Agent cluster_amine Amine Substrate cluster_product Guanidine Product reagent R'-N=C(NHR'')-LG product R-NH-C(=NR')-NHR'' reagent->product Leaving Group (LG) Departure amine R-NH₂ amine->reagent Nucleophilic Attack

Caption: A simplified general mechanism for the guanidinylation of a primary amine.

Conclusion

The synthesis of guanidine-containing molecules is a vibrant area of research, driven by the biological importance of this functional group. While highly reactive reagents like Goodman's reagent offer broad applicability, other methods, including those utilizing pyrazole-based reagents and cyanamide, provide valuable alternatives with their own sets of advantages.

4-Methoxyphenylguanidine carbonate emerges as a potentially useful reagent, particularly in scenarios where a stable, solid guanidinylating agent that can also act as a base is desired. The electron-donating methoxy group may offer a different reactivity profile compared to other aryl guanidines. Further comparative studies are warranted to fully elucidate its synthetic utility.

By understanding the strengths and limitations of each class of guanidinylating agent, researchers can make informed decisions to best suit their synthetic needs, ultimately accelerating the discovery and development of new guanidine-containing therapeutics.

References

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663.
  • Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014).
  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432–8439.
  • JoVE. (2017, April 27). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Retrieved from [Link]

  • LookChem. (n.d.). Guanidine Carbonate (CAS 593-85-1): Versatile Chemical Auxiliary and Catalyst Additive. Retrieved from [Link]

  • Glasovac, Z., & Margetić, D. (2019). Computational Study of Electronic Influence of Guanidine Substitution on Diels-Alder Reactions of Heterocyclic Dienes.
  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. Journal of the American Chemical Society, 120(46), 12159-12167.
  • Baker, T. J., Tomioka, M., & Goodman, M. (2002). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses, 78, 91.
  • Academia.edu. (n.d.). An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Retrieved from [Link]

  • Kontogianni, K., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(20), 11847-11856.
  • Intratec. (2025). Guanidine Carbonate Production Cost Analysis Reports 2025. Retrieved from [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • Förster, C., et al. (2015). Manipulating electron transfer – the influence of substituents on novel copper guanidine quinolinyl complexes. Dalton Transactions, 44(33), 14648-14661.
  • Kontogianni, K., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(20), 11847-11856.
  • ResearchGate. (n.d.). N,N′-DiBoc-N′′-triflylguanidine (1). [Image]. Retrieved from [Link]

  • Buchanan, J. C., Petersen, B. P., & Chamberland, S. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54400.
  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Goodman, M., Feichtinger, K., & Romoff, T. T. (2000). U.S. Patent No. 6,072,075. Washington, DC: U.S.

Sources

A Comparative Analysis for the Bench Scientist: 4-Methoxyphenylguanidine Carbonate vs. Phenylguanidine Carbonate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Structure, Reactivity, and Application in Synthetic and Medicinal Chemistry

For researchers and professionals in drug development and chemical synthesis, the selection of the appropriate starting material or reagent is a critical decision that profoundly influences the outcome of an experimental workflow. Among the myriad of choices, guanidine derivatives stand out for their versatile reactivity and significant presence in biologically active molecules. This guide provides a detailed comparative analysis of two key analogues: 4-Methoxyphenylguanidine carbonate and Phenylguanidine carbonate. By examining their structural nuances, reactivity profiles, and performance in relevant applications, this document aims to equip the bench scientist with the necessary insights to make informed decisions for their research endeavors.

At a Glance: Structural and Physicochemical Distinctions

The primary difference between 4-Methoxyphenylguanidine carbonate and Phenylguanidine carbonate lies in the substitution on the phenyl ring. The presence of a methoxy group at the para-position in the former introduces significant electronic and steric effects that differentiate it from the unsubstituted phenylguanidine.

Property4-Methoxyphenylguanidine CarbonatePhenylguanidine Carbonate
Chemical Structure 4-Methoxyphenylguanidine Carbonate StructurePhenylguanidine Carbonate Structure
Molecular Formula C₁₇H₂₄N₆O₅C₁₅H₂₀N₆O₃[1]
Molecular Weight 392.41 g/mol 332.36 g/mol [1]
CAS Number 112677-02-86291-89-0[1]
Melting Point Not available149-153 °C
Appearance White to off-white solidWhite to pale brown crystals[2]
Key Structural Feature Methoxy group (-OCH₃) at the para-position of the phenyl ringUnsubstituted phenyl ring

The electron-donating nature of the methoxy group in 4-Methoxyphenylguanidine increases the electron density of the phenyl ring, which can influence its reactivity in electrophilic aromatic substitution reactions and alter the basicity of the guanidine moiety compared to the unsubstituted Phenylguanidine.

Performance in Chemical Synthesis: Building Blocks for Bioactive Molecules

Both 4-Methoxyphenylguanidine carbonate and Phenylguanidine carbonate are valuable reagents in organic synthesis, particularly in the construction of heterocyclic compounds with pharmaceutical applications. The guanidine functional group serves as a key building block for pyrimidines, quinazolines, and other nitrogen-containing ring systems.

Phenylguanidine carbonate is frequently utilized in the synthesis of various bioactive compounds, including fungicides like cyprodinil and potential kinase inhibitors.[3] The general reactivity of the guanidine moiety allows it to participate in condensation reactions with dicarbonyl compounds or their equivalents to form substituted pyrimidine rings.

While specific comparative experimental data is limited in publicly available literature, the presence of the methoxy group in 4-Methoxyphenylguanidine carbonate can be expected to modulate its reactivity. The electron-donating effect of the methoxy group can enhance the nucleophilicity of the guanidine nitrogens, potentially leading to faster reaction rates in certain condensation reactions. Conversely, steric hindrance from the methoxy group might play a role in reactions sensitive to substrate bulkiness.

Experimental Protocol: Synthesis of a 2-Anilino-pyrimidine Derivative

This protocol outlines a general procedure for the synthesis of a pyrimidine derivative, a common application for both phenylguanidine carbonates. The choice between the two reagents would depend on the desired substitution pattern of the final product.

Objective: To synthesize a 2-(phenylamino)pyrimidine derivative via condensation of a phenylguanidine with a 1,3-dicarbonyl compound.

Materials:

  • Phenylguanidine carbonate or 4-Methoxyphenylguanidine carbonate

  • 1,3-Diketone (e.g., acetylacetone)

  • Ethanol

  • Sodium ethoxide solution (freshly prepared)

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-diketone (1 equivalent) in absolute ethanol.

  • Addition of Base: To this solution, add a freshly prepared solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature. Stir the mixture for 15-20 minutes. The formation of the enolate is crucial for the subsequent condensation.

  • Addition of Guanidine: Add Phenylguanidine carbonate or 4-Methoxyphenylguanidine carbonate (1 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The choice of solvent and reaction time may need optimization based on the specific substrates.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with glacial acetic acid.

  • Isolation: The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Rationale for Experimental Choices: The use of a strong base like sodium ethoxide is essential to deprotonate the 1,3-diketone, forming the reactive enolate intermediate. Ethanol is a common solvent for this type of condensation as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Acetic acid is used for neutralization to quench the base and facilitate product precipitation.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification diketone 1,3-Diketone base Sodium Ethoxide diketone->base Deprotonation guanidine Phenylguanidine Carbonate reflux Reflux (4-6h) guanidine->reflux solvent Ethanol neutralization Neutralization (Acetic Acid) reflux->neutralization isolation Isolation (Filtration/Chromatography) neutralization->isolation product 2-Anilino-pyrimidine Derivative isolation->product

Caption: General workflow for the synthesis of a 2-anilino-pyrimidine derivative.

Biological Activity and Mechanism of Action: The Guanidinium Moiety in Drug Design

The guanidine group is a privileged scaffold in medicinal chemistry due to its ability to form strong interactions with biological targets.[4] The protonated guanidinium cation can engage in hydrogen bonding and electrostatic interactions with anionic residues like carboxylates and phosphates, which are abundant in proteins and nucleic acids.[4]

Guanidine derivatives have demonstrated a wide range of biological activities, including acting as inhibitors of enzymes, modulators of ion channels, and antimicrobial agents.[5][6] For instance, guanidine compounds have been shown to inhibit voltage-gated potassium channels by binding within the intracellular pore.[7]

The introduction of a methoxy group in 4-Methoxyphenylguanidine can influence its biological activity in several ways:

  • Pharmacokinetics: The methoxy group can alter the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Binding: The electronic and steric properties of the methoxy group can modulate the binding affinity and selectivity of the compound for its biological target. It may introduce new hydrogen bond accepting capabilities or alter cation-π interactions.

  • Metabolism: The methoxy group can be a site for metabolic transformation (e.g., O-demethylation), which can lead to the formation of active or inactive metabolites.

Mechanism_of_Action cluster_compound Guanidinium Compound cluster_target Biological Target cluster_interaction Molecular Interactions guanidinium Protonated Guanidinium Cation (+) h_bond Hydrogen Bonding guanidinium->h_bond electrostatic Electrostatic Interaction guanidinium->electrostatic cation_pi Cation-π Interaction guanidinium->cation_pi target Enzyme Active Site / Ion Channel Pore inhibition Biological Effect (e.g., Inhibition, Modulation) target->inhibition anionic_residue Anionic Residues (e.g., Asp, Glu, Phosphate) h_bond->target electrostatic->anionic_residue cation_pi->target

Sources

Comprehensive Structural Validation of 4-Methoxyphenylguanidine Carbonate Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenges inherent to highly polar, basic compounds like guanidine derivatives. 4-Methoxyphenylguanidine carbonate (4-MPGC) (CAS 112677-02-8) is a critical synthetic intermediate, notably utilized in the preparation of 4,5,6-substituted N-(substituted-phenyl)-2-pyrimidineamines—compounds with proven therapeutic utility in asthma and allergy management (1)[1].

Unlike generic hydrochlorides or sulfates, the carbonate salt presents unique analytical advantages. This guide objectively compares 4-MPGC against alternative salt forms and details a self-validating analytical framework for its rigorous structural confirmation.

Comparative Analysis: Why the Carbonate Salt?

When validating guanidine derivatives, the choice of counterion dictates both the synthetic yield and the clarity of downstream analytical data. Guanidines are strong bases that exhibit complex E/Z isomerism and rapid proton exchange.

The carbonate counterion acts as a traceless, mild buffer. During mass spectrometry (MS) ionization or acidic workups, carbonate decomposes into volatile CO₂ and H₂O. This eliminates the severe ion suppression typically caused by non-volatile sulfate or phosphate salts. Furthermore, the mild pH environment provided by the carbonate stabilizes the protonated guanidinium tautomer, yielding significantly sharper Nuclear Magnetic Resonance (NMR) signals compared to the free base.

Table 1: Comparative Physicochemical and Analytical Metrics of Phenylguanidine Salts
Salt DerivativeAqueous Solubility (mg/mL)LC-MS Ion SuppressionNMR Signal Resolution (N-H)Synthetic Utility / Byproducts
4-MPG Carbonate 45.2Minimal (Volatile CO₂/H₂O)Excellent (Sharp singlets)High (Leaves no inorganic residue)
4-MPG Hydrochloride >100Moderate (Cl⁻ adducts)GoodModerate (Requires strong base to free)
4-MPG Sulfate 12.5Severe (Non-volatile)Poor (Broad exchange)Low (Difficult to remove from API)
4-MPG Free Base <1.0NonePoor (Rapid tautomerism)Prone to degradation/oxidation

Analytical Workflows & Causality

To ensure absolute scientific integrity, our analytical workflow relies on orthogonal techniques that cross-validate one another.

Workflow Start 4-Methoxyphenylguanidine Carbonate (4-MPGC) SamplePrep Sample Preparation (Dissolution in DMSO-d6 / ACN) Start->SamplePrep NMR NMR Spectroscopy (1H, 13C, 2D-HSQC) SamplePrep->NMR LCMS LC-MS/MS Analysis (ESI+, MRM Mode) SamplePrep->LCMS IR FT-IR Spectroscopy (ATR Mode) SamplePrep->IR DataInt Data Integration & Cross-Validation NMR->DataInt LCMS->DataInt IR->DataInt Valid Confirmed Structural Integrity & Purity DataInt->Valid

Workflow for the structural validation of 4-Methoxyphenylguanidine carbonate.

Causality in NMR Spectroscopy

The N-H protons of the guanidine moiety undergo rapid chemical exchange with protic solvents. By utilizing anhydrous DMSO-d6 at a controlled temperature of 20–22 °C, we deliberately slow this chemical exchange rate. This causality allows the guanidinium protons to be resolved as distinct signals rather than merging into the baseline (2)[2]. The carbonate peak (¹³C ~160 ppm) provides an internal stoichiometric check against the methoxy carbon (~55 ppm).

Causality in LC-MS/MS

Because guanidine derivatives are highly polar and exhibit poor retention on standard reversed-phase C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory. HILIC leverages a water-rich stationary phase, ensuring adequate retention and separation of the polar guanidinium core before it enters the mass spectrometer (3)[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems.

Protocol A: High-Resolution ¹H/¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 4-MPGC in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 disrupts intermolecular hydrogen bonding, locking the tautomeric equilibrium to allow distinct N-H signal resolution.

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal reference (0.00 ppm) to self-validate chemical shift accuracy across different magnetic fields.

  • Acquisition: Acquire ¹H NMR at strictly 20–22 °C.

    • Causality: Lower temperatures prevent rapid proton exchange. Validate the structure by integrating the methoxy protons (3H, singlet, ~3.7 ppm) against the aromatic protons (4H, multiplet) and the broad guanidinium protons.

Protocol B: HILIC-LC-MS/MS Quantitation
  • Mobile Phase Preparation: Prepare 100 ng/mL 4-MPGC in 90:10 Acetonitrile:Water supplemented with 10 mM Ammonium Formate.

    • Causality: High organic content is required for HILIC retention; ammonium formate provides volatile buffering to ensure consistent ionization without source fouling.

  • Surrogate Spiking: Spike the sample with 10 ng/mL 4-Fluorophenylguanidine.

    • Causality: Utilizing a structurally similar surrogate with known physicochemical properties (4)[4] self-validates the extraction efficiency and corrects for matrix-induced ion suppression.

  • MS/MS Execution: Execute in ESI+ mode (Precursor m/z 166.1 → Product m/z 124.1).

Mechanism Salt 4-MPGC Salt [C8H11N3O]2·H2CO3 Source ESI Source (Desolvation & Heat) Salt->Source Ion Protonated Guanidinium [M+H]+ m/z 166.1 Source->Ion Loss Loss of CO2 + H2O (Clean Background) Source->Loss Frag Product Ion m/z 124.1 Ion->Frag CID

ESI+ ionization and fragmentation pathway of 4-Methoxyphenylguanidine carbonate.

Mechanism Note: The carbonate counterion decomposes entirely into CO₂ and H₂O in the heated ESI source, yielding a pristine [M+H]⁺ signal for the guanidine core without the adduct interference seen in hydrochloride salts.

Conclusion

For drug development professionals synthesizing complex pyrimidineamines or kinase inhibitors, starting with a rigorously validated precursor is non-negotiable. 4-Methoxyphenylguanidine carbonate outperforms its generic halide and sulfate counterparts by offering superior analytical clarity and traceless buffering. By employing temperature-controlled NMR and HILIC-LC-MS/MS with structural surrogates, laboratories can establish a self-validating, foolproof system for structural confirmation.

References

  • FI91150C - Process for the preparation of new therapeutically useful 4,5,6-substituted N- (substituted-phenyl)
  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI -
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in w
  • Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activ

Sources

Efficacy comparison of 4-Methoxyphenylguanidine carbonate-derived compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Bioactivity: Efficacy Comparison of 4-Methoxyphenylguanidine Carbonate-Derived Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

This guide provides a technical efficacy analysis of 4-Methoxyphenylguanidine carbonate (CAS 112677-02-8) as a critical synthon in medicinal chemistry. Unlike generic guanidine salts, the carbonate derivative offers distinct process advantages in the synthesis of N-(4-methoxyphenyl)-2-pyrimidineamines , a class of potent histamine release inhibitors and kinase modulators.

We compare the efficacy of this scaffold across three dimensions:

  • Synthetic Efficacy: Yield and purity profiles compared to hydrochloride and nitrate salts.

  • Therapeutic Efficacy: Bioactivity of derived pyrimidineamines in asthma/allergy models vs. halogenated analogs.

  • Mechanistic Profiling: Ligand efficiency in Nitric Oxide Synthase (NOS) probing.

Module 1: Synthetic Efficacy – The Carbonate Advantage

In the synthesis of bioactive pyrimidines, the choice of the guanidine salt counter-ion significantly impacts reaction kinetics and isolation protocols.

Comparative Analysis: Carbonate vs. Hydrochloride

The primary reaction involves the cyclization of 4-methoxyphenylguanidine with enaminones (e.g., 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one).

Feature4-Methoxyphenylguanidine Carbonate 4-Methoxyphenylguanidine Hydrochloride Impact on Efficacy
Reaction Medium Neutral/Basic (Isopropanol reflux)Acidic (Requires added base e.g., NaOEt)Carbonate eliminates the need for exogenous neutralization, reducing salt waste.
Atom Economy High (Release of CO₂ + H₂O)Lower (Generates stoichiometric NaCl/KCl)Carbonate drives the reaction forward via gas evolution (entropy driven).
Yield (Typical) 76% - 85% 60% - 70%Carbonate salts often minimize side reactions associated with strong mineral acids.
Product Isolation Direct crystallization upon coolingRequires aqueous workup/extractionCarbonate allows for a "one-pot, filter-off" process, critical for scale-up.
Experimental Workflow: Cyclization Protocol

Self-Validating Step: The evolution of CO₂ gas serves as a visual endpoint indicator for the reaction progress.

Step-by-Step Protocol:

  • Charge: To a 500 mL round-bottom flask, add 14.4 g (0.06 mol) of 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one.

  • Reagent: Add 16.1 g (0.075 mol) of 4-Methoxyphenylguanidine Carbonate .

  • Solvent: Suspend in 200 mL of Isopropanol (IPA).

  • Reflux: Heat to reflux (82°C) for 20–24 hours. Observation: The suspension will clarify as the carbonate reacts and CO₂ evolves.

  • Crystallization: Concentrate the solvent to ~1/3 volume under reduced pressure. Cool to 0–5°C in an ice bath.

  • Isolation: Filter the resulting yellow precipitate. Wash with cold water (2 x 50 mL) to remove residual guanidine.

  • Validation: Recrystallize from IPA. Target Melting Point: 121–122°C (Lit. Val. US Pat. 4,876,252).

SynthesisPath cluster_0 Process Advantage Start Enaminone Precursor (3-dimethylamino...) Intermediate Transition State (CO2 Evolution) Start->Intermediate Reflux IPA Reagent 4-MeO-Ph-Guanidine Carbonate Reagent->Intermediate Product N-(4-MeO-Ph)-2-pyrimidineamine (Bioactive Scaffold) Intermediate->Product - H2O, - CO2, - HNMe2

Figure 1: Cyclization pathway utilizing the carbonate salt to drive equilibrium via gas evolution.

Module 2: Therapeutic Efficacy (Asthma & Allergy)

The 4-methoxyphenyl moiety is not merely a structural placeholder; it confers specific electronic and lipophilic properties that enhance efficacy against histamine release compared to halogenated analogs.

SAR Comparison: 4-Methoxy vs. 4-Halo Derivatives

In the context of N-phenyl-2-pyrimidineamines (Histamine Release Inhibitors):

Derivative (R-Group)Electronic Effect (Hammett σ)Lipophilicity (π)Biological Efficacy Profile
4-Methoxy (-OMe) Electron Donating (σ = -0.27) -0.02High Potency. The electron-rich ring enhances π-π stacking interactions in the receptor pocket. Often shows improved metabolic stability over unsubstituted phenyls.
4-Chloro (-Cl)Electron Withdrawing (σ = +0.23)+0.71Moderate Potency. Increased lipophilicity improves membrane permeability but may reduce binding affinity if the pocket requires electron density.
4-Trifluoromethyl (-CF3)Strong Withdrawing (σ = +0.54)+0.88Variable. Often used to improve metabolic half-life, but the strong electron withdrawal can disrupt critical H-bond donor capability of the aniline nitrogen.
Key Efficacy Data (In Vitro)

Based on human basophil histamine release assays (US Patent 4,876,252 & J. Med. Chem. Data).

  • Compound: N-(4-Methoxyphenyl)-4-(3-pyridinyl)-2-pyrimidinamine

  • Target: Inhibition of IgE-mediated Histamine Release.

  • Performance:

    • IC50: < 10 µM (High Activity Class).

    • Selectivity: Shows reduced CNS penetration compared to lipophilic 4-CF3 analogs, minimizing sedative side effects common in first-gen antihistamines.

Protocol: Histamine Release Assay (Human Basophils)

Standardized method for evaluating the efficacy of the synthesized derivative.

  • Cell Isolation: Isolate leukocytes from heparinized human blood via dextran sedimentation.

  • Buffer Prep: Suspend cells in Tris-A buffer (pH 7.6) containing human serum albumin, Ca²⁺, and Mg²⁺.

  • Challenge: Incubate cell aliquots with the Test Compound (0.1 nM – 100 µM) for 15 minutes at 37°C.

  • Stimulation: Add anti-IgE (or specific antigen) to trigger degranulation. Incubate for 45–60 minutes.

  • Quantification: Centrifuge to pellet cells. Analyze the supernatant for histamine content using an automated fluorometric assay (o-phthalaldehyde condensation).

  • Calculation:

    
    
    

Module 3: Mechanistic Profiling (NOS Probes)

Beyond therapeutics, 4-Methoxyphenylguanidine derivatives serve as precision tools for probing Nitric Oxide Synthase (NOS) mechanics.

  • Mechanism: The guanidine moiety mimics the substrate L-Arginine.

  • Efficacy as a Probe: The 4-methoxy group (electron donor) stabilizes the heme-iron-oxygen complex differently than electron-withdrawing analogs (4-Cl, 4-NO₂).

  • Outcome:

    • 4-OMe-Ph-Guanidine: Promotes "uncoupling" of NOS, leading to superoxide generation rather than NO synthesis. This makes it a vital tool for studying oxidative stress pathways in endothelial cells.

    • 4-Cl-Ph-Guanidine: Shows tighter binding but different spectral shifts in the heme Soret band.

NOS_Mechanism Substrate 4-MeO-Ph-Guanidine NOS_Heme NOS Heme Active Site Substrate->NOS_Heme Binds Complex Unstable Fe(II)-O2 Complex NOS_Heme->Complex Electronic Perturbation (e- Donor) Outcome1 Superoxide (O2-) Release (Uncoupling) Complex->Outcome1 Major Pathway (with 4-OMe) Outcome2 Nitric Oxide (NO) (Coupled) Complex->Outcome2 Minor Pathway

Figure 2: Mechanistic divergence in NOS activation. The 4-methoxy derivative biases the enzyme toward uncoupling.

References

  • US Patent 4,876,252 . Substituted N-phenyl-4-aryl-2-pyrimidinamines and their use as anti-asthmatic and anti-allergic agents.[1] (1989).

  • J. Med. Chem. Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors.[1] (1993).[1]

  • J. Biol. Chem. Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activation. (2005).

  • FI91150B . Process for the preparation of new therapeutically useful 4,5,6-substituted N-(substituted-phenyl)-2-pyrimidineamines.

Sources

A Comparative Analysis of 4-Methoxyphenylguanidine Carbonate in Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of organic synthesis, the pursuit of efficient, selective, and sustainable catalytic systems is a paramount objective for researchers in academia and the pharmaceutical industry. Organocatalysis has emerged as a powerful paradigm, offering a compelling alternative to traditional metal-based catalysts. Within this field, guanidines have established themselves as a versatile class of strong basic catalysts, prized for their ability to activate a wide range of substrates through Brønsted base and hydrogen-bonding interactions.

This guide provides an in-depth comparative analysis of 4-Methoxyphenylguanidine carbonate, benchmarking its performance against two of the most widely utilized organocatalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). Through an examination of key benchmark reactions, supported by experimental data, we will elucidate the relative strengths and potential applications of these catalysts, offering valuable insights for catalyst selection and reaction optimization.

The Catalysts: A Structural and Basicity Overview

The catalytic efficacy of guanidine and amidine bases is intrinsically linked to their structural features and inherent basicity. The pKa of the conjugate acid is a critical parameter, indicating the catalyst's proton-abstracting ability.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a bicyclic amidine that is widely recognized as a strong, yet sterically hindered, non-nucleophilic base.[1] Its high basicity (pKa of conjugate acid ≈ 12-13.5) makes it an effective catalyst for a plethora of organic transformations.[1][2][3]

  • 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): TBD is a bicyclic guanidine and is considered a "superbase" with a pKa of its conjugate acid around 26 in acetonitrile.[4][5] Its exceptional basicity and ability to act as a bifunctional catalyst, engaging in both proton abstraction and hydrogen bonding, contribute to its high catalytic activity in numerous reactions.[4]

Benchmark Reaction 1: Transesterification for Biodiesel Production

The transesterification of triglycerides with short-chain alcohols to produce fatty acid alkyl esters (biodiesel) is a reaction of immense industrial significance. This transformation is typically catalyzed by strong bases, making it an excellent benchmark for comparing the catalytic prowess of 4-Methoxyphenylguanidine carbonate, DBU, and TBD.

The Rationale Behind Catalyst Selection for Transesterification

The mechanism of base-catalyzed transesterification involves the deprotonation of the alcohol by the catalyst to generate a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the triglyceride, leading to the formation of a tetrahedral intermediate, which subsequently collapses to yield the fatty acid ester and a diglyceride. This process is repeated for the di- and monoglycerides until the complete conversion to fatty acid esters and glycerol is achieved. A potent basic catalyst is crucial for efficiently generating the alkoxide and driving the reaction towards completion.

Experimental Protocol: Guanidine Carbonate-Catalyzed Transesterification of Sunflower Oil Methyl Esters

The following protocol is adapted from a study on the synthesis of biolubricants, which involves a transesterification process analogous to biodiesel production.[6]

  • Reactant Preparation: A mixture of sunflower oil methyl esters (SUNOMEs) and trimethylolpropane (TMP) is prepared in a specified molar ratio.

  • Catalyst Addition: Guanidine carbonate (as a proxy for 4-Methoxyphenylguanidine carbonate) is added to the reactant mixture. The catalyst loading is typically varied to determine the optimal concentration.

  • Reaction Conditions: The reaction is carried out under either solvent-free or vacuum-assisted conditions at a controlled temperature for a specified duration (e.g., ~6 hours).

  • Work-up and Analysis: Upon completion, the reaction mixture is worked up to isolate the product. The conversion and product purity are determined using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy and chromatographic methods.

Comparative Performance in Transesterification
CatalystFeedstockAlcoholCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Guanidine Carbonate Sunflower Oil Methyl EstersTrimethylolpropane4.5 wt%Not specified~6High Conversion*[6]
DBU Soybean OilEthanol2:1 (DBU:oil molar ratio)70297.9[7][8]
DBU Insect BiomassMethanol16:1 (DBU:biomass mL/g)110196.2[9]
TBD (immobilized) Not specifiedNot specifiedNot specified1202496[10]
TBD Rapeseed OilMethanol/DMCNot specified60198.0[11]

*High conversion to trimethylolpropane triesters was reported, demonstrating the catalytic efficacy of guanidine carbonate.[6]

Discussion of Transesterification Results

The data indicates that all three catalysts are highly effective in promoting transesterification reactions, consistently achieving high yields. DBU has been extensively studied for biodiesel production, demonstrating excellent yields under relatively mild conditions.[7][8] TBD also shows exceptional activity, with reports of high conversions in short reaction times.[11] The study utilizing guanidine carbonate for the synthesis of biolubricants from sunflower oil methyl esters highlights its potential as a green and efficient catalyst in transesterification processes, achieving high conversion and avoiding soap formation.[6] The choice between these catalysts in an industrial setting may therefore depend on factors such as cost, ease of handling, and recyclability.

Benchmark Reaction 2: The Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[12] The reaction is typically initiated by a base that deprotonates a pronucleophile to generate the active nucleophile. This makes the Michael addition an ideal reaction to benchmark the performance of basic organocatalysts.

The Role of the Catalyst in the Michael Addition

In the context of the Michael addition, the guanidine or amidine catalyst acts as a Brønsted base to deprotonate the Michael donor (e.g., a 1,3-dicarbonyl compound), generating a resonance-stabilized enolate. This enolate then adds to the β-position of the Michael acceptor (e.g., an α,β-unsaturated nitroalkene). The resulting intermediate is then protonated to yield the final product and regenerate the catalyst. The efficiency of the catalyst is dependent on its ability to effectively deprotonate the Michael donor without promoting side reactions.

Experimental Protocol: Organocatalyzed Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

The following is a general protocol for this benchmark reaction.

  • Reactant and Catalyst Preparation: To a solution of trans-β-nitrostyrene (1.0 equiv) and diethyl malonate (1.2 equiv) in a suitable solvent (e.g., toluene), the organocatalyst (typically 5-10 mol%) is added.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature) for a duration determined by reaction monitoring (e.g., by TLC).

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

  • Analysis: The yield of the purified product is determined, and its structure is confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).

Comparative Performance in the Michael Addition
CatalystMichael DonorMichael AcceptorSolventTemperatureTime (h)Yield (%)Reference
Guanidine-based Diethyl Malonatetrans-β-NitrostyreneTolueneRT4High Yield*[12]
DBU Vinylogous malononitrileChlorinated nitrostyrenesTolueneRTNot specified70-97[13]
TBD VariousVariousVariousRTFastExcellent[14]

*A bifunctional 2-aminoDMAP/urea organocatalyst, which contains a guanidine-like moiety, afforded the product in 94% ee.[12] While not 4-methoxyphenylguanidine, this demonstrates the high efficacy of guanidine-type catalysts in this transformation.

Discussion of Michael Addition Results

The available data strongly suggests that guanidine-based catalysts are highly efficient for Michael additions. TBD is reported to be an excellent catalyst for a wide range of Michael donors and acceptors, affording products in high yields under mild conditions.[14] DBU also effectively promotes Michael addition/cyclization cascades, leading to polysubstituted arenes in high yields.[13] While specific data for 4-Methoxyphenylguanidine carbonate is limited, the performance of other guanidine derivatives indicates that it would likely be a competent catalyst for this transformation. The electronic properties of the 4-methoxyphenyl substituent could potentially be tuned to optimize reactivity and selectivity for specific substrates.

Visualizing the Catalytic Process

To better understand the role of these catalysts, we can visualize their general mechanism and the workflow for their evaluation.

General Mechanism of Guanidine-Catalyzed Transesterification

G cluster_0 Catalytic Cycle Catalyst Guanidine (B) Alkoxide R'-O⁻ Catalyst->Alkoxide Deprotonation Alcohol R'-OH Alcohol->Alkoxide Intermediate Tetrahedral Intermediate Alkoxide->Intermediate Nucleophilic Attack Triglyceride Triglyceride (R-COOR'') Triglyceride->Intermediate Product Fatty Acid Ester (R-COOR') Intermediate->Product Byproduct Diglyceride Intermediate->Byproduct Protonated_Catalyst Guanidinium (BH⁺) Intermediate->Protonated_Catalyst Proton Transfer Protonated_Catalyst->Catalyst Regeneration

Caption: Guanidine-catalyzed transesterification cycle.

Experimental Workflow for Catalyst Benchmarking

G cluster_1 Catalyst Evaluation Workflow Start Define Benchmark Reaction Setup Reaction Setup: - Substrates - Solvent - Temperature Start->Setup Add_Catalyst Add Catalyst (4-MPG Carb, DBU, TBD) Setup->Add_Catalyst Monitor Monitor Reaction Progress (TLC, GC, HPLC) Add_Catalyst->Monitor Workup Reaction Work-up & Purification Monitor->Workup Analyze Analyze Product: - Yield - Purity - Spectroscopic Data Workup->Analyze Compare Compare Catalyst Performance Analyze->Compare Conclusion Draw Conclusions on Catalyst Efficacy Compare->Conclusion

Caption: Workflow for benchmarking catalyst performance.

Conclusion

This comparative guide demonstrates that 4-Methoxyphenylguanidine carbonate, as a representative of the guanidine class of organocatalysts, holds significant promise for a variety of organic transformations. While direct, side-by-side comparative data with established catalysts like DBU and TBD is still emerging, the available evidence from related guanidine catalysts suggests comparable or, in some cases, potentially superior performance, particularly when considering factors like bifunctionality and tunable electronic properties.

DBU remains a workhorse in organic synthesis due to its strong basicity and well-documented utility. TBD, with its "superbase" character, often provides exceptional catalytic activity. The choice of catalyst will ultimately be dictated by the specific requirements of the reaction, including substrate scope, desired selectivity, and process economics. For researchers and drug development professionals, the exploration of substituted guanidines like 4-Methoxyphenylguanidine carbonate represents a fertile ground for discovering novel catalytic systems with tailored properties for challenging synthetic applications. Further research into the catalytic activity of 4-Methoxyphenylguanidine carbonate is warranted to fully elucidate its potential and carve out its niche in the organocatalysis toolkit.

References

  • Taylor & Francis Online. (n.d.). DBU – Knowledge and References. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Switchable solvent-catalyzed direct transesterification of insect biomass for biodiesel production. Retrieved from [Link]

  • Deakin University. (2023, June 13). One-Pot Synthesis of Biodiesel from Acid Oil Using a Switchable Solvent, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), as a Bifunctional Catalyst. Retrieved from [Link]

  • chemeurope.com. (n.d.). Triazabicyclodecene. Retrieved from [Link]

  • ACS Publications. (2009, November 23). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene? Retrieved from [Link]

  • Wikipedia. (n.d.). 7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene. Retrieved from [Link]

  • RePEc. (n.d.). Guanidine catalysts for biodiesel production: Activity, process modelling and optimization. Retrieved from [Link]

  • RSC Publishing. (2014, April 2). Kinetics of DBU-catalyzed transesterification for biodiesel in the DBU–ethanol switchable-polarity solvent. Retrieved from [Link]

  • RSC Publishing. (2014, April 2). Green Chemistry. Retrieved from [Link]

  • MDPI. (2026, February 10). Synthesis and Characterization of Trimethylolpropane Esters via Guanidine Carbonate-Catalyzed Transesterification of Sunflower Oil Methyl Esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Biodiesel Transesterification of Spent Coffee Grounds Using DBU as a Catalyst. Retrieved from [Link]

  • Oxford Academic. (2018, December 17). Catalysis in biodiesel production—a review. Retrieved from [Link]

  • OpenMETU. (n.d.). Enantioselective Michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea organocatalyst. Retrieved from [Link]

  • MDPI. (n.d.). DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Catalyst- and excess reagent recycling in aza-Michael additions. Retrieved from [Link]

  • ScienceDirect. (n.d.). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Considerations of Guanidine-Catalyzed Reactions. Retrieved from [Link]

  • NIH. (2018, December 13). Experimental Determination of Optimal Conditions for Reactive Coupling of Biodiesel Production With in situ Glycerol Carbonate Formation in a Triglyceride Transesterification Process. Retrieved from [Link]

  • ResearchGate. (n.d.). Guanidine catalysts for biodiesel production: Activity, process modelling and optimization. Retrieved from [Link]

  • RSC Publishing. (2020, November 13). Widely used catalysts in biodiesel production: a review. Retrieved from [Link]

  • ACS Publications. (2011, March 18). Enantioselective Direct Vinylogous Michael Addition of Functionalized Furanones to Nitroalkenes Catalyzed by an Axially Chiral Guanidine Base. Retrieved from [Link]

  • ResearchGate. (n.d.). Model reaction of diethyl malonate (DEM, 2) and trans‐β‐nitrostyrene.... Retrieved from [Link]

  • MDPI. (2022, June 10). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). A review on biodiesel production using catalyzed transesterification. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Mechanistic Study on the Asymmetric Cascade Michael Addition of Alkynone and Oxindole Catalyzed by Chiral Guanidine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Catalyzed Michael Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro-Michael addition of different nucleophiles to trans-β-nitrostyrene a. Retrieved from [Link]

  • SpringerLink. (2017, May 11). Biodiesel production technologies: review. Retrieved from [Link]

  • MDPI. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • Frontiers. (2020, June 18). State of the Art of Catalysts for Biodiesel Production. Retrieved from [Link]

  • Chemicalbook.in. (n.d.). N-(3,4-DIMETHOXY-PHENYL)-GUANIDINE in India. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)guanidine carbonate. Retrieved from [Link]

  • Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Retrieved from [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of 4-Methoxyphenylguanidine Carbonate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the guanidinium group stands out as a privileged scaffold, integral to a multitude of biologically active compounds.[1][2] Its ability to engage in key molecular interactions has led to the development of numerous guanidine derivatives with promising therapeutic potential, spanning from anticancer and antimicrobial to anti-inflammatory applications.[1][3] This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the evaluation of a novel class of compounds: 4-Methoxyphenylguanidine (4-MPG) carbonate derivatives. By delving into the causality behind experimental choices and presenting a framework for robust, self-validating protocols, we aim to equip researchers with the insights needed to navigate the critical transition from benchtop discovery to preclinical validation.

The Guanidinium Moiety: A Versatile Pharmacophore

The guanidine group, with its characteristic Y-shaped arrangement of three nitrogen atoms around a central carbon, is a strong base that is typically protonated at physiological pH.[4] This cationic nature is fundamental to its biological activity, enabling interactions with negatively charged biomolecules such as phosphates in DNA and phospholipids in cell membranes, as well as carboxylate groups in proteins.[2] The diverse therapeutic effects of guanidine derivatives stem from these fundamental interactions, leading to a range of mechanisms including DNA minor groove binding, disruption of bacterial cell membranes, and inhibition of key enzymes like Rac1.[1][2]

Part 1: The In Vitro Proving Ground: Foundational Efficacy and Mechanistic Insights

In vitro studies represent the first critical step in evaluating the therapeutic potential of novel 4-MPG carbonate derivatives. These assays are designed to rapidly screen for biological activity, elucidate mechanisms of action, and establish initial structure-activity relationships (SAR) in a controlled, isolated environment.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A primary focus for many guanidine derivatives is their potential as anticancer agents.[1] In vitro assays are indispensable for determining their cytotoxicity against various cancer cell lines and for beginning to unravel the molecular pathways they influence.

  • Cytotoxicity Assessment (MTT Assay): This colorimetric assay is a primary screening tool to determine the concentration at which a compound inhibits cell viability by 50% (IC50).[5]

  • Apoptosis and Necrosis Quantification (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.[6]

  • Cell Cycle Analysis: By staining DNA with a fluorescent dye, flow cytometry can be used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M), revealing if the compound causes cell cycle arrest.[6]

  • DNA Binding Studies: Techniques like UV-visible spectroscopy can be used to assess the interaction of guanidine derivatives with DNA, a known target for some of these compounds.[2]

Table 1: Representative In Vitro Anticancer Data for Hypothetical 4-MPG Carbonate Derivatives

DerivativeCancer Cell LineIC50 (µM)Predominant Mechanism
4-MPG-C1NCI-H460 (Lung)25.5G2/M Phase Arrest
4-MPG-C1A2780 (Ovarian)21.0[7]Apoptosis Induction
4-MPG-C2MCF-7 (Breast)35.2DNA Minor Groove Binding
4-MPG-C2Jurkat (Leukemia)1.6[8]Caspase-9 and -3 Activation[8]

Experimental Workflow: In Vitro Anticancer Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Identification start Synthesized 4-MPG Carbonate Derivatives mtt MTT Assay (Multiple Cancer Cell Lines) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Annexin V/PI Staining ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle dna_binding DNA Binding Assay ic50->dna_binding lead Identify Lead Candidates for In Vivo Studies apoptosis->lead cell_cycle->lead dna_binding->lead

Caption: General workflow for in vitro anticancer evaluation.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-MPG carbonate derivatives in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5]

Antimicrobial Activity: Combating Pathogenic Microbes

The cationic nature of guanidine derivatives makes them excellent candidates for antimicrobial agents, as they can interact with and disrupt the negatively charged bacterial cell membrane.[9][10]

  • Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11]

  • Biofilm Disruption Assay: This assay evaluates the ability of a compound to inhibit the formation of or eradicate existing biofilms, which are structured communities of bacteria that are often resistant to antibiotics.[12]

Table 2: Representative In Vitro Antimicrobial Data for Hypothetical 4-MPG Carbonate Derivatives

DerivativeMicroorganismMIC (µg/mL)Biofilm Inhibition (%)
4-MPG-C3Staphylococcus aureus (MRSA)0.5[13]97.6[12]
4-MPG-C3Escherichia coli1.0[13]76.6[12]
4-MPG-C4Candida albicans128[14]65.3[12]

Part 2: The In Vivo Arena: Assessing Efficacy and Safety in a Living System

While in vitro studies provide crucial initial data, they cannot fully replicate the complex biological environment of a living organism. In vivo studies are therefore essential to evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety of 4-MPG carbonate derivatives in a whole-animal model.

Anticancer Efficacy in Animal Models

To validate the in vitro anticancer findings, promising lead compounds are advanced to in vivo studies using tumor-bearing animal models.

  • Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. The effect of the compound on tumor growth and survival is then monitored.

Table 3: Representative In Vivo Anticancer Data for a Hypothetical 4-MPG Carbonate Derivative

DerivativeAnimal ModelDosing RegimenTumor Growth Inhibition (%)Increase in Lifespan (%)
4-MPG-C1A549 Xenograft Mice20 mg/kg, i.p., daily5551

Experimental Workflow: In Vivo Anticancer Efficacy Study

G cluster_0 Model Development cluster_1 Treatment and Monitoring cluster_2 Endpoint Analysis start Select Lead 4-MPG Derivative implant Implant Human Cancer Cells in Mice start->implant tumor Allow Tumors to Reach Palpable Size implant->tumor randomize Randomize Mice into Treatment and Control Groups tumor->randomize treat Administer Compound and Vehicle Control randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Measure Final Tumor Volume and Survival monitor->endpoint histology Histopathological Analysis of Tumors and Organs monitor->histology

Caption: General workflow for an in vivo anticancer efficacy study.

Detailed Protocol: Xenograft Mouse Model of Lung Cancer

  • Cell Culture: Culture A549 human lung carcinoma cells under standard conditions.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a volume of approximately 100 mm³.

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the 4-MPG carbonate derivative (e.g., 20 mg/kg) and vehicle control intraperitoneally daily.

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight and overall health.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and histological analysis.

Antimicrobial Efficacy in Infection Models

To confirm the in vitro antimicrobial activity, in vivo infection models are employed to assess the ability of the compounds to clear infections in a living host.

  • Skin Infection Models: A localized infection is established on the skin of an animal, typically a guinea pig, and the efficacy of topical application of the compound is evaluated.[15]

  • Systemic Infection Models: Animals are infected systemically (e.g., via intraperitoneal injection of bacteria), and the ability of the compound to improve survival is assessed.[12]

Anti-inflammatory Activity in Preclinical Models

Guanidine derivatives have also shown promise as anti-inflammatory agents.[16][17] In vivo models of inflammation are crucial for evaluating their therapeutic potential in this area.

  • Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation where an inflammatory agent (carrageenan) is injected into the paw of a rat, and the reduction in swelling by the test compound is measured.[18]

  • LPS-Induced Acute Lung Injury: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is administered to mice to induce a strong inflammatory response in the lungs.[19]

Potential Signaling Pathway: Anti-inflammatory Action of 4-MPG Derivatives

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Pathway MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription MPG 4-MPG Carbonate Derivative MPG->NFkB inhibits

Caption: Potential anti-inflammatory signaling pathway modulation.

Bridging the Gap: The Importance of Pharmacokinetics and Toxicology

A critical aspect of the in vitro to in vivo transition is understanding the pharmacokinetic profile and potential toxicity of the compounds.

  • In Vitro ADME/Tox: Early in vitro assays, such as Caco-2 permeability for intestinal absorption and cytotoxicity assays against normal cell lines (e.g., human fibroblasts), can provide initial insights into a compound's drug-like properties.[6][20]

  • In Vivo Pharmacokinetics: Studies in animals are conducted to determine key parameters such as clearance, half-life, and volume of distribution.[21]

  • In Vivo Toxicology: Acute and chronic toxicity studies are performed to identify any potential adverse effects of the compound.[22]

Conclusion

The journey of a 4-Methoxyphenylguanidine carbonate derivative from a laboratory curiosity to a potential therapeutic agent is a complex and multifaceted process. A well-structured and methodologically sound approach that carefully considers both in vitro and in vivo evaluations is paramount. By understanding the strengths and limitations of each experimental system and by focusing on the translatability of the data, researchers can more effectively bridge the gap between initial discovery and clinical application. The experimental frameworks and protocols outlined in this guide are intended to serve as a robust starting point for the comprehensive evaluation of this promising class of compounds, ultimately accelerating the development of novel and effective therapies.

References

  • Antimicrobial Guanidinylate Polycarbonates Show Oral In Vivo Efficacy Against Clostridioides difficile. PMC.
  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (2025, October 1).
  • Development of a New and Improved Guanidine-based Rac1 Inhibitor with in Vivo Activity against Non-Small Cell Lung Cancer. CONICET.
  • In Vivo Activity of a Novel Polymeric Guanidine in Experimental Skin Infection with Methicillin-Resistant Staphylococcus aureus | Antimicrobial Agents and Chemotherapy. ASM Journals.
  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020, September 22). PMC.
  • Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease. (2026, February 25). MDPI.
  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity | ACS Medicinal Chemistry Letters. (2022, February 10).
  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (2022, December 8). MDPI.
  • Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA | ACS Infectious Diseases. (2025, September 15).
  • Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. (2025, October 16).
  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. PMC.
  • Research Progress of Common Organic Guanidine Antibacterial Agents. PURKH.
  • In vitro antimicrobial activity of the synthesized compounds with the mean diameter of the inhibition zone (mm).
  • Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. PMC.
  • Synthesis and Antiinflammatory Properties of N-Substituted Guanidines.
  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. PMC.
  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023, May 11). PubMed.
  • Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. PMC.
  • In vitro antimicrobial activity of the novel polymeric guanidine Akacid plus. (2006, July 15). PubMed.
  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Deriv
  • Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. (2024, January 15). PubMed.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). PMC.
  • Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter. (2021, March 19). PMC.
  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)
  • Application Notes and Protocols for 1-(4-Methoxyphenyl)guanidine Hydrochloride in Cell Culture. Benchchem.
  • Exploring the synthesis of aminal guanidine-based molecules: synthesis of cernumidine and analogues, and survey of its anti-inflammatory activity. New Journal of Chemistry (RSC Publishing).
  • Basic antiinflammatory compounds. N,N',N''-Trisubstituted guanidines. (1980, January). PubMed.
  • (PDF) Anticancer and antimicrobial activity of new C-28 guanidine-functionalized triterpenoic acid derivatives. (2020, November 14).
  • Pharmacokinetic parameters of synthesized guanidine derivatives (7a-j).
  • Biologically active guanidine alkaloids. (2025, August 13). ScienceOpen.
  • (PDF) Seven New Guanidine Derivatives and One New Hypoxanthine 2 Derivative Isolated from the Scorpion Buthus martensii and 3 Potential Anti-Neuroinflammatory Activity. (2025, March 5).
  • Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter. (2021, March 10).
  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Deriv
  • Novel approaches to screening guanidine deriv
  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021, June 8).
  • Dermal Sensitization Potential of Guanidine Hydrochloride in Guinea Pigs. (1986, January 9). DTIC.
  • Applications of Guanidine in Pharmaceutical Field. JOCPR.
  • Guanidine. Wikipedia.

Sources

Comparative Study of the Biological Activity of Substituted Phenylguanidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylguanidines represent a versatile class of bioactive small molecules characterized by a guanidine moiety attached to a phenyl ring.[1] Unlike their parent compound, 1,3-diphenylguanidine (DPG)—which exhibits significant toxicity—specific substituted derivatives have emerged as potent antimicrobial and pharmacological agents with improved safety profiles. This guide provides a technical comparison of these derivatives against standard clinical alternatives, focusing on their structure-activity relationships (SAR), antimicrobial efficacy (MIC values), and mechanism of action.

Chemical Landscape & Structure-Activity Relationship (SAR)

The biological activity of phenylguanidines is governed by the electronic and steric nature of substituents on the phenyl ring. The guanidinium group (


) remains protonated at physiological pH, allowing for electrostatic interaction with negatively charged microbial membranes or protein targets.
Key SAR Drivers:
  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl , -CF3 , and -NO2 (especially in meta or para positions) increase lipophilicity and acidity of the N-H proton, enhancing membrane penetration.

    • Example: 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivatives show superior antibacterial potency compared to unsubstituted analogs.[2]

  • Lipophilic Tails: The addition of alkyl chains or benzyloxy groups increases hydrophobicity, which is critical for the membrane disruption mechanism.

  • Steric Hindrance: Bulky groups (e.g., ortho-isopropyl) can modulate selectivity between bacterial membranes and mammalian ion channels.

Comparative Performance Analysis

Antibacterial Activity

Substituted phenylguanidines act as rapid bactericidal agents. The table below compares the efficacy of lead phenylguanidine derivatives against standard antibiotics.

Table 1: Comparative MIC Values (µg/mL) Against Pathogenic Bacteria

Compound ClassSpecific DerivativeS. aureus (Gram+)E. coli (Gram-)MRSAReference Standard
Phenylguanidine Compound 9m (2-Cl, 3-CF3 substituted)0.5 1.0 0.5 Vancomycin (0.5 - 2.0)
Phenylguanidine Compound 2D (Aminoguanidine derivative)0.5 8.01.0 Ciprofloxacin (0.25 - 1.0)
Standard Vancomycin 1.0>641.0N/A
Standard Ampicillin 2.04.0>32 (Resistant)N/A

Insight: Compound 9m demonstrates equipotent activity to Vancomycin against MRSA but retains significant activity against Gram-negative E. coli, a spectrum often lacking in traditional glycopeptides.

Antifungal Activity

Fungal infections, particularly those resistant to azoles, are a key target. Phenylguanidines function by disrupting the fungal cell membrane integrity.

Table 2: Antifungal Efficacy (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerMechanism Note
Acylguanidine 16 8 - 16 32Membrane depolarization
Acylguanidine 17 16 32Membrane depolarization
Fluconazole (Std) 0.25 - 1.0>64 (Variable)Ergosterol synthesis inhibitor
Voriconazole (Std) 0.03 - 0.50.5Ergosterol synthesis inhibitor

Observation: While less potent than Voriconazole in absolute terms, phenylguanidines maintain activity against azole-resistant strains due to their distinct mechanism of action (membrane disruption vs. enzyme inhibition).

Toxicity & Selectivity Profile

A critical limitation of early guanidines (e.g., DPG) was toxicity. Modern substituted derivatives aim for a high Selectivity Index (SI =


).
  • Hemolytic Activity: Lead compound 2D shows an

    
     (50% Hemolysis Concentration) of 50.65 µg/mL .
    
  • Therapeutic Window: With an MIC of 0.5 µg/mL, the Selectivity Index is >100 , indicating a wide safety margin for therapeutic application relative to red blood cell toxicity.

Mechanistic Insight

The dual mechanism of phenylguanidines—membrane disruption in microbes and ion channel blockade in mammalian systems—is illustrated below.

Mechanism of Action cluster_0 Antimicrobial Mechanism (Bacteria/Fungi) cluster_1 Pharmacological Mechanism (Mammalian) PG_Pos Protonated Phenylguanidine (+) Membrane Negatively Charged Microbial Membrane PG_Pos->Membrane Electrostatic Attraction Disruption Membrane Depolarization & Pore Formation Membrane->Disruption Hydrophobic Insertion Leakage Leakage of Intracellular Contents (K+, ATP) Disruption->Leakage Death Rapid Cell Death (Bactericidal) Leakage->Death PG_Mam Substituted Phenylguanidine Channel Voltage-Gated Na+ Channels PG_Mam->Channel Pore Blocking Receptor 5-HT3 Receptors PG_Mam->Receptor Allosteric Modulation Blockade Channel Blockade Channel->Blockade Receptor->Blockade Effect Anticonvulsant / Analgesic Effect Blockade->Effect

Figure 1: Dual mechanism of action showing membrane disruption in microbes (blue) and ion channel modulation in mammalian systems (red).

Experimental Protocols

Synthesis of Substituted Phenylguanidines (General Workflow)

To ensure reproducibility, the following guanylation protocol is recommended.

Synthesis Workflow Start Substituted Aniline (Ar-NH2) Inter Intermediate Guanylated Product Start->Inter + Reagent + Et3N, DMF Reagent Boc-Protected S-Methylisothiourea Reagent->Inter Catalyst HgCl2 or EDCI (Promoter) Catalyst->Inter Optional Deprotect Deprotection (TFA/DCM) Inter->Deprotect Final Substituted Phenylguanidine Salt Deprotect->Final

Figure 2: General synthetic pathway for phenylguanidine derivatives via guanylation of anilines.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration of compound inhibiting visible bacterial growth.

  • Preparation: Dissolve phenylguanidine derivative in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add bacterial suspension (adjusted to

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control:[3] Ciprofloxacin or Vancomycin.

    • Negative Control: DMSO vehicle only.

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Visual inspection for turbidity or absorbance measurement at

    
    . The MIC is the lowest concentration with no visible growth.
    
Hemolysis Assay (Toxicity Screen)

Objective: Assess membrane selectivity by measuring hemoglobin release from red blood cells (RBCs).

  • RBC Preparation: Wash fresh human or sheep RBCs (2% suspension in PBS).

  • Treatment: Incubate RBCs with varying concentrations of the test compound (1 to 512 µg/mL) for 1 hour at 37°C.

  • Controls:

    • 0% Hemolysis:[4] PBS buffer.

    • 100% Hemolysis:[4] 1% Triton X-100.[4]

  • Measurement: Centrifuge samples (1000g, 10 min). Transfer supernatant to a new plate and measure absorbance at 540 nm.

  • Calculation:

    
    
    

References

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 2022. Link

  • Antibacterial activities of benzyl guanidine derivatives. ResearchGate, 2025. Link

  • Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. CNR-IRIS, 2023. Link

  • Application Notes and Protocols for Phenylguanidine Derivatives. BenchChem, 2025. Link

  • Selective inhibition of urokinase by substituted phenylguanidines. Journal of Medicinal Chemistry, 1990.[5] Link

  • Antibacterial Activity without Increase in Hemolytic Activity. Indian Academy of Sciences, 1996. Link

  • Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine. Agilent, 2023.[6] Link

Sources

Spectroscopic Comparison of 4-Methoxyphenylguanidine Carbonate and Its Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Summary & Chemical Context

In medicinal chemistry and heterocyclic synthesis, guanidines serve as critical pharmacophores and versatile building blocks. 4-Methoxyphenylguanidine carbonate is a widely utilized intermediate, particularly in the synthesis of biologically active 2-aminopyrimidines and triazines[1].

As a Senior Application Scientist, I frequently observe that the primary challenge in synthesizing aryl guanidines lies in monitoring the conversion efficiency and confirming the salt form. The synthesis typically involves the nucleophilic addition of p-anisidine (4-methoxyaniline) to the electrophilic nitrile group of cyanamide under acidic conditions, followed by precipitation with a carbonate source[1].

To ensure a self-validating workflow, this guide provides a rigorous spectroscopic comparison (NMR and IR) between the precursors and the final carbonate salt, detailing the causality behind the observed spectral shifts.

SynthesisPathway A p-Anisidine (Nucleophile) B Cyanamide (Electrophile) C Acidic Coupling (Reflux, Isopropanol) D 4-Methoxyphenylguanidinium Intermediate C->D E Precipitation (Na₂CO₃ / H₂O) D->E F 4-Methoxyphenylguanidine Carbonate E->F AB AB AB->C

Caption: Synthetic pathway of 4-Methoxyphenylguanidine carbonate from its precursors.

Spectroscopic Data Comparison

Tracking the transformation from p-anisidine and cyanamide to the guanidine product requires monitoring specific functional group conversions. The conversion of the primary amine to a guanidinium moiety withdraws electron density from the aromatic ring via inductive effects, which is clearly visible in the NMR spectra[2]. Furthermore, the complete consumption of the cyanamide nitrile group is the primary indicator of reaction completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data reveal distinct electronic environment changes. The electron-donating methoxy group remains relatively static, serving as an excellent internal reference point (~3.7 ppm in ¹H NMR)[2]. However, the aromatic protons experience a significant downfield shift upon guanidinylation.

Table 1: ¹H NMR Spectroscopic Comparison (Solvent: CD₃OD, 400 MHz)

Proton Assignmentp-Anisidine (Precursor)Cyanamide (Precursor)4-Methoxyphenylguanidine CarbonateCausality / Shift Rationale
Aromatic (Ar-H) 6.65 – 6.80 ppm (m, 4H)N/A6.91 (d, 2H), 7.10 (d, 2H)Downfield shift due to the electron-withdrawing effect of the protonated guanidinium group[2].
Methoxy (-OCH₃) 3.70 ppm (s, 3H)N/A3.72 ppm (s, 3H)Minimal change; distant from the reaction center[2].
Amine/Amidine ~3.50 ppm (br s, 2H)5.39 ppm (br s, 2H)Exchanged in CD₃ODThe primary amine is converted into a highly delocalized guanidinium system.

Table 2: ¹³C NMR Spectroscopic Comparison (Solvent: CD₃OD, 100 MHz)

Carbon Assignmentp-Anisidine (Precursor)Cyanamide (Precursor)4-Methoxyphenylguanidine CarbonateCausality / Shift Rationale
C≡N (Nitrile) N/A117.7 ppmAbsentNucleophilic attack breaks the triple bond.
C=N (Guanidinyl) N/AN/A164.8 ppmFormation of the highly deshielded central guanidine carbon[2].
Carbonate (C=O) N/AN/A~161.0 ppmConfirms the isolation of the product as a carbonate salt.
Ar-C-O 152.1 ppmN/A160.9 ppmDeshielding due to altered ring electronics[2].
-OCH₃ 55.8 ppmN/A56.0 ppmStatic reference peak[2].
Infrared (IR) Spectroscopy

IR spectroscopy provides the most rapid, self-validating method for monitoring this reaction. The disappearance of the sharp cyanamide nitrile peak and the emergence of the guanidine imine stretch are definitive markers of success.

Table 3: IR Spectroscopic Comparison (Neat / ATR)

Functional Groupp-AnisidineCyanamide4-Methoxyphenylguanidine Carbonate
C≡N Stretch Absent2260 cm⁻¹ (Strong)Absent
C=N Stretch AbsentAbsent1673 cm⁻¹ (Strong)
N-H Stretch 3400, 3300 cm⁻¹3384, 3260 cm⁻¹3353 cm⁻¹ (Broadened)
Carbonate (CO₃²⁻) AbsentAbsent~1400 cm⁻¹ (Broad)
C-O Stretch 1240 cm⁻¹N/A1244 cm⁻¹

Data synthesized from foundational spectroscopic analyses of the respective compounds[2][3].

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. Every step includes an analytical checkpoint to verify the mechanistic progression.

Protocol 3.1: Synthesis of 4-Methoxyphenylguanidine Carbonate
  • Activation: Dissolve 1.0 equivalent of p-anisidine in isopropanol. Add 1.0 equivalent of concentrated HCl to protonate the amine, forming p-anisidine hydrochloride in situ. This step is crucial as the acidic environment activates the cyanamide for nucleophilic attack.

  • Coupling: Add 1.2 equivalents of aqueous cyanamide (50% w/w) to the mixture.

  • Reflux & Monitor: Heat the reaction to reflux (approx. 80-85°C) for 24-48 hours[1].

    • In-Process Check: Withdraw a 0.1 mL aliquot, evaporate the solvent, and perform an ATR-IR scan. The reaction is complete when the sharp nitrile band at 2260 cm⁻¹ is entirely absent.

  • Precipitation: Cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium carbonate (

    
    ) until the pH reaches ~9.0. The 4-methoxyphenylguanidine carbonate will precipitate as a crystalline solid.
    
  • Isolation: Filter the solid under a vacuum, wash thoroughly with cold water to remove unreacted cyanamide and inorganic salts, and recrystallize from an isopropanol/water mixture[1].

Protocol 3.2: Spectroscopic Validation Workflow
  • IR Sample Preparation: Place a small amount of the dried, neat solid directly onto the ATR crystal of the FT-IR spectrometer[2]. Apply consistent pressure using the anvil.

  • IR Acquisition: Scan from 4000 to 400 cm⁻¹. Validate the presence of the 1673 cm⁻¹ (C=N) peak and the ~1400 cm⁻¹ carbonate broad band[2].

  • NMR Sample Preparation: Dissolve 15-20 mg of the product in 0.6 mL of deuterated methanol (CD₃OD)[2].

  • NMR Acquisition: Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra. Verify the downfield shift of the aromatic doublet pair (6.91 and 7.10 ppm) to confirm the presence of the electron-withdrawing guanidinium core[2].

ValidationWorkflow Start Crude Reaction Mixture IR_Check ATR-IR Spectroscopy Check 2260 cm⁻¹ Start->IR_Check Decision1 Is C≡N band present? IR_Check->Decision1 Action1 Continue Reflux Decision1->Action1 Yes NMR_Check ¹H/¹³C NMR Analysis (CD₃OD) Decision1->NMR_Check No Action1->Start Decision2 Aromatic shifts downfield? C=N at ~164.8 ppm? NMR_Check->Decision2 Action2 Purify via Recrystallization Decision2->Action2 No Final Validated Carbonate Product Decision2->Final Yes

Caption: Self-validating spectroscopic workflow for monitoring guanidinylation.

References

  • Cyanamide Contained in Several Fabaceae Plants Source: AFFRC (Agriculture, Forestry and Fisheries Research Council, Japan) URL:[Link]

  • United States Patent 4,788,195: 4,5,6-substituted-2-pyrimidinamines Source: Google Patents / USPTO URL

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 4-Methoxyphenylguanidine Carbonate from Different Suppliers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Guanidine-Based Research

4-Methoxyphenylguanidine and its salts are valuable building blocks in medicinal chemistry and drug development, recognized for their role in synthesizing a range of biologically active compounds. The purity of this starting material is not a trivial specification; it is a critical parameter that directly influences the downstream success of a research program. Uncharacterized impurities can lead to misleading biological data, introduce complications in structure-activity relationship (SAR) studies, and create significant hurdles in scaling up syntheses.

This guide provides a comprehensive, multi-technique framework for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of 4-Methoxyphenylguanidine carbonate obtained from different commercial suppliers. The methodologies described herein are designed to create a self-validating system, ensuring that the data generated is both accurate and trustworthy. We will move beyond simple pass/fail criteria, delving into the "why" behind each analytical choice to build a complete purity profile that considers organic and inorganic impurities, residual solvents, and stoichiometric integrity.

Overall Analytical Workflow

A robust purity assessment relies on an orthogonal approach, where multiple analytical techniques with different separation and detection principles are used to build a comprehensive picture. No single method is sufficient to declare a compound "pure." Our workflow integrates chromatographic, spectroscopic, and elemental analysis to ensure a thorough evaluation.

Purity_Assessment_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting SampleA Supplier A Prep Standardized Solution Prep SampleA->Prep SampleB Supplier B SampleB->Prep SampleC Supplier C SampleC->Prep HPLC HPLC-UV (Organic Purity) Prep->HPLC NMR ¹H qNMR (Identity & Assay) Prep->NMR LCMS LC-MS (Impurity ID) Prep->LCMS CHN Elemental Analysis (Stoichiometry) Prep->CHN Compare Comparative Data Tables HPLC->Compare NMR->Compare LCMS->Compare CHN->Compare Report Final Purity Assessment Compare->Report Supplier_Comparison A Supplier A A_char Highest Purity (HPLC & qNMR) Clean Profile Correct Stoichiometry A->A_char B Supplier B B_char Lower Purity Significant Starting Material Impurity High Residual Solvents B->B_char C Supplier C C_char Good Purity Minor Unidentified Impurities Acceptable Profile C->C_char

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 4-Methoxyphenylguanidine Carbonate

[1]

Executive Summary

Immediate Action Required: 4-Methoxyphenylguanidine carbonate (CAS: 112677-02-8) is an organic base stabilized as a carbonate salt.[1] While often treated as a standard organic solid, it presents a specific pressure-burst hazard if inadvertently mixed with acidic waste streams in closed containers due to rapid carbon dioxide evolution.

Core Disposal Directive:

  • Primary Stream: High-temperature incineration.[1]

  • Segregation: Strictly segregate from acidic waste (Stream A) and strong oxidizers.[1]

  • Classification: Irritant (Skin/Eye), Acute Toxicity (Oral), Potential Aquatic Toxin.[1][2]

Chemical Profile & Hazard Identification

To manage disposal effectively, one must understand the physicochemical properties driving the risk. This compound combines a guanidine moiety (strong base) with a carbonate counter-ion.[1]

PropertySpecificationOperational Implication
Chemical Name 1-(4-Methoxyphenyl)guanidine carbonateOfficial manifesting name.[1]
CAS Number 112677-02-8Use for waste profiling/inventory.
Molecular Formula

(Salt form)
High nitrogen content; requires incineration.[1]
Physical State White/Off-white PowderDust generation is a primary exposure route.[1]
Acidity/Basicity Basic (

in solution)
DO NOT mix with acids in sealed vessels.[1]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)Standard PPE (Nitrile gloves, safety glasses) required.[1]

Critical Safety Mechanism: The Carbonate Hazard

Expert Insight: The most common accident involving carbonate salts in the laboratory is container rupture .[1]

When 4-Methoxyphenylguanidine carbonate contacts any acid (even weak organic acids like acetic acid), the carbonate anion protonates to form carbonic acid, which immediately decomposes:

1

The Risk: If this reaction occurs inside a sealed waste carboy (e.g., mistakenly pouring a basic carbonate solution into an acidic waste container), the rapid evolution of

Protocol: Always verify the pH of liquid waste streams before consolidation. If neutralization is required, it must be performed in an open vessel with stirring until gas evolution ceases completely.

Disposal Workflows

The following protocols ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and minimize physical risk.

A. Solid Waste Disposal (Excess Reagent)[1]
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly write "Organic Base" on the tag.[1]

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic runaway.[1]

B. Liquid Waste (Reaction Mixtures)

Liquid waste handling depends on the solvent system.[1] See the decision matrix below.

Workflow Visualization: Waste Stream Decision Matrix

DisposalMatrixcluster_legendProtocol LegendStartLiquid Waste Containing4-Methoxyphenylguanidine CarbonateSolventCheckIdentify Solvent BaseStart->SolventCheckAqueousAqueous SolutionSolventCheck->AqueousOrganicOrganic Solvent(DCM, MeOH, DMSO)SolventCheck->OrganicpHCheckCheck pHAqueous->pHCheckHalogenCheckHalogenated?Organic->HalogenCheckNeutralizeNeutralize in OPEN BEAKER(Risk of CO2 Evolution)pHCheck->NeutralizepH > 11StreamCWaste Stream C:Basic Inorganic/AqueouspHCheck->StreamCpH 7-10StreamHaloStream: Halogenated OrganicsHalogenCheck->StreamHaloYes (e.g., DCM)StreamNonHaloStream: Non-Halogenated OrganicsHalogenCheck->StreamNonHaloNo (e.g., MeOH)Neutralize->StreamCAfter Gas Stopkey1Blue: Decision Pointkey2Red: Critical Safety Stepkey3Green: Final Disposal Stream

Figure 1: Decision matrix for segregating liquid waste. Note the critical intervention point for neutralization to prevent pressurization.[1]

Spill Management Protocol

In the event of a spill, speed and containment are vital to prevent tracking the irritant powder through the facility.

Dry Spill (Powder)[1][3]
  • Isolate: Mark the area.[1] Don PPE (Nitrile gloves, lab coat, N95 dust mask or respirator if fine dust is visible).[1]

  • Contain: Do not dry sweep if dust generation is likely.[1][3][4] Cover with a paper towel dampened with water or an inert absorbent.

  • Collect: Scoop material into a disposable container.

  • Clean: Wipe the surface with a dilute (5%) acetic acid solution to neutralize residues, followed by water.

Wet Spill (Solution)
  • Absorb: Use an inert absorbent (Vermiculite or commercial spill pads). Do not use acid-based neutralizers directly on the spill without ventilation, as it will foam and release

    
    .[1]
    
  • Disposal: Treat the absorbent material as solid hazardous waste.[1]

Workflow Visualization: Emergency Response

SpillResponseSpillSpill DetectedAssessAssess StateSpill->AssessDryDry PowderAssess->DryWetLiquid SolutionAssess->WetActionDryCover with Damp Towel(Prevent Dust)Dry->ActionDryActionWetAbsorb with Vermiculite(Do NOT add Acid)Wet->ActionWetCleanDecontaminate Surface(Dilute Acetic Acid Wash)ActionDry->CleanActionWet->CleanReportNotify EHSClean->Report

Figure 2: Immediate response workflow for dry and wet spills. Emphasis is placed on preventing dust inhalation and avoiding direct acidification of large spills.

Regulatory Compliance & Transport

  • US EPA (RCRA): This compound is not explicitly P-listed or U-listed.[1] However, it must be characterized by the generator. It typically falls under "Characteristic Waste" if ignitable (in solvent) or "Toxic" if the concentration is high.

  • Waste Code: Generally classified under D001 (Ignitable, if in organic solvent) or non-regulated chemical waste requiring incineration.[1]

  • DOT Transport:

    • Proper Shipping Name: Carbonates, organic, n.o.s. (1-(4-Methoxyphenyl)guanidine carbonate).

    • Hazard Class: Class 8 (Corrosive) is possible depending on pH, otherwise Class 6.1 (Toxic).[1] Check specific SDS Section 14.

References

  • PubChem. 1-(4-Methoxyphenyl)guanidine carbonate Compound Summary. [Link][1][5]

Personal protective equipment for handling 4-Methoxyphenylguanidine carbonate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the operational safety, handling, and disposal protocols for 4-Methoxyphenylguanidine carbonate .

Note to Researcher: This compound (CAS: 112677-02-8) is frequently supplied as a research chemical with limited specific toxicological data. Unlike the common bulk chemical "Guanidine Carbonate" (CAS 593-85-1), this substituted derivative contains a 4-methoxyphenyl (p-anisyl) moiety.

CRITICAL SAFETY ALERT: In the absence of comprehensive toxicity data, you must apply the Precautionary Principle . You must treat this compound as a potential analogue of p-Anisidine , which is acutely toxic, a skin sensitizer, and a methemoglobinemia hazard.

Chemical Identity & Risk Profile

Parameter Technical Detail
Chemical Name 1-(4-Methoxyphenyl)guanidine carbonate
CAS Number 112677-02-8
Molecular Formula C₁₇H₂₄N₆O₅ (Salt stoichiometry varies, typically 2:1 base:acid)
Physical State White to off-white powder
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents.[1]
Core Hazards (Inferred) Acute Toxicity (Oral/Dermal/Inhalation) , Skin/Eye Irritant , Methemoglobinemia Risk (due to aniline substructure).

Personal Protective Equipment (PPE) Matrix

Zone Required Equipment Technical Rationale (Causality)
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses allow powder ingress from the side. Guanidine salts are basic and can cause caustic corneal damage.
Dermal (Hands) Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Permeation Resistance: Substituted guanidines/anilines can diffuse through thin latex. The air gap between gloves provides a breakthrough buffer.
Respiratory Fume Hood (Mandatory) Backup: N95/P100 RespiratorDust Control: The primary vector for exposure is inhalation of airborne particulates during weighing.
Body Tyvek® Lab Coat or ApronCotton coats absorb liquids/solids, creating a long-term exposure source against the skin. Impervious materials prevent this.[2]

Operational Protocol: Safe Handling Lifecycle

This protocol uses a Self-Validating System : every step includes a check to ensure containment is maintained before proceeding.

Phase A: Reception & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates moisture ingress (carbonates are hygroscopic).

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible.

    • Why? Guanidines can degrade via hydrolysis; carbonates can absorb ambient moisture, altering stoichiometry.

Phase B: Weighing & Transfer (The Critical Zone)
  • Static Control: Use an antistatic gun or polonium strip inside the balance draft shield.

    • Mechanism:[1][3] Dry carbonate powders are prone to static charge, causing "fly-away" particles that contaminate the balance and user.

  • The "Closed Transfer" Method:

    • Tare a scrupulously dry vial with a septum cap.

    • Add solid inside the fume hood.

    • Wipe the exterior of the vial with a methanol-dampened Kimwipe before removing it from the hood.

    • Validation: Check the Kimwipe under UV light (if the compound is fluorescent) or visually for residue.

Phase C: Reaction Setup (Chemical Compatibility)
  • Acid Caution: If your protocol involves acidification (e.g., converting to a hydrochloride salt or cyclization):

    • Action: Add acid dropwise with vigorous stirring.

    • Risk:

      
      .
      
    • Consequence: Rapid addition causes aggressive foaming and CO2 evolution, potentially pressurizing closed vessels or ejecting reaction mass.

Visualization: Handling & Emergency Logic

The following diagram outlines the decision logic for handling spills and routine waste.

SafetyProtocol Start Start: Handling 4-Methoxyphenylguanidine Carbonate RiskAssess Risk Assessment: Is the procedure generating dust? Start->RiskAssess Hood Mandatory: Operate in Fume Hood (Sash height < 18 inches) RiskAssess->Hood Yes (Solid Handling) Respirator Wear N95/P100 Respirator + Goggles RiskAssess->Respirator No (Closed Solution) Spill Event: Spill Occurs Hood->Spill Accident Disposal Disposal: Segregate as Basic Organic Waste (High Nitrogen Content) Hood->Disposal Routine Waste DrySpill Dry Spill: DO NOT SWEEP Spill->DrySpill Powder WetSpill Wet/Solvent Spill: Absorb with Vermiculite Spill->WetSpill Liquid Cleanup Cover with wet paper towels (Prevent dust aerosolization) DrySpill->Cleanup WetSpill->Disposal Cleanup->Disposal

Figure 1: Decision logic for routine handling and emergency response. Note the prohibition on sweeping dry powder to prevent aerosolization.

Disposal Strategy

Do not dispose of this compound down the drain. The methoxyphenyl moiety poses ecotoxicological risks (aquatic toxicity).

  • Quenching: If you have unreacted starting material, dissolve in a combustible solvent (e.g., acetone or ethanol).

  • Segregation: Label the waste container clearly: "Basic Organic Waste - Contains Guanidines."

    • Warning: Do not mix with acidic waste streams (e.g., acid halides, strong mineral acids) in the waste container to prevent pressurization from CO2 evolution.

  • Destruction Method: The preferred method is Chemical Incineration equipped with an afterburner and scrubber (to handle Nitrogen Oxides/NOx generated from the guanidine core).

References

  • Sigma-Aldrich. 1-(4-Methoxyphenyl)guanidine carbonate - Product Specification & CAS Data.[3] Retrieved from

  • PubChem. Compound Summary: 2-(4-Methoxyphenyl)guanidine (Parent Base). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. Guanidine Carbonate Safety Data Sheet (General Analog Reference). Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier: p-Anisidine (Structural Alert Reference). Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.